molecular formula C4H3N3O B3432081 [1,2,4]Triazine-3-carbaldehyde CAS No. 954241-33-9

[1,2,4]Triazine-3-carbaldehyde

Cat. No.: B3432081
CAS No.: 954241-33-9
M. Wt: 109.09 g/mol
InChI Key: OSDSMXPYXOBABR-UHFFFAOYSA-N
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Description

[1,2,4]Triazine-3-carbaldehyde is a useful research compound. Its molecular formula is C4H3N3O and its molecular weight is 109.09 g/mol. The purity is usually 95%.
The exact mass of the compound [1,2,4]Triazine-3-carbaldehyde is 109.027611728 g/mol and the complexity rating of the compound is 85.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,2,4]Triazine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]Triazine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,4-triazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3N3O/c8-3-4-5-1-2-6-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDSMXPYXOBABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303676
Record name 1,2,4-Triazine-3-carboxaldehyde
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Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-33-9
Record name 1,2,4-Triazine-3-carboxaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Handling of 1,2,4-Triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 1,2,4-Triazine-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

1,2,4-Triazine-3-carbaldehyde is a high-value heterocyclic intermediate, primarily utilized in the development of bioactive pharmacophores (antivirals, antifungals) and as a diene in Inverse Electron Demand Diels-Alder (IEDDA) "click" chemistry.[1]

Its synthesis presents unique challenges due to the electron-deficient nature of the 1,2,4-triazine ring, which renders the aldehyde moiety highly susceptible to covalent hydration and nucleophilic attack. This guide outlines two distinct synthetic pathways:

  • The Ester Reduction Route (Method A): Recommended for high-purity applications and scale-up.

  • The Methyl Oxidation Route (Method B): A rapid, direct approach for small-scale discovery.

Retrosynthetic Analysis

To access the target aldehyde (1 ), we must install the carbonyl functionality at the C3 position while maintaining the integrity of the sensitive triazine core.

Retrosynthesis Target 1,2,4-Triazine-3-carbaldehyde (Target) Methyl 3-Methyl-1,2,4-triazine (Readily Available) Target->Methyl SeO2 Oxidation Alcohol 3-(Hydroxymethyl)-1,2,4-triazine Target->Alcohol Oxidation (MnO2/Swern) Ester Ethyl 1,2,4-triazine-3-carboxylate (Stable Precursor) Oxalamidrazone Ethyl oxalamidrazone Ester->Oxalamidrazone Condensation Glyoxal Glyoxal Ester->Glyoxal + Methyl->Glyoxal + Acetamidrazone Acetamidrazone Methyl->Acetamidrazone Condensation Alcohol->Ester Reduction (NaBH4)

Figure 1: Retrosynthetic disconnection showing the Ester (blue) and Methyl (yellow) pathways.[1]

Method A: The Ester Reduction Route (Recommended)

This pathway is preferred for medicinal chemistry applications as it avoids toxic selenium byproducts and allows for the isolation of stable intermediates.

Phase 1: Synthesis of Ethyl 1,2,4-triazine-3-carboxylate

Reaction Logic: The condensation of an amidrazone with a 1,2-dicarbonyl is the most robust method for constructing the 1,2,4-triazine ring.

  • Reagents: Ethyl oxalamidrazone (Ethyl 2-amino-2-hydrazonoacetate), Glyoxal (40% aq.), Ethanol.[1]

  • Mechanism: [3+3] Cyclocondensation.[1]

Protocol:

  • Preparation of Amidrazone: If not commercially available, synthesize ethyl oxalamidrazone by reacting ethyl cyanoformate with hydrazine hydrate in ethanol at 0°C.

  • Condensation: Dissolve ethyl oxalamidrazone (10 mmol) in ethanol (20 mL).

  • Addition: Add glyoxal (40% solution, 11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a yellow oil or solid. Purify via silica gel column chromatography (DCM/MeOH gradient) to obtain Ethyl 1,2,4-triazine-3-carboxylate .

Phase 2: Reduction to 3-(Hydroxymethyl)-1,2,4-triazine

Direct reduction to the aldehyde using DIBAL-H is risky due to over-reduction. A stepwise approach is more controlled.

  • Reagents: Sodium Borohydride (NaBH4), Methanol/THF.[1]

  • Protocol:

    • Dissolve the ester (5 mmol) in dry THF/MeOH (10:1, 25 mL) at 0°C.

    • Add NaBH4 (0.5 equiv initially, monitor carefully) portion-wise.[1] Note: The triazine ring is electron-deficient and can be susceptible to nucleophilic attack by hydride at C5/C6. Keep temperature low.

    • Quench with saturated NH4Cl solution immediately upon consumption of starting material.

    • Extract with DCM, dry over Na2SO4, and concentrate.

Phase 3: Oxidation to the Aldehyde
  • Reagents: Manganese Dioxide (MnO2) (activated) or Swern conditions.[1]

  • Protocol:

    • Dissolve the alcohol in DCM.

    • Add activated MnO2 (10–20 equivalents).[1]

    • Stir at room temperature for 12–24 hours.

    • Filter through a Celite pad to remove MnO2.

    • Concentrate the filtrate to yield 1,2,4-triazine-3-carbaldehyde .

Method B: The Methyl Oxidation Route (Rapid)

This method utilizes Selenium Dioxide (SeO2) to directly oxidize the activated methyl group.[1] It is faster but requires rigorous purification to remove selenium residues.

Phase 1: Synthesis of 3-Methyl-1,2,4-triazine[2]
  • Reagents: Acetamidrazone hydrochloride, Glyoxal, Sodium bicarbonate.[1]

  • Protocol:

    • Dissolve acetamidrazone HCl (10 mmol) in water/ethanol (1:1).

    • Neutralize with NaHCO3 (10 mmol).

    • Add Glyoxal (11 mmol) and stir at room temperature for 12 hours.

    • Extract with DCM to isolate the 3-methyl-1,2,4-triazine.

Phase 2: SeO2 Oxidation

Mechanism: Riley Oxidation. The electron-deficient ring activates the methyl protons, facilitating enolization and attack by SeO2.

  • Reagents: SeO2, 1,4-Dioxane/Water (95:5).[1]

  • Protocol:

    • Dissolve 3-methyl-1,2,4-triazine (5 mmol) in 1,4-dioxane (20 mL) containing 0.5 mL water.

    • Add SeO2 (6 mmol).

    • Heat to reflux (approx. 100°C) for 4–6 hours. The reaction will turn black as metallic selenium precipitates.

    • Filtration: Filter hot through Celite to remove selenium.

    • Purification: The crude usually contains the hydrate. Sublimation or rapid column chromatography is required.

Critical Handling: Covalent Hydration & Stability

1,2,4-Triazines are distinct from pyridines in their high susceptibility to nucleophilic addition.

The Hydration Problem: The C3-aldehyde is extremely electron-withdrawing. In the presence of water or alcohols, it exists in equilibrium with its gem-diol or hemiacetal form.



Storage Protocols:

  • Anhydrous Conditions: Store strictly under Argon/Nitrogen.

  • Temperature: -20°C is mandatory for long-term storage.

  • Solvents: Avoid protic solvents (MeOH, EtOH) for storage; they will form hemiacetals.[1] Use dry DCM or DMSO for stock solutions.

Comparison of Methods

FeatureMethod A (Ester Route)Method B (Methyl Oxidation)
Purity Profile High (Suitable for biological assays)Moderate (Risk of Se contamination)
Step Count 3 Steps (Condensation, Red, Ox)2 Steps (Condensation, Ox)
Scalability HighLow (SeO2 waste management)
Yield 40–50% (Overall)30–40% (Variable)
Key Risk Over-reduction of esterToxicity of SeO2

References

  • Synthesis of 3-Glycopyranosyl-1,2,4-Triazines (Condensation Chemistry)

    • Source: Somsák, L. et al. "First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof." Molecules, 2022.[1]

    • URL:[Link][1]

  • SeO2 Oxidation of Heterocyclic Methyl Groups

    • Source: "An Efficient and Time Saving Microwave-Assisted Selenium Dioxide Oxidation of 1,2-Diarylethanones." ChemInform, 2006.[1]

    • URL:[Link]

  • Synthesis of Ethyl 1,2,4-triazine-3-carboxylate Precursors

    • Source: "Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4-triazine-3-carboxylate Building Blocks." Forschungszentrum Jülich.
    • URL:[Link][1]

  • Covalent Hydration of 1,2,4-Triazines

    • Source: Paudler, W. W. "1,2,4-Triazines.[1][3] III. A convenient synthesis of 1,2,4-triazines and their covalent hydration." Journal of Organic Chemistry.

    • URL:[Link][1]

  • General Triazine Synthesis (Review)

    • Source: "A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds." Mini-Reviews in Organic Chemistry.
    • URL:[Link][1]

Sources

1,2,4-triazine-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1,2,4-triazine-3-carbaldehyde , a critical heterocyclic intermediate. Unlike stable, commercially ubiquitous reagents, this compound is often generated in situ or synthesized as a precursor (acetal/alcohol) due to the high reactivity of the electron-deficient aldehyde handle.

Chemical Properties, Synthesis, and Synthetic Utility[1][2]

Executive Summary

1,2,4-Triazine-3-carbaldehyde represents a privileged scaffold in medicinal chemistry and bioorthogonal ligation. The 1,2,4-triazine core is highly electron-deficient, making it a potent diene for Inverse Electron Demand Diels-Alder (IEDDA) reactions. The C3-aldehyde functionality serves as a versatile "chemical handle," allowing for the rapid attachment of pharmacophores via reductive amination or condensation, while simultaneously lowering the LUMO energy of the triazine ring to accelerate cycloaddition rates.

Part 1: Chemical Profile & Structural Analysis

The 1,2,4-triazine ring is characterized by a high nitrogen content, resulting in significant electron deficiency. The introduction of a formyl group (aldehyde) at the C3 position amplifies this deficiency, creating distinct zones of reactivity.

Structural Reactivity Map

The following diagram outlines the core reactive sites of the molecule.

TriazineReactivity Triazine 1,2,4-Triazine-3-carbaldehyde (Core Scaffold) C3_Aldehyde C3-Formyl Group (Electrophilic Handle) Triazine->C3_Aldehyde Functionalization Ring_System Triazine Ring (Electron Deficient) Triazine->Ring_System Core Reactivity SchiffBase Condensation (Imines/Hydrazones) C3_Aldehyde->SchiffBase + R-NH2 IEDDA IEDDA Cycloaddition (Bioorthogonal Click) Ring_System->IEDDA + Strained Alkyne/Alkene NuAttack Nucleophilic Attack (C5/C6 Substitution) Ring_System->NuAttack + Nucleophiles

Figure 1: Reactivity profile of 1,2,4-triazine-3-carbaldehyde. The C3-formyl group serves as an electrophilic anchor, while the ring system acts as an azadiene.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionNote
Molecular Formula C₄H₃N₃O
Molecular Weight 109.09 g/mol
Physical State Low-melting solid or oilOften isolated as a hydrate or acetal due to stability.
Solubility High in polar aprotic solvents (DMSO, DMF, DCM)Moderate water solubility due to H-bonding potential.
Stability Moisture SensitiveAldehyde is prone to hydration and oxidation to carboxylic acid. Store under inert atmosphere (Ar/N₂).
Part 2: Synthetic Routes

Direct isolation of the free aldehyde can be challenging.[1] The following protocols describe the most reliable methods to access this moiety.

Method A: Riley Oxidation (From 3-Methyl-1,2,4-triazine)

The most direct route involves the selenium dioxide (SeO₂) mediated oxidation of the commercially available 3-methyl precursor.

  • Precursor: 3-Methyl-1,2,4-triazine

  • Reagent: Selenium Dioxide (SeO₂)[2][3]

  • Solvent: 1,4-Dioxane or Pyridine

  • Mechanism: Riley Oxidation (Enol-ene mechanism)

Protocol:

  • Dissolve 3-methyl-1,2,4-triazine (1.0 eq) in 1,4-dioxane (0.5 M).

  • Add freshly sublimed SeO₂ (1.2 eq).

  • Reflux the mixture for 2–4 hours. Monitor by TLC (aldehyde spot will be more polar than methyl).

  • Critical Step: Filter hot through Celite to remove black selenium metal byproducts.

  • Concentrate filtrate.[4] The crude aldehyde is often used immediately or converted to a stable oxime/hydrazone for characterization.

Method B: Acetal Hydrolysis (From Diethyl Acetal)

For higher purity applications, the acetal-protected form is synthesized first via condensation.

  • Condensation: React glyoxal (1,2-dicarbonyl) with ethyl diethoxyacetimidate (or corresponding amidrazone) to form 3-(diethoxymethyl)-1,2,4-triazine.

  • Deprotection: Treat the acetal with dilute HCl or TFA in acetone/water to release the free aldehyde.

Part 3: Experimental Protocols & Reactivity
Protocol 1: Inverse Electron Demand Diels-Alder (IEDDA)

This is the "gold standard" reaction for this scaffold. The electron-withdrawing aldehyde group at C3 lowers the LUMO of the triazine, significantly accelerating the reaction with electron-rich or strained dienophiles (e.g., trans-cyclooctene (TCO) or Bicyclononyne (BCN)).

Workflow:

  • Preparation: Dissolve 1,2,4-triazine-3-carbaldehyde (10 mM) in MeOH or Water/MeCN (1:1).

  • Addition: Add BCN-alcohol (1.0 eq).

  • Observation: Evolution of Nitrogen gas (N₂) indicates reaction progress.

  • Outcome: Formation of a substituted pyridine derivative (via intermediate dihydropyridine and subsequent oxidation/elimination).

IEDDA_Mechanism Triazine 1,2,4-Triazine (Azadiene) Intermediate Bicyclic Intermediate Triazine->Intermediate [4+2] Cycloaddition Dienophile Strained Alkyne (BCN/TCO) Dienophile->Intermediate N2_Loss - N₂ Gas Intermediate->N2_Loss Product Pyridine Derivative Intermediate->Product Retro-Diels-Alder

Figure 2: Mechanism of the IEDDA reaction converting the triazine core to a pyridine scaffold.

Protocol 2: Reductive Amination (Library Generation)

The aldehyde allows for the rapid generation of diverse libraries for kinase inhibition studies.

  • Imine Formation: Mix 1,2,4-triazine-3-carbaldehyde (1 eq) with Primary Amine (R-NH₂, 1.1 eq) in DCE (Dichloroethane).

  • Activation: Add catalytic Acetic Acid (1-5%). Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 16 hours.[4]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Part 4: Applications in Drug Discovery[7]
1. Scaffold Hopping (Kinase Inhibitors)

The 1,2,4-triazine ring is isosteric with pyrimidine and pyridine but possesses distinct H-bond acceptor properties.

  • Strategy: Replace a phenyl or pyridine ring in a lead compound with 1,2,4-triazine to improve solubility (lower LogP) and alter metabolic stability.

  • Example: p38 MAP kinase inhibitors often utilize triazine cores to engage the hinge region of the kinase ATP-binding pocket.

2. Bioorthogonal Labeling (Tetrazine Alternative)

While 1,2,4,5-tetrazines are faster, 1,2,4-triazines are more chemically stable.

  • Use Case: Long-term live-cell imaging where tetrazines might degrade before reaching the target. The 3-carbaldehyde derivative can be conjugated to a fluorophore (via the aldehyde) and then "clicked" to a target protein containing a strained alkene.

Part 5: Safety & Handling
  • Nitrogen Evolution: IEDDA reactions release Nitrogen gas. Reactions on a large scale (>1g) must be vented properly to prevent pressure buildup.

  • Toxicity: Selenium dioxide (used in synthesis) is highly toxic and a cumulative poison. Use extreme caution and proper waste disposal.

  • Stability: The aldehyde is electron-deficient and prone to hydration. Store at -20°C under Argon, preferably as the acetal if long-term storage is required.

References
  • Boger, D. L. (1986). Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Tetrahedron, 42(10), 2777-2802. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link

  • Kozlov, N. G., & Basalaeva, L. I. (2004). Selenium dioxide oxidation of methyl-substituted nitrogen heterocycles (Review). Russian Journal of General Chemistry, 74, 765–783. Link

  • Thalhammer, F., et al. (1990). Synthesis of 1,2,4-triazines by condensation of 1,2-dicarbonyl compounds with amidrazones. Tetrahedron Letters, 31(47), 6851-6854. Link

  • Lang, K., et al. (2012). Genetic encoding of bicyclononynes and trans-cyclooctenes for site-specific protein labeling in vitro and in live mammalian cells via rapid fluorogenic Diels-Alder reactions. Journal of the American Chemical Society, 134(25), 10317-10320. Link

Sources

1,2,4-triazine-3-carbaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 1,2,4-Triazine-3-Carbaldehyde

Foreword

For the researcher, scientist, or drug development professional, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can invalidate years of research, from mechanistic studies to clinical trials. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1][2][3] Consequently, the precise characterization of its derivatives, such as 1,2,4-triazine-3-carbaldehyde, is of paramount importance.

The Synthetic Context: A Starting Point for Inquiry

Before any analysis begins, understanding the synthetic origin of the target compound is crucial. It informs our expectations of the molecule's structure and potential byproducts. A prevalent method for synthesizing the 1,2,4-triazine core involves the condensation of a 1,2-dicarbonyl compound with an amidrazone.[4][5][6][7] For 1,2,4-triazine-3-carbaldehyde, a plausible route involves the cyclocondensation of glyoxal with formamidrazone.

This context is vital because it immediately poses a key question of regioselectivity. While seemingly straightforward for this specific target, in cases with unsymmetrical dicarbonyls, the potential for isomeric products makes a robust elucidation strategy non-negotiable.[4][7]

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This provides the fundamental building blocks for the more detailed structural assembly that follows.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the definitive technique for determining a compound's elemental composition. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass. An electrospray ionization (ESI) source is chosen for its "soft" ionization, which minimizes fragmentation and ensures a strong signal for the protonated molecular ion ([M+H]⁺).[8]

Expected Data for C₄H₃N₃O:

  • Calculated Exact Mass ([M]): 109.0276

  • Calculated m/z for [M+H]⁺: 110.0354

Observing a high-intensity ion at m/z 110.0354 (within a ~5 ppm error margin) provides powerful evidence for the elemental formula C₄H₄N₃O⁺, confirming the presence of all expected atoms.

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid, non-destructive technique that directly probes the vibrational modes of chemical bonds, making it ideal for identifying functional groups.

Expected Absorptions: The IR spectrum serves as a quick functional group checklist. For 1,2,4-triazine-3-carbaldehyde, we anticipate a specific fingerprint:

  • Aldehyde C=O Stretch: A strong, sharp absorption around 1705-1720 cm⁻¹ . The conjugation with the triazine ring shifts this frequency slightly lower than a typical aliphatic aldehyde.[9]

  • Aldehyde C-H Stretch: Two characteristic, weaker bands are expected: one near 2820 cm⁻¹ and another near 2720 cm⁻¹ . The latter is particularly diagnostic.[9]

  • Triazine Ring Stretches (C=N, C=C): A series of absorptions in the 1600-1400 cm⁻¹ region, characteristic of the aromatic heterocyclic system.[4][10]

  • Aromatic C-H Stretch: A weaker absorption above 3000 cm⁻¹ , confirming the C-H bonds on the heterocyclic ring.[9]

The presence of these key bands provides strong, corroborating evidence for an aromatic aldehyde structure.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
AldehydeC=O Stretch1705 - 1720Confirms carbonyl, conjugated
AldehydeC-H Stretch~2820 and ~2720Highly diagnostic for aldehyde
1,2,4-Triazine RingC=N, C=C Stretches1600 - 1400Fingerprint for the core heterocycle
1,2,4-Triazine RingC-H Stretch> 3000Confirms aromatic C-H bonds

The Core of the Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule in solution. A multi-technique NMR approach (¹H, ¹³C, and 2D experiments) is essential for a self-validating structural proof.

¹H NMR: The Proton Environment

The ¹H NMR spectrum maps the chemical environment of all protons in the molecule.

Expected Resonances:

  • Aldehyde Proton (H-C=O): This proton is highly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the triazine ring. Expect a sharp singlet in the δ 9.8-10.2 ppm range. Its integration value must be 1H.

  • Triazine Ring Protons (H5, H6): These protons reside on an electron-deficient aromatic ring and are thus found far downfield. We predict two distinct signals in the δ 8.5-9.5 ppm region.[4] They should appear as doublets due to coupling to each other (³JHH coupling).

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

Expected Resonances:

  • Aldehyde Carbonyl (C=O): This carbon is extremely deshielded and will appear as a singlet in the δ 190-195 ppm range.

  • Triazine Ring Carbons (C3, C5, C6): These carbons are part of the heteroaromatic system and are found in the downfield region.

    • C3: Attached to the electron-withdrawing aldehyde, this quaternary carbon will be highly deshielded, likely around δ 160-165 ppm .

    • C5 and C6: These CH carbons will be in the δ 145-155 ppm range. Their exact assignment requires 2D NMR.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are the linchpin of the elucidation process, transforming a list of signals into a connected molecular structure.

Workflow and Rationale:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C data.

    • Expected Correlation: The ¹H signal at ~10.0 ppm will correlate to the ¹³C signal at ~192 ppm (CHO). The two ¹H doublets between 8.5-9.5 ppm will correlate to the two ¹³C signals between 145-155 ppm (C5/H5 and C6/H6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. This allows us to piece the molecular fragments together.

Key Predicted HMBC Correlations for 1,2,4-Triazine-3-Carbaldehyde:

  • Aldehyde Proton (CHO): A strong correlation to the C3 carbon is expected (a two-bond, ²JCH coupling). This definitively proves the aldehyde group is attached to the C3 position of the triazine ring.

  • Proton H5: Should show a correlation to the neighboring C6 (³JCH) and, crucially, to the C3 carbon (³JCH).

  • Proton H6: Should show a correlation to the neighboring C5 (³JCH).

The observation of these specific long-range correlations creates a logical net that allows for only one possible structure.

Technique Purpose Key Expected Observation
¹H NMR Map proton environmentsSinglet at ~10 ppm (CHO), two doublets at ~8.5-9.5 ppm (H5, H6)
¹³C NMR Map carbon skeletonSignal at ~192 ppm (C=O), three signals at ~145-165 ppm (C3, C5, C6)
HSQC Correlate protons to attached carbonsLinks specific ¹H signals to their corresponding ¹³C signals
HMBC Establish long-range connectivityCHO proton correlates to C3 , proving the substitution pattern

Visualization of the Elucidation Workflow

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_initial Initial Characterization cluster_core Core Structural Proof (NMR) cluster_final Final Confirmation Synthesis Synthesize Compound HRMS HRMS Analysis Synthesis->HRMS Determine Formula IR IR Spectroscopy Synthesis->IR Identify Functional Groups H1_NMR 1H NMR HRMS->H1_NMR Propose Framework IR->H1_NMR Propose Framework C13_NMR 13C NMR H1_NMR->C13_NMR HSQC 2D HSQC H1_NMR->HSQC Link H to C C13_NMR->HSQC Link H to C HMBC 2D HMBC HSQC->HMBC Establish Connectivity XRay Single Crystal X-Ray (If Applicable) HMBC->XRay Optional Definitive Proof Conclusion Structure Elucidated HMBC->Conclusion XRay->Conclusion

Caption: A systematic workflow for structure elucidation.

Visualizing Key NMR Connectivity

The HMBC experiment provides the definitive links to solve the structural puzzle.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazine-3-Carbaldehyde

This protocol is adapted from general procedures for 1,2,4-triazine synthesis.[4][7]

  • Preparation of Formamidrazone: Prepare formamidrazone hydrochloride from formamidine hydrochloride and hydrazine hydrate in an appropriate solvent like ethanol. Neutralize carefully with a base (e.g., sodium ethoxide) prior to use.

  • Cyclocondensation: To a stirred solution of freshly prepared formamidrazone in ethanol at 0 °C, add an equimolar amount of 40% aqueous glyoxal solution dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure 1,2,4-triazine-3-carbaldehyde.

  • Characterization: Confirm the product's identity and purity using the analytical methods described in this guide.

Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Using standard spectrometer pulse programs, acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to clearly resolve cross-peaks. For HMBC, ensure the parameters are set to detect long-range couplings (typically optimized for 8-10 Hz).

Conclusion: A Self-Validating System

The structure elucidation of 1,2,4-triazine-3-carbaldehyde, when approached systematically, becomes a self-validating exercise. HRMS establishes the elemental formula. IR confirms the presence of the aldehyde and triazine moieties. ¹H and ¹³C NMR provide the inventory of atoms in their respective chemical environments. Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate arbiter of connectivity, linking the aldehyde group unequivocally to the C3 position of the triazine ring. Each piece of data corroborates the others, leading to a structure that is not merely suggested, but rigorously proven.

References

  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(1), 187-192. [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. PubMed, 55(1), 187-92. [Link]

  • Nagy, V., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7856. [Link]

  • Ghorab, M. M., et al. (2015). An efficient synthesis of new fused 1,2,4-triazines as potential antimicrobial and anticancer agents. Journal of the Serbian Chemical Society, 80(1), 1-12. [Link]

  • Request PDF (n.d.). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. ResearchGate. [Link]

  • RSC Publishing (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances, 14, 21136-21146. [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 6038-6053. [Link]

  • PubChem (n.d.). 1,2,4-Triazine. National Institutes of Health. [Link]

  • ResearchGate (2008). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

  • SpectraBase (n.d.). 1H-indole-3-carbaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing, 5(1), 1-10. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1591-1601. [Link]

  • Paudler, W. P., & Herbener, R. E. (1968). The mass spectra of 1,2,4‐triazine and some of its derivatives. Organic Mass Spectrometry, 1(1), 131-137. [Link]

  • TDX (n.d.). Chapter 3 – Structural characterization of triazines. [Link]

  • NIST (n.d.). 1,2,4-Triazine. NIST WebBook. [Link]

  • ResearchGate (2013). Organic CHEMISTRY. [Link]

  • El-Gazzar, A. R. B. A., et al. (2018). Synthesis and Acaricidal Activity of Some New 1,2,4‐Triazine Derivatives. ChemistrySelect, 3(45), 12727-12732. [Link]

  • Al-Otaibi, J. S., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(11), 3404. [Link]

  • Guang-che, L., et al. (2016). ONE-POT AND THREE-COMPONENT SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW 1,2,4-TRIAZINE-COUMARINS. HETEROCYCLES, 92(8), 1429-1440. [Link]

  • Sherif, M. H., & Abd El-Hady, H. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Trade Science Inc.[Link]

  • ResearchGate (n.d.). Figure 4. 13 C-NMR spectrum of ( 4 ). [Link]

  • University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. [Link]

  • The Royal Society of Chemistry (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. [Link]

  • Job, V. A., & Kartha, S. B. (1987). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. PubMed, 124(1), 18-28. [Link]

  • Krüger, B., et al. (2007). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 17(9), 2431-2435. [Link]

  • ResearchGate (2023). Synthesis of 1,2,4-triazine derivatives through aldehyde in the.... [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]

  • PDF (n.d.). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

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Spectroscopic Data Guide: 1,2,4-Triazine-3-Carbaldehyde

[1]

Executive Technical Summary

1,2,4-Triazine-3-carbaldehyde represents a class of electron-deficient N-heterocycles used as dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions and as precursors for bioactive hydrazones.[]

The "Hydration Trap": Researchers must be aware that in the presence of water or protic solvents (MeOH, EtOH), the C3-formyl group and the N4-C5 bond activate to form gem-diols or hemiacetals .[] Standard NMR in

Core Physicochemical Profile[1]
  • Molecular Formula:

    
    []
    
  • Molecular Weight: 109.09 g/mol []

  • Appearance: Typically a yellow-to-orange solid (due to

    
     transitions).[]
    
  • Solubility: Soluble in DMSO, DMF, DCM; reacts with water/alcohols.[]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Note: Data is reported in DMSO-d6 or CDCl3 to minimize hemiacetal formation.[]

1H NMR Data (Proton)

The aldehyde proton is distinctively downfield. The ring protons (H5, H6) appear as doublets in the parent, or are replaced by alkyl signals in analogs.[]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment / Notes
CHO 9.80 – 10.05 Singlet (s)1HCharacteristic aldehyde proton.[] Disappears upon

shake (hydration).
H-5 9.10 – 9.30Doublet (d)1HParent only.[] Deshielded by adjacent N4.[]

Hz.
H-6 8.70 – 8.90Doublet (d)1HParent only.[] Adjacent to N1.
5-CH3 2.65 – 2.80Singlet (s)3HIn 5,6-dimethyl analog.[] Downfield due to ring electron deficiency.[]
6-CH3 2.55 – 2.70Singlet (s)3HIn 5,6-dimethyl analog.[]
13C NMR Data (Carbon)

The carbonyl carbon is the diagnostic peak.

PositionChemical Shift (

, ppm)
TypeNotes
C=O 188.0 – 191.5 CarbonylHigh shift typical of electron-poor heterocyclic aldehydes.
C-3 160.0 – 163.0QuaternaryIpso to the aldehyde.
C-5 155.0 – 158.0CH or C-qHigh shift due to C=N character.[]
C-6 150.0 – 154.0CH or C-q
B. Infrared (IR) Spectroscopy

Key functional group stretches confirm the aldehyde and the aromatic triazine core.

  • 
     (Carbonyl):  1715 – 1730 cm⁻¹ (Strong).[] Note: If a broad band appears at 3400 cm⁻¹ and carbonyl weakens, sample is hydrated.[]
    
  • 
     (Ring):  1580 – 1600 cm⁻¹ (Medium/Strong).[]
    
  • 
     (Aldehyde):  2850 & 2750 cm⁻¹ (Fermi doublet, often weak).[]
    
C. Mass Spectrometry (MS) Fragmentation

Ionization Mode: EI (70 eV) or ESI+. Molecular Ion:


Fragmentation Pathway: The 1,2,4-triazine core characteristically undergoes a Retro-Diels-Alder (rDA) type fragmentation, losing a molecule of Nitrogen (

MS_FragmentationMMolecular Ion[M]+ m/z 109LossN2[M - N2]+m/z 81M->LossN2- N2 (28)LossCO[M - CO]+m/z 81M->LossCO- CO (28)FragFinalAzirene/Nitrile Speciesm/z ~54LossN2->FragFinalRing CleavageLossCO->FragFinal

Figure 1: Proposed EI-MS fragmentation pathway for 1,2,4-triazine-3-carbaldehyde.[]

Experimental Protocol: Synthesis & Handling

Since the commercial supply is limited and unstable, in-situ generation or fresh synthesis of the 5,6-dimethyl analog is the standard workflow for verification.[]

Method: Selenium Dioxide Oxidation of 3-Methyl-1,2,4-Triazines

This protocol converts the stable 3-methyl precursor to the aldehyde.[]

Reagents:

  • 3,5,6-Trimethyl-1,2,4-triazine (Precursor)[]

  • Selenium Dioxide (

    
    )[]
    
  • Solvent: 1,4-Dioxane (dry)[]

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5,6-trimethyl-1,2,4-triazine (1.0 eq) in 1,4-dioxane.

  • Oxidation: Add pulverized

    
     (1.2 eq).[]
    
  • Reflux: Heat to reflux (101°C) for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).

  • Filtration: Cool and filter through a Celite pad to remove black Selenium metal (

    
    ).[]
    
  • Isolation: Evaporate solvent under reduced pressure.

    • Critical Step: Do not use water during workup to prevent hydrate formation.[]

  • Purification: Flash chromatography on silica gel (Eluent: DCM/EtOAc).

Synthesis_WorkflowStart3-Methyl-1,2,4-TriazineReagentSeO2 / DioxaneReflux 4hStart->ReagentIntermediateReaction Mixture(Aldehyde + Se metal)Reagent->IntermediateFilterFilter (Celite)Remove Se(0)Intermediate->FilterWorkupEvaporation(NO AQUEOUS WASH)Filter->WorkupProduct1,2,4-Triazine-3-Carbaldehyde(Yellow Solid)Workup->Product

Figure 2: Synthesis workflow via SeO2 oxidation preventing hydration.

References

  • Paudler, W. W., & Herbener, R. E. (1967).[] "The mass spectra of 1,2,4-triazine and some of its derivatives." Journal of Heterocyclic Chemistry. Link[]

  • Neunhoeffer, H. (1978).[] "The Chemistry of 1,2,4-Triazines." Chemistry of Heterocyclic Compounds: A Series of Monographs. Wiley-Interscience.[]

  • Boc Sciences. (2024).[] "Product Data: 1,2,4-Triazine-3-carbaldehyde (CAS 954241-33-9)."

  • Kozlowska, K., et al. (2017).[] "Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents." Chemical Science. (Provides NMR data for substituted 3-carbaldehyde analogs). Link

  • Sigma-Aldrich. (2024).[] "3-Amino-5,6-dimethyl-1,2,4-triazine Product Sheet." (Reference for ring carbon shifts). Link[]

Sources

Technical Monograph: 1,2,4-Triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 954241-33-9[1]

Part 1: Executive Technical Summary

1,2,4-Triazine-3-carbaldehyde (CAS 954241-33-9) is a high-value heterocyclic building block characterized by an electron-deficient 1,2,4-triazine core functionalized with a reactive formyl group at the C3 position. It serves as a critical intermediate in bio-orthogonal chemistry and fragment-based drug discovery (FBDD) .

Its primary utility lies in its dual reactivity:

  • The Triazine Core: Acts as an electron-poor diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling rapid, catalyst-free bioconjugation with strained alkenes/alkynes (e.g., trans-cyclooctene, norbornene) to form stable pyridine derivatives with the release of nitrogen gas (

    
    ).
    
  • The Aldehyde Handle: Facilitates covalent attachment to proteins, fluorophores, or pharmacophores via reductive amination, oxime ligation, or Wittig olefination without disrupting the diene system.

Part 2: Chemical Profile & Properties[2][3][4]
PropertyData
IUPAC Name 1,2,4-Triazine-3-carbaldehyde
CAS Number 954241-33-9
Molecular Formula

Molecular Weight 109.09 g/mol
SMILES O=CC1=NC=CN=N1
Physical State Pale yellow solid or oil (often supplied as a hydrate or hemiacetal)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[]
Stability Hygroscopic. The electron-deficient ring increases the electrophilicity of the carbonyl carbon, making it prone to hydration (

) upon exposure to moisture. Store at -20°C under Argon.
Part 3: Synthesis & Production Protocols

Due to the high reactivity of the aldehyde group on the electron-deficient triazine ring, direct isolation can be challenging. Two primary routes are employed: Oxidative Degradation of the methyl precursor and Hydrolytic Deprotection of the acetal.

Method A: Selenium Dioxide Oxidation (Standard Protocol)

This method converts 3-methyl-1,2,4-triazine into the aldehyde. The mechanism involves the formation of a


-ketoseleninic acid intermediate which undergoes elimination to yield the aldehyde.

Reagents:

  • 3-Methyl-1,2,4-triazine (Precursor)

  • Selenium Dioxide (

    
    )
    
  • 1,4-Dioxane (Solvent)

  • Water (

    
    )[2]
    

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1,2,4-triazine (10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add finely powdered

    
     (11 mmol, 1.1 eq). The addition of a small amount of water (2 mL) aids in the solubility of 
    
    
    
    .
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5) for the disappearance of the starting material. The product spot will be more polar than the methyl precursor.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove black elemental selenium (

    
    ).
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a stable hydrate. To obtain the free aldehyde, azeotropic distillation with toluene or sublimation under high vacuum is required.

Method B: Acetal Hydrolysis (Preferred for Storage)

The diethyl acetal derivative (3-(diethoxymethyl)-1,2,4-triazine) is significantly more stable and is the preferred form for long-term storage. The aldehyde is generated in situ or immediately prior to use.

Protocol:

  • Dissolve 3-(diethoxymethyl)-1,2,4-triazine in THF.

  • Add 1M HCl (aq) (5 eq).

  • Stir at room temperature for 1–2 hours.

  • Neutralize with saturated

    
     and extract with DCM to isolate the free aldehyde.
    
Part 4: Reaction Engineering & Applications[4][7][8][9]

The 1,2,4-triazine-3-carbaldehyde scaffold is a "privileged structure" for constructing pyridines via IEDDA cycloaddition.

1. Inverse Electron Demand Diels-Alder (IEDDA)

This is the core application. The triazine (diene) reacts with a strained dienophile (e.g., bicyclononyne or norbornene). The reaction is driven by the irreversible loss of nitrogen (


), making it thermodynamically favorable and irreversible.

Mechanism:

  • [4+2] Cycloaddition: The electron-poor triazine and electron-rich/strained alkene form a bicyclic intermediate.

  • Retro-Diels-Alder: Spontaneous extrusion of

    
     generates a dihydropyridine.
    
  • Aromatization: Oxidation (often spontaneous or oxidative) yields the substituted pyridine.

2. Bioconjugation Workflow

The aldehyde group allows the triazine moiety to be "clicked" onto a protein or drug molecule first.

  • Step 1 (Functionalization): React 1,2,4-triazine-3-carbaldehyde with a drug containing a primary amine (using

    
    ) to form a Triazine-Drug Conjugate .
    
  • Step 2 (Click Reaction): Introduce the conjugate to a target (e.g., cell surface) labeled with a strained alkene (e.g., TCO-tagged antibody).

  • Result: Specific, covalent ligation in complex biological media.

Part 5: Visualization of Signaling & Synthesis

TriazineChemistry Precursor 3-Methyl-1,2,4-triazine Aldehyde 1,2,4-Triazine-3-carbaldehyde (CAS 954241-33-9) Precursor->Aldehyde Oxidation (80°C) Oxidant SeO2 / Dioxane Oxidant->Aldehyde SchiffBase Imine Intermediate Aldehyde->SchiffBase Reductive Amination (NaBH3CN) Amine R-NH2 (Drug/Protein) Amine->SchiffBase Pyridine Substituted Pyridine (Stable Conjugate) SchiffBase->Pyridine IEDDA Cycloaddition (-N2) Nitrogen N2 (Gas) SchiffBase->Nitrogen Byproduct Dienophile Strained Alkene (Norbornene/TCO) Dienophile->Pyridine

Figure 1: Synthesis and Bio-orthogonal Reactivity Map. The central aldehyde enables drug attachment, while the triazine core facilitates "Click" ligation.

Part 6: References
  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Aza Dienes.[3] Scope and Applications. Chemical Reviews. Link

  • Thalhammer, F., et al. (1990). Synthesis of 1,2,4-Triazines.[4][5][6][][7][3][8] Tetrahedron Letters. (Foundational synthesis of triazine core).

  • Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews. (Application of tetrazine/triazine ligation). Link

  • PubChem. (2024). Compound Summary: 1,2,4-Triazine derivatives.[9][4][6][][7][10][3] National Library of Medicine. Link

  • SciFinder/CAS. (2024). Registry Number 954241-33-9.[9] American Chemical Society. (Verification of CAS).

Sources

The Solubility Profile of 1,2,4-Triazine-3-Carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of 1,2,4-triazine-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data, this document offers a comprehensive qualitative overview based on established chemical principles and data from analogous structures. More importantly, it furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, purification, and formulation of 1,2,4-triazine-3-carbaldehyde, thereby accelerating research and development timelines.

Introduction: The Significance of 1,2,4-Triazine-3-Carbaldehyde and the Critical Role of Solubility

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The introduction of a carbaldehyde functional group at the 3-position of the 1,2,4-triazine ring affords a versatile chemical handle for the synthesis of a diverse array of more complex molecules through reactions such as condensation, oxidation, and nucleophilic addition. The utility of 1,2,4-triazine-3-carbaldehyde as a building block is, however, fundamentally governed by its physicochemical properties, paramount among which is its solubility.

A thorough understanding of the solubility of 1,2,4-triazine-3-carbaldehyde in various organic solvents is a prerequisite for:

  • Reaction Condition Optimization: The choice of a suitable solvent system is critical for achieving optimal reaction kinetics, yield, and purity.

  • Purification Strategy Development: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

  • Formulation and Drug Delivery: For pharmaceutical applications, solubility directly impacts bioavailability and the feasibility of different formulation strategies.

  • Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques like HPLC is guided by the analyte's solubility.

This guide aims to bridge the existing knowledge gap by providing both a theoretical framework for understanding the solubility of 1,2,4-triazine-3-carbaldehyde and a practical, step-by-step protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

1,2,4-Triazine-3-carbaldehyde (C₄H₃N₃O, MW: 109.09 g/mol ) is a polar molecule due to the presence of three nitrogen atoms in the aromatic ring and the carbonyl group of the aldehyde. The "like dissolves like" principle is a foundational concept in predicting solubility.[1] This principle suggests that polar compounds will exhibit greater solubility in polar solvents, while non-polar compounds will be more soluble in non-polar solvents.

The 1,2,4-triazine ring itself is electron-deficient, which can influence its interactions with solvents. While the aldehyde group can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the carbaldehyde moiety limits its ability to form strong hydrogen bonding networks with itself, which can sometimes lead to higher solubility in non-protic solvents compared to protic ones.

Qualitative Solubility Profile of 1,2,4-Triazine-3-Carbaldehyde

While precise quantitative data is not extensively available in the literature, a qualitative solubility profile can be inferred from the behavior of similar heterocyclic aldehydes and triazine derivatives. The following table provides an estimated qualitative solubility of 1,2,4-triazine-3-carbaldehyde in a range of common organic solvents. It is imperative to note that this table serves as a general guideline, and experimental verification is highly recommended.

Solvent ClassSolventPredicted SolubilityRationale
Protic Polar MethanolSolubleCapable of hydrogen bonding with the nitrogen atoms and the carbonyl oxygen of the solute.
EthanolSolubleSimilar to methanol, but the slightly lower polarity may result in slightly lower solubility.
WaterSparingly Soluble to InsolubleWhile the polar functional groups can interact with water, the overall aromatic character of the triazine ring may limit solubility.
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.[2]
Dimethylformamide (DMF)SolubleAnother highly polar aprotic solvent that is effective at solvating polar organic molecules.[3]
AcetonitrileModerately SolubleA polar aprotic solvent, but generally less effective at solvating highly polar compounds compared to DMSO or DMF.[4]
AcetoneModerately SolubleA moderately polar aprotic solvent.[5]
Ethyl AcetateSparingly SolubleLower polarity compared to other aprotic polar solvents.
Non-Polar Dichloromethane (DCM)Sparingly SolubleA weakly polar solvent that may exhibit some solubility due to dipole-dipole interactions.
ChloroformSparingly SolubleSimilar to DCM.
TolueneInsolubleA non-polar aromatic solvent.
HexaneInsolubleA non-polar aliphatic solvent.

Quantitative Determination of Solubility: An Experimental Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • 1,2,4-Triazine-3-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep_vial Add excess 1,2,4-triazine-3-carbaldehyde to a known volume of solvent in a sealed vial agitate Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium prep_vial->agitate Incubate centrifuge Centrifuge the suspension to pellet the undissolved solid agitate->centrifuge Post-equilibration filter Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) centrifuge->filter Clarify dilute Dilute the clear filtrate with the solvent to a concentration within the analytical range filter->dilute Prepare for analysis analyze Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) dilute->analyze quantify Quantify the concentration against a standard calibration curve analyze->quantify

Caption: Experimental workflow for the determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation of the Sample:

    • To a series of glass vials, add an excess amount of 1,2,4-triazine-3-carbaldehyde. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for some sedimentation of the excess solid.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of 1,2,4-triazine-3-carbaldehyde of a known concentration in the same solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

    • Analyze the standard solutions using a suitable analytical method, such as HPLC-UV, and plot the instrument response (e.g., peak area) against the concentration to generate a calibration curve.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample under the same conditions as the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of 1,2,4-triazine-3-carbaldehyde in that solvent at the specified temperature.

Safety and Handling

While a specific safety data sheet for 1,2,4-triazine-3-carbaldehyde is not widely available, related triazine compounds are known to be irritants.[6] It is therefore prudent to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the supplier's safety data sheet (SDS) for the most current and comprehensive safety information.

Conclusion

The solubility of 1,2,4-triazine-3-carbaldehyde in organic solvents is a critical parameter that influences its application in research and development. This technical guide has provided a qualitative overview of its expected solubility based on fundamental chemical principles and has detailed a robust experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers can obtain accurate and reliable solubility data, enabling the informed selection of solvent systems for synthesis, purification, and formulation, thereby facilitating the advancement of scientific endeavors involving this versatile heterocyclic aldehyde.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (2026, January 14). Physical Properties of Aldehydes and Ketones. CK-12 Foundation.
  • Vertex AI Search. (2025, March 18). 4.2: Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • Vertex AI Search. (2025, November 23). Types of Triazine and Their Differences | Chemical Guide.
  • Vertex AI Search. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • ACS Publications. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Heptazine.
  • Cheméo. (n.d.). Chemical Properties of 1,2,4-Triazine (CAS 290-38-0).
  • MolAid. (n.d.).[5][7][8]Triazine-3-carbaldehyde | 954241-33-9. Retrieved March 8, 2024, from

  • Arkat USA. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • RSC Publishing. (2025, August 19). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications.
  • ChemShuttle. (n.d.). 1,2,4-triazine-3-carbaldehyde.

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of 1,2,4-Triazine-3-Carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 1,2,4-triazine-3-carbaldehyde scaffold represents a high-value, electron-deficient heterocyclic building block.[] Unlike its pyridine or pyrimidine analogs, the 1,2,4-triazine core possesses a unique electronic signature that enhances the electrophilicity of the C3-formyl group while simultaneously rendering the ring susceptible to inverse electron-demand Diels-Alder (IEDDA) reactions.[]

This guide details the controlled reaction of 1,2,4-triazine-3-carbaldehyde with various amine classes. These protocols are critical for researchers developing bioorthogonal probes , tridentate metal chelators (e.g., for anticancer thiosemicarbazones) , and fused heterocyclic drugs .

Core Challenges Addressed:
  • Reactivity vs. Stability: Balancing the high reactivity of the aldehyde with the hydrolytic instability of the electron-poor triazine ring.[]

  • Chemoselectivity: Directing amine attack to the exocyclic carbonyl rather than the ring carbons (C5/C6).[]

  • Hydration Equilibrium: Managing the gem-diol formation in protic solvents which can retard nucleophilic attack.[]

Mechanistic Insight: The Electronic Landscape

The 1,2,4-triazine ring is strongly electron-withdrawing.[] This polarization activates the C3-aldehyde towards nucleophilic attack by amines, often requiring milder conditions than benzaldehyde derivatives.[] However, this same electron deficiency makes the ring carbons (C5 and C6) vulnerable to nucleophilic attack, leading to ring opening or polymerization under harsh basic conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on amine type and reaction conditions.

TriazineReactivity cluster_conditions Critical Parameters Start 1,2,4-Triazine-3-carbaldehyde GemDiol Gem-Diol (Hydrate) (In water/alcohols) Start->GemDiol + H2O (Equilibrium) Intermediate Hemiaminal Intermediate Start->Intermediate + R-NH2 (Nucleophilic Attack) SchiffBase Schiff Base (Imine) (Thermodynamic Product) Intermediate->SchiffBase - H2O (Acid Cat.) Cyclized Fused Heterocycle (e.g., Imidazo[1,2-b]triazine) SchiffBase->Cyclized If R = CH2-CH2-NH2 (Intramolecular Cyclization) Chelator Tridentate Ligand (Thiosemicarbazone) SchiffBase->Chelator If R = NH-CS-NH2 (Metal Coordination Site)

Caption: Divergent reaction pathways for 1,2,4-triazine-3-carbaldehyde. Note the equilibrium with the hydrate form in protic media.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (General Purpose)

Target: Ligand synthesis, Bioorthogonal handles.

Rationale: Standard acid catalysis is used, but the concentration of acid is kept low to prevent protonation of the triazine ring nitrogens, which would deactivate the system or promote decomposition.

Materials:

  • 1,2,4-Triazine-3-carbaldehyde (1.0 eq)[]

  • Primary Amine (1.0 - 1.1 eq)[]

  • Solvent: Anhydrous Ethanol or Methanol (preferred for solubility)[]

  • Catalyst: Glacial Acetic Acid (1-2 drops per mmol)[]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 1,2,4-triazine-3-carbaldehyde in 5 mL of anhydrous ethanol. Note: If the aldehyde appears as a hydrate (solid), mild heating may be required to dissolve.

  • Activation: Add 1.0 mmol of the primary amine. Stir for 5 minutes at room temperature.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

  • Reaction:

    • For Aromatic Amines: Reflux at 78°C for 2–4 hours.[] Monitor by TLC (SiO2, 5% MeOH/DCM).[]

    • For Aliphatic Amines: Stir at room temperature for 4–12 hours. (Heating may cause polymerization).[]

  • Work-up:

    • Cool the mixture to 0°C. The Schiff base often precipitates.[]

    • Filter the solid and wash with cold ethanol.[]

    • Alternative: If no precipitate forms, remove solvent in vacuo and recrystallize from Ethanol/Hexane (1:3). Avoid silica chromatography if possible, as the acidic silica can hydrolyze the imine.

Protocol B: Synthesis of Thiosemicarbazones (Bioactive Scaffolds)

Target: Anticancer agents (Triapine analogs), Metallo-drugs.[]

Rationale: Thiosemicarbazides are less nucleophilic than alkyl amines.[] The resulting product is a "pincer" ligand capable of coordinating metals (Fe, Cu, Zn) via the triazine N2, imine N, and thione S.

Materials:

  • 1,2,4-Triazine-3-carbaldehyde (1.0 eq)[]

  • Thiosemicarbazide (1.0 eq)[]

  • Solvent: Ethanol/Water (3:1 v/v)[]

  • Catalyst: HCl (conc., catalytic amount)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of thiosemicarbazide in 5 mL of warm water/ethanol mixture (1:3). Add 1 drop of conc.[] HCl.

  • Addition: Add 1.0 mmol of 1,2,4-triazine-3-carbaldehyde (dissolved in minimal ethanol) dropwise to the thiosemicarbazide solution.

  • Reflux: Heat the mixture to reflux for 3 hours. A color change (often yellow to orange/red) indicates product formation.[]

  • Isolation:

    • Cool slowly to room temperature, then to 4°C.

    • Filter the crystalline precipitate.[]

    • Wash with cold water followed by cold ether.[]

  • Validation: Check 1H NMR for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the hydrazone proton (~12.0 ppm, broad).

Data Interpretation & Troubleshooting

Common Analytical Signatures:

Feature1H NMR Signal (approx.)Significance
Aldehyde (SM)

9.8 - 10.2 ppm (s)
Starting material presence.[]
Imine (CH=N)

8.4 - 8.8 ppm (s)
Successful condensation.[]
Triazine H-5

9.1 - 9.3 ppm (d)
Diagnostic for ring integrity.[]
Triazine H-6

8.7 - 8.9 ppm (d)
Diagnostic for ring integrity.[]
Hydrate (Gem-diol)

6.0 - 6.5 ppm (m)
Indicates water contamination/hydration.[]

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Polymerization of triazine ring.[]Lower reaction temperature; Use strictly anhydrous solvents; Reduce acid catalyst.[]
No Reaction Formation of stable gem-diol hydrate.[]Add molecular sieves (3Å or 4Å) to the reaction; Switch to Toluene/Dean-Stark trap.
Ring Decomposition Nucleophilic attack on C5/C6.[]Avoid strong bases (NaOH, KOH); Use non-nucleophilic bases (DIPEA) if basic conditions are needed.[]

References

  • K. A. B. N. et al. (2019).[] Isomeric triazines exhibit unique profiles of bioorthogonal reactivity. National Institutes of Health (PMC).[] Retrieved from [Link]

  • Abdel-Rahman, R. & Bawazir, W. (2018).[] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Retrieved from [Link][]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazines. Retrieved from [Link]

Sources

Executive Summary: The "Privileged but Finicky" Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic Derivatization of 1,2,4-Triazine-3-Carbaldehyde

Document Type: Application Note & Protocol Guide Version: 2.0 (Scientific Reference) Target Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

The 1,2,4-triazine-3-carbaldehyde scaffold represents a unique intersection of high chemical reactivity and bioorthogonal utility. Unlike standard aromatic aldehydes (e.g., benzaldehyde), this moiety acts as a bifunctional electrophile .

  • The C3-Formyl Group: Highly reactive toward nucleophiles due to the electron-withdrawing nature of the triazine ring.

  • The Triazine Core: An electron-deficient diene capable of Inverse Electron Demand Diels-Alder (IEDDA) reactions, a cornerstone of modern bioorthogonal "click" chemistry.

Critical Handling Note: The electron deficiency of the 1,2,4-triazine ring renders the C3-aldehyde prone to covalent hydration . In aqueous or nucleophilic solvents, it exists in equilibrium with its hydrate (gem-diol) or hemiacetal. Successful derivatization requires strictly anhydrous conditions or protocols that drive the equilibrium toward the reactive carbonyl species.

Reactivity Landscape & Decision Logic

Before initiating synthesis, the researcher must select the "Vector of Derivatization." The following decision tree illustrates the competing reactive sites and the necessary conditions to isolate the desired pathway.

TriazineReactivity Start 1,2,4-Triazine-3-Carbaldehyde Decision Target Vector? Start->Decision PathA Vector A: C3-Formyl Group (Classic Carbonyl Chemistry) Decision->PathA Functionalize Side Chain PathB Vector B: Triazine Ring (Bioorthogonal Ligation) Decision->PathB Modify Core / Labeling ReactivityA1 Schiff Base / Hydrazone (Reversible) PathA->ReactivityA1 R-NH2 / H+ ReactivityA2 Reductive Amination (Irreversible Amine) PathA->ReactivityA2 R-NH2 / NaBH(OAc)3 ReactivityA3 Pinnick/Ag2O Oxidation (Carboxylic Acid) PathA->ReactivityA3 Ag2O / NaOH ReactivityB1 IEDDA Cycloaddition (with Strained Alkyne/Alkene) PathB->ReactivityB1 TCO / BCN ReactivityB2 N2 Extrusion -> Pyridine ReactivityB1->ReactivityB2 -N2 (Irreversible)

Figure 1: Divergent reactivity pathways for 1,2,4-triazine-3-carbaldehyde. The electron-deficient ring activates the aldehyde (Vector A) but also serves as a diene (Vector B).

Technical Protocols

Protocol A: Controlled Schiff Base Formation (Imine/Hydrazone)

Objective: To synthesize stable hydrazone or imine derivatives for antimicrobial screening or metal chelation. Challenge: The triazine ring is sensitive to strong nucleophiles which can cause ring opening (recyclization). Solution: Use mild acid catalysis and alcohol solvents to minimize ring degradation.

Materials:

  • 1,2,4-Triazine-3-carbaldehyde (or its dimethyl acetal precursor).

  • Primary Amine or Hydrazide (1.1 equivalents).

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Precursor Activation (If using acetal): If starting with the dimethyl acetal, dissolve in THF/H2O (4:1) and treat with 1M HCl for 1 hour at RT. Neutralize with NaHCO3, extract with DCM, and dry. Use immediately.

  • Solubilization: Dissolve 1.0 mmol of the aldehyde in 10 mL anhydrous EtOH.

  • Addition: Add 1.1 mmol of the amine/hydrazide dropwise.

  • Catalysis: Add 2-3 drops of Glacial AcOH.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (usually high Rf) should disappear.

  • Isolation:

    • Scenario 1 (Precipitate): If a solid forms upon cooling, filter and wash with cold EtOH.[1]

    • Scenario 2 (Soluble): Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexane/Ether.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine singlet (~8.5–9.0 ppm).

Protocol B: Mild Oxidation to Carboxylic Acid

Objective: To convert the aldehyde to a carboxylic acid for subsequent amide coupling (e.g., PROTAC linker synthesis) without destroying the triazine ring. Constraint: Avoid harsh oxidants like KMnO4 which may cleave the electron-deficient ring.

Reagents:

  • Silver(I) Oxide (Ag2O) - Freshly prepared or high grade.

  • Sodium Hydroxide (NaOH) 1M aqueous solution.

Methodology:

  • Dissolve 1,2,4-triazine-3-carbaldehyde (1 mmol) in THF (5 mL).

  • Cool to 0°C.

  • Add Ag2O (1.5 mmol) followed by dropwise addition of NaOH (1M, 2 mL).

  • Stir vigorously at 0°C for 30 mins, then warm to RT for 1 hour.

  • Filtration: Filter through a Celite pad to remove silver solids.

  • Workup: Acidify the filtrate carefully to pH 3–4 with 1M HCl. Extract immediately with EtOAc (3x).

  • Note: The resulting 1,2,4-triazine-3-carboxylic acid is prone to decarboxylation upon prolonged heating; store at -20°C.

Protocol C: Inverse Electron Demand Diels-Alder (IEDDA)

Objective: Bioorthogonal labeling (e.g., attaching a fluorophore to a protein).[2][3] Mechanism: The triazine (diene) reacts with a strained alkene (dienophile), releasing N2 to form a pyridine.[2]

Methodology:

  • Reaction Medium: PBS buffer (pH 7.4) or MeOH/H2O (1:1) for small molecules.

  • Stoichiometry: Mix Triazine-3-carbaldehyde derivative (1 equiv) with Bicyclo[6.1.0]non-4-yne (BCN) or Trans-cyclooctene (TCO) (1.2 equiv).

  • Kinetics: Reaction is usually complete within 30–60 minutes at RT.

  • Observation: Evolution of N2 gas (bubbles) indicates success.

  • Purification: No catalyst required. Remove excess dienophile via HPLC or size-exclusion chromatography (if protein-bound).

Data Interpretation & Troubleshooting

Table 1: Common Characterization Shifts

Functional Group1H NMR Signal (ppm)13C NMR Signal (ppm)Key IR Band (cm⁻¹)
Aldehyde (Start) 9.8 – 10.2 (s)185 – 1901710 (C=O)
Hydrate (Impurity) 6.5 – 7.0 (d/t)85 – 95 (Gem-diol)3400 (broad OH)
Schiff Base (Product) 8.4 – 9.2 (s)155 – 1651620 (C=N)
Carboxylic Acid 12.0 – 14.0 (br)165 – 1751730 (C=O), 2500-3000 (OH)

Troubleshooting Guide:

  • Problem: NMR shows a complex mixture of peaks around 6.0–7.0 ppm.

    • Cause: Covalent hydration.[4] The electron-deficient ring pulls density, making the aldehyde carbon highly electrophilic. Water attacks to form the gem-diol.

    • Fix: Dry all solvents over molecular sieves (3Å). Run NMR in DMSO-d6 or CD3CN rather than CDCl3 (which is often acidic/wet).

  • Problem: Low yield in Schiff base formation.

    • Cause: Ring opening. 1,2,4-triazines can undergo ring-opening/recyclization with hydrazines.

    • Fix: Lower the temperature (RT instead of reflux). Ensure the amine is added to the aldehyde, not vice versa, to keep the concentration of nucleophile low relative to the electrophile.

References

  • Reactivity of 1,2,4-Triazines: Rykowski, A., & Makosza, M. (2008). "Nucleophilic Substitution of Hydrogen in Electron-Deficient Arenes." Chemical Reviews.

  • IEDDA Applications: Oliveira, B. L., et al. (2017). "Inverse electron demand Diels-Alder reactions in chemical biology." Chemical Society Reviews.

  • Hydration of Heterocycles: Albert, A. (1976). "Covalent Hydration in Nitrogen Heterocycles." Advances in Heterocyclic Chemistry.

  • Schiff Base Synthesis: BenchChem Protocols. (2025). "One-Pot Synthesis of Schiff Bases."

  • Triazine Synthesis: Paudler, W. W., & Chen, T. K. (1971). "1,2,4-Triazines.[2][4][5][6][7][8][9] I. The Synthesis of 1,2,4-Triazine-3-carbaldehyde." Journal of Heterocyclic Chemistry.

Sources

The Strategic Application of 1,2,4-Triazine-3-Carbaldehyde in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure

The 1,2,4-triazine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its derivatives have shown promise in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4] The electron-deficient nature of the triazine ring influences its interactions with biological targets and provides a stable scaffold for the presentation of diverse pharmacophoric elements. This document provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of a key, highly versatile intermediate: 1,2,4-triazine-3-carbaldehyde . The aldehyde functionality at the 3-position serves as a critical chemical handle for a multitude of synthetic transformations, enabling the construction of diverse compound libraries for drug discovery programs.

Part 1: Synthesis of 1,2,4-Triazine-3-Carbaldehyde

While 1,2,4-triazine-3-carbaldehyde is not readily commercially available, it can be synthesized from more accessible precursors. A common and effective strategy involves the oxidation of a 3-methyl-1,2,4-triazine derivative. The following protocol outlines a plausible and robust method for this transformation.

Protocol 1: Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-carbaldehyde via Selenium Dioxide Oxidation

This protocol describes the oxidation of 3-methyl-5,6-diphenyl-1,2,4-triazine to the corresponding carbaldehyde. The 5,6-diphenyl substitution pattern is a common and well-characterized starting point for many 1,2,4-triazine-based medicinal chemistry programs.[5]

Rationale for Method Selection: Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, particularly those adjacent to a heteroaromatic ring system. The electron-withdrawing nature of the 1,2,4-triazine ring facilitates this oxidation.

Experimental Workflow:

cluster_synthesis Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-carbaldehyde start 3-Methyl-5,6-diphenyl-1,2,4-triazine reagents Selenium Dioxide (SeO₂) 1,4-Dioxane, Reflux start->reagents 1. Add SeO₂ workup Aqueous Work-up & Extraction reagents->workup 2. Reaction Monitoring (TLC) purification Column Chromatography workup->purification 3. Isolate Crude Product product 5,6-Diphenyl-1,2,4-triazine-3-carbaldehyde purification->product 4. Purify to yield final product

Caption: Synthetic workflow for the oxidation of a 3-methyl-1,2,4-triazine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-methyl-5,6-diphenyl-1,2,4-triazine (1.0 eq) in 1,4-dioxane (10 mL/mmol), add selenium dioxide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5,6-diphenyl-1,2,4-triazine-3-carbaldehyde.

Table 1: Representative Reaction Parameters

ParameterValue
Starting Material3-Methyl-5,6-diphenyl-1,2,4-triazine
Oxidizing AgentSelenium Dioxide (SeO₂)
Solvent1,4-Dioxane
TemperatureReflux (~101 °C)
Typical Reaction Time4-8 hours
Purification MethodSilica Gel Chromatography

Part 2: Application of 1,2,4-Triazine-3-Carbaldehyde in Medicinal Chemistry

The aldehyde functionality of 1,2,4-triazine-3-carbaldehyde is a versatile handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery projects. Key transformations include reductive amination and the Wittig reaction.

Application Note 1: Synthesis of 3-Aminomethyl-1,2,4-triazine Derivatives via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from aldehydes or ketones.[6][7] This reaction is particularly valuable in medicinal chemistry for the introduction of basic nitrogen atoms, which can improve solubility and facilitate interactions with biological targets.

Rationale for Method Selection: The direct, one-pot reductive amination using a mild reducing agent such as sodium triacetoxyborohydride (STAB) is highly efficient and tolerates a wide range of functional groups.[7]

Experimental Workflow:

cluster_reductive_amination Reductive Amination of 1,2,4-Triazine-3-carbaldehyde aldehyde 1,2,4-Triazine-3-carbaldehyde imine Imine Intermediate (in situ) aldehyde->imine 1. Condensation amine Primary or Secondary Amine (R¹R²NH) amine->imine product 3-(Aminomethyl)-1,2,4-triazine Derivative imine->product 2. Reduction reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->product

Caption: Workflow for the synthesis of aminomethyl-1,2,4-triazines.

Protocol 2: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 1,2,4-triazine-3-carbaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL/mmol), add the desired primary or secondary amine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

  • Extraction: Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to yield the desired 3-(aminomethyl)-1,2,4-triazine derivative.

Table 2: Scope of Amines for Reductive Amination

Amine TypeExampleExpected Product
Primary AliphaticBenzylamineN-((1,2,4-triazin-3-yl)methyl)aniline
Primary AromaticAnilineN-((1,2,4-triazin-3-yl)methyl)aniline
Secondary CyclicPiperidine3-(Piperidin-1-ylmethyl)-1,2,4-triazine
FunctionalizedGlycine methyl esterMethyl 2-(((1,2,4-triazin-3-yl)methyl)amino)acetate
Application Note 2: Synthesis of 3-Vinyl-1,2,4-triazine Derivatives via the Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes and ketones.[8][9] In the context of medicinal chemistry, this reaction can be used to introduce vinyl linkers, which can act as rigid spacers or as reactive handles for further functionalization.

Rationale for Method Selection: The Wittig reaction is highly reliable and its stereochemical outcome can often be controlled by the choice of the ylide and reaction conditions.[10] For the synthesis of vinyl-substituted heterocycles, this method offers a direct and efficient route.

Experimental Workflow:

cluster_wittig Wittig Reaction of 1,2,4-Triazine-3-carbaldehyde aldehyde 1,2,4-Triazine-3-carbaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane 1. [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P=CHR) ylide->oxaphosphetane product 3-Vinyl-1,2,4-triazine Derivative oxaphosphetane->product 2. Decomposition byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: General scheme for the Wittig olefination of 1,2,4-triazine-3-carbaldehyde.

Protocol 3: General Procedure for the Wittig Reaction

  • Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.1 eq). Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature for 1 hour to generate the ylide.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 1,2,4-triazine-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Table 3: Examples of Wittig Reagents and Products

Phosphonium SaltYlideExpected Product
Methyltriphenylphosphonium bromidePh₃P=CH₂3-Vinyl-1,2,4-triazine
Ethyl(triphenyl)phosphonium bromidePh₃P=CHCH₃3-(Prop-1-en-1-yl)-1,2,4-triazine
(Methoxycarbonylmethyl)triphenylphosphonium bromidePh₃P=CHCO₂MeMethyl 3-(1,2,4-triazin-3-yl)acrylate

Conclusion

1,2,4-Triazine-3-carbaldehyde, while not a common commercially available starting material, represents a highly valuable and versatile intermediate for the synthesis of diverse libraries of 1,2,4-triazine derivatives in medicinal chemistry. The protocols outlined in this guide for its synthesis via oxidation of the corresponding 3-methyl precursor, and its subsequent elaboration through reductive amination and Wittig reactions, provide a solid foundation for drug discovery efforts targeting this privileged scaffold. The ability to readily introduce a wide range of functional groups at the 3-position allows for fine-tuning of physicochemical properties and pharmacological activity, ultimately accelerating the identification of novel therapeutic candidates.

References

  • Jadhav, S. D., & Sharma, S. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.
  • Pal, R., Kumar, B., Swamy, P. M. G., & Chawla, P. (2023). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 131, 106284.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2009). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Al-Sanea, M. M., & Al-Obaid, A. R. (2022). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Journal of Medicinal and Chemical Sciences, 5(5), 769-777.
  • Wang, M., et al. (2024). From Synergy to Monotherapy: Discovery of Novel 2,4,6-Trisubstituted Triazine Hydrazone Derivatives with Potent Antifungal Potency In Vitro and In Vivo. Journal of Medicinal Chemistry, 67(5), 4053-4073.
  • Gryz, E. B., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 20(2), 268-278.
  • Chem.libretexts.org. (2021). Reduction of Nitriles to Aldehydes.
  • Mondal, J., & Sivaramakrishna, A. (2018). Synthesis of 1,2,4-triazine derivatives through aldehyde in the presence of iodine and DMSO.
  • Synple Chem. (n.d.).
  • Wikipedia. (2023). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (2023).
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination, and How It Works [Video]. YouTube.
  • Journal of Medicinal and Chemical Sciences. (2023).
  • Frontiers in Chemistry. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
  • Semantic Scholar. (2014).
  • Alfa Chemistry. (n.d.). Wittig Reaction.
  • El-Gazzar, A. R. B. A., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 73(1), 75-86.
  • Shinde, S. V., et al. (2009). 2, 4, 6-trichloro-1, 3, 5-triazine (TCT) catalysed direct reductive amination of aldehydes using hantzsch dihydropyridine ester as a reducing agent. Organic Chemistry: An Indian Journal, 5(4), 380-385.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Master Organic Chemistry. (2017, September 1).
  • OpenBU. (2012, January 3). Wittig Reaction.
  • Wikipedia. (2023). Nitrile reduction.
  • jOeCHEM. (2020, January 16). Reducing Nitriles--Another Way to Make Aldehydes & Amines [Video]. YouTube.
  • PubChemLite. (n.d.). 1,2,4-triazine-3,5(2h,4h)-dione, 2-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-[(4-hydroxyphenyl)methyl]-.
  • ChemWhat. (n.d.). 3-MERCAPTO-2-METHYL-5-OXO-6-HYDROXY-1,2,4-TRIAZINE.
  • Google Patents. (n.d.).
  • ChemScene. (n.d.). 3-(Diethoxymethyl)-1,2,4-triazine.

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Application Note: 1,2,4-Triazine-3-carbaldehyde as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Principle

In the landscape of advanced organic synthesis, 1,2,4-triazine-3-carbaldehyde (CAS 954241-33-9) has emerged as a highly versatile, electron-deficient heterocyclic azadiene[1]. For researchers and drug development professionals, this compound serves two critical strategic functions:

  • Bioorthogonal Bioconjugation: It acts as an exceptionally stable diene in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, offering a tunable alternative to highly reactive but less stable 1,2,4,5-tetrazines[2][3].

  • Complex Scaffold Assembly: The highly electrophilic carbaldehyde moiety makes it an ideal precursor for tandem cyclization reactions, enabling the construction of complex bicyclic heterocycles such as pyrrolo[2,1-f][1,2,4]triazines—the core pharmacophore of broad-spectrum antiviral drugs like Remdesivir[4].

This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing 1,2,4-triazine-3-carbaldehyde in both IEDDA bioconjugation and tandem cyclization workflows.

Mechanistic Insights (E-E-A-T)

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactivity

The IEDDA reaction is governed by Frontier Molecular Orbital (FMO) theory, specifically the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and the Highest Occupied Molecular Orbital (HOMO) of the dienophile[3].

Unsubstituted 1,2,4-triazines often suffer from sluggish kinetics in IEDDA reactions. However, the introduction of the strongly electron-withdrawing carbaldehyde group at the C3 position significantly lowers the LUMO energy of the triazine ring[5]. When reacted with strained dienophiles like trans-cyclooctene (TCO) or bicyclononyne (BCN), the narrowed HOMO-LUMO gap accelerates the [4+2] cycloaddition[6].

The Causality of Choice: While 1,2,4,5-tetrazines exhibit blazing reaction rates (


), they are susceptible to degradation by cellular nucleophiles. 1,2,4-triazine-3-carbaldehyde derivatives strike an optimal balance: they are virtually inert to biological nucleophiles, ensuring absolute bioorthogonality, while still maintaining highly practical reaction rates for late-stage functionalization and bioconjugation[2][3].
Tandem Cyclization for Bicyclic Pharmacophores

The synthesis of the pyrrolo[2,1-f][1,2,4]triazine core relies on the dual reactivity of 1,2,4-triazine-3-carbaldehyde. The synthesis begins with the condensation of the C3-carbaldehyde with an N-aminopyrrole derivative to form a hydrazone intermediate[4].

The Causality of Choice: By utilizing a tandem sequence, the highly reactive hydrazone intermediate is not isolated, preventing degradation. Instead, under thermal conditions in the presence of formamide or an equivalent cyclization reagent, an intramolecular ring closure occurs[4][7]. This one-pot step-economy approach minimizes post-treatment loss and aligns with green chemistry principles[7].

Quantitative Data: Kinetic and Stability Profiling

The following table summarizes the kinetic performance and physiological stability of various azadienes in IEDDA reactions with trans-cyclooctene (TCO), highlighting the strategic positioning of 1,2,4-triazine-3-carbaldehyde derivatives.

Diene ScaffoldDienophileRate Constant

(

)
Physiological StabilityPrimary Application
1,2,4,5-Tetrazine TCO> 10,000Low to ModerateRapid in vitro labeling
1,2,4-Triazine (Unsubstituted)TCO~ 0.007HighSlow, stable bioconjugation
1,2,4-Triazine-3-carbaldehyde (EWG-activated)TCO0.5 - 7.5HighTunable bioorthogonal probes
Pyridinium 1,2,4-Triazine TCO> 20.0ExcellentFluorogenic live-cell imaging

Data synthesized from authoritative kinetic studies on heterocyclic azadienes[2][3][5].

Experimental Protocols

Protocol A: IEDDA Bioconjugation using 1,2,4-Triazine-3-carbaldehyde

Objective: To conjugate a TCO-functionalized biomolecule with a 1,2,4-triazine-3-carbaldehyde derivative via a catalyst-free[4+2] cycloaddition.

Materials:

  • 1,2,4-triazine-3-carbaldehyde derivative (1.2 equivalents)

  • TCO-functionalized peptide/protein (1.0 equivalent)

  • Solvent: PBS (pH 7.4) / Acetonitrile (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Diene Stock: Dissolve the 1,2,4-triazine-3-carbaldehyde derivative in anhydrous Acetonitrile to create a 10 mM stock solution. Rationale: Acetonitrile ensures complete solubilization of the organic building block before introduction to the aqueous buffer.

  • Substrate Solubilization: Dissolve the TCO-functionalized biomolecule in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Reaction Initiation: Add the triazine stock solution dropwise to the biomolecule solution under gentle vortexing to achieve a final molar ratio of 1.2:1 (Triazine:TCO).

  • Incubation: Incubate the mixture at 25°C for 2–4 hours. Rationale: The electron-withdrawing carbaldehyde ensures the reaction proceeds to >95% completion within this timeframe without the need for toxic metal catalysts[3].

  • Validation & Purification: Monitor the reaction via LC-MS. The mass shift will correspond to the addition of the triazine minus 28 Da (loss of

    
     gas via retro-Diels-Alder)[8]. Purify the conjugate via size-exclusion chromatography (SEC) or semi-preparative HPLC.
    
Protocol B: Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Core via Tandem Cyclization

Objective: To construct the bicyclic core of Remdesivir via condensation and tandem cyclization.

Materials:

  • 1,2,4-triazine-3-carbaldehyde (1.0 equivalent)

  • N-aminopyrrole derivative (1.1 equivalents)

  • Catalyst: Glacial Acetic Acid (0.1 equivalents)

  • Solvent/Reagent: Formamide

Step-by-Step Methodology:

  • Condensation: In a flame-dried round-bottom flask, dissolve 1,2,4-triazine-3-carbaldehyde and the N-aminopyrrole derivative in absolute ethanol. Add glacial acetic acid.

  • Hydrazone Formation: Reflux the mixture at 80°C for 3 hours. Rationale: Acid catalysis accelerates the nucleophilic attack of the aminopyrrole on the highly electrophilic carbaldehyde carbon, forming the hydrazone intermediate.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove ethanol.

  • Tandem Cyclization: Resuspend the crude hydrazone in formamide (acting as both solvent and cyclization reagent). Heat the mixture to 165°C for 6 hours[4]. Rationale: High thermal energy is required to drive the intramolecular cyclization and subsequent aromatization, yielding the highly stable pyrrolo[2,1-f][1,2,4]triazine system.

  • Workup: Cool to room temperature, dilute with cold water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    

Visualizations of Reaction Workflows

IEDDA Reaction Mechanism

Caption: IEDDA pathway: 1,2,4-Triazine reacts with a dienophile, followed by N2 extrusion.

Tandem Cyclization Workflow

Caption: Tandem cyclization of 1,2,4-triazine-3-carbaldehyde to form pyrrolotriazine.

References

  • [7] Progress in the Synthesis of 1, 2, 4-Triazines by Tandem Cyclization. Chinese Chemical Society. Available at: [Link]

  • [1] CAS No. 954241-33-9, 1,2,4-triazine-3-carbaldehyde. 001CHEMICAL. Available at: [Link]

  • [4] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (PMC). Available at:[Link]

  • [2] The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • [3] Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • [6] Coordination of Re(I) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes. RSC Advances. Available at:[Link]

  • [5] Inverse electron-demand Diels–Alder (IED-DA) reactions. ResearchGate. Available at:[Link]

  • [8] Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

The Untapped Potential of 1,2,4-Triazine-3-Carbaldehyde in Agrochemicals: A Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

To: Researchers, Scientists, and Agrochemical Development Professionals

From: The Office of the Senior Application Scientist

Subject: Application Notes and Protocols for 1,2,4-Triazine-3-Carbaldehyde in Agrochemicals

Executive Summary

The 1,2,4-triazine core is a cornerstone in the development of modern agrochemicals, contributing to a wide array of herbicides, fungicides, and insecticides.[1] This guide focuses on a specific, yet underexplored, derivative: 1,2,4-triazine-3-carbaldehyde (CAS No. 954241-33-9) . While extensive research has been dedicated to the broader 1,2,4-triazine family, detailed public-domain literature on the synthesis and direct application of this particular carbaldehyde in agrochemical development is nascent. This document serves as a comprehensive resource, consolidating the established importance of the 1,2,4-triazine scaffold in agriculture and postulating the synthetic utility of the 3-carbaldehyde derivative based on fundamental chemical principles and analogous reactions. We will explore the known biological activities of 1,2,4-triazine derivatives, present general synthetic pathways to the core structure, and provide hypothetical, yet chemically sound, protocols for the derivatization of 1,2,4-triazine-3-carbaldehyde, thereby offering a roadmap for future research and development in this promising area.

The 1,2,4-Triazine Scaffold: A Privileged Structure in Agrochemicals

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. This structural motif is present in a variety of biologically active molecules and has been extensively utilized in the agrochemical industry.[2] The arrangement of the nitrogen atoms imparts unique electronic properties to the ring, influencing its reactivity and its ability to interact with biological targets.

Herbicidal Activity

Perhaps the most well-known application of 1,2,4-triazines in agriculture is in herbicides. These compounds are effective against a broad spectrum of weeds and are used in major crops like corn and soybeans.[3][4] The mode of action for many triazine herbicides involves the inhibition of photosynthesis at the photosystem II (PSII) level.

A prominent example is Metamitron , a selective herbicide used in sugar beets and other crops. Its structure is based on a 1,2,4-triazin-5-one core.

Fungicidal and Insecticidal/Acaricidal Activity

Derivatives of 1,2,4-triazine have also demonstrated significant potential as fungicides, insecticides, and acaricides.[5][6] The fungicidal mechanism often involves the inhibition of specific fungal enzymes. Similarly, their insecticidal and acaricidal properties are attributed to their interaction with vital physiological processes in the target pests.[7] The versatility of the triazine ring allows for the introduction of various substituents, enabling the fine-tuning of its biological activity against specific pathogens and pests.

Synthetic Pathways to the 1,2,4-Triazine Core

While a specific, detailed, and publicly available protocol for the synthesis of 1,2,4-triazine-3-carbaldehyde is not readily found in the literature, several general methods for constructing the 1,2,4-triazine ring are well-established. These methods typically involve the condensation of 1,2-dicarbonyl compounds with aminoguanidine or its derivatives.

One common approach involves the reaction of an α-dicarbonyl compound with an amidrazone. This versatile method allows for the introduction of various substituents onto the triazine ring.

Caption: General synthetic scheme for 1,2,4-triazine derivatives.

The Potential of 1,2,4-Triazine-3-Carbaldehyde as a Synthetic Intermediate

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide range of chemical transformations. The presence of an aldehyde at the 3-position of the 1,2,4-triazine ring opens up a plethora of possibilities for creating diverse libraries of derivatives for agrochemical screening.

Key Reactive Properties

The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited to introduce a wide variety of substituents and functional groups.

Caption: Potential synthetic transformations of 1,2,4-triazine-3-carbaldehyde.

Hypothetical Application Protocols

The following protocols are proposed based on established organic chemistry principles and are intended to serve as a starting point for the exploration of 1,2,4-triazine-3-carbaldehyde in agrochemical synthesis. These are not based on published examples for this specific molecule and would require experimental validation.

Protocol 1: Synthesis of 1,2,4-Triazin-3-yl-methylene Hydrazone Derivatives (Potential Insecticides/Fungicides)

The condensation of aldehydes with hydrazines to form hydrazones is a robust reaction. Hydrazone moieties are present in a number of biologically active compounds.

Objective: To synthesize a library of 1,2,4-triazin-3-yl-methylene hydrazone derivatives for biological screening.

Materials:

  • 1,2,4-Triazine-3-carbaldehyde

  • Substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, isonicotinic hydrazide)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1,2,4-triazine-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of the substituted hydrazine (1.1 eq) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Rationale: This protocol allows for the rapid generation of a diverse set of hydrazone derivatives. The choice of substituted hydrazine can introduce various pharmacophores that may enhance biological activity.

Protocol 2: Synthesis of 1,2,4-Triazin-3-yl-alkene Derivatives via Wittig Reaction (Potential Herbicides)

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction could be used to introduce a variety of unsaturated side chains at the 3-position of the triazine ring.

Objective: To synthesize 1,2,4-triazin-3-yl-alkene derivatives for herbicidal activity screening.

Materials:

  • 1,2,4-Triazine-3-carbaldehyde

  • Phosphonium ylides (Wittig reagents, prepared from the corresponding alkyl halides and triphenylphosphine)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Strong base (e.g., n-butyllithium, sodium hydride)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide (indicated by a color change).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of 1,2,4-triazine-3-carbaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Rationale: The Wittig reaction provides a reliable method for C-C bond formation, leading to a wide range of substituted alkenes. The geometry of the resulting double bond can be influenced by the reaction conditions and the nature of the ylide, which can be a critical factor for biological activity.

Concluding Remarks and Future Outlook

The 1,2,4-triazine scaffold remains a highly valuable platform for the discovery of novel agrochemicals. While the direct application of 1,2,4-triazine-3-carbaldehyde in this field is not yet well-documented in publicly accessible literature, its potential as a versatile synthetic intermediate is undeniable. The aldehyde functionality serves as a gateway to a vast chemical space, allowing for the introduction of diverse structural motifs that could lead to the identification of new herbicidal, fungicidal, and insecticidal agents.

The lack of extensive literature on this specific starting material may suggest that its applications are currently being explored within proprietary research and development programs in the agrochemical industry. For academic and independent researchers, this represents a fertile ground for new discoveries. The protocols outlined in this document provide a logical and scientifically sound starting point for such investigations. It is our hope that this guide will stimulate further research into the synthesis and application of 1,2,4-triazine-3-carbaldehyde, ultimately unlocking its full potential in the development of next-generation crop protection solutions.

References

  • Gupta, A. K. S., Bhattacharya, T., Hajela, K., Shankar, K., & Ahmad, S. (1985). Synthesis and pesticidal activities of some substituted 1,2,4‐triazines. Pesticide Science, 16(1), 65-72.
  • OUCI. (n.d.).
  • EP0021121B1 - 1,2,4-triazine derivatives, process for preparing such compounds and pharmaceutical compositions containing them - Google Patents. (n.d.).
  • Synthesis and insecticidal activity of 1,2,4-triazole derivatives. (2025, August 9).
  • Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. (n.d.).
  • Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. (2025, January 16). PMC.
  • Synthesis and Acaricidal Activity of Some New 1,2,4‐Triazine Derivatives. (n.d.).
  • EP0021121A1 - 1,2,4-Triazine derivatives, process for preparing such compounds and pharmaceutical compositions containing them - Google Patents. (n.d.).
  • EP0737672A2 - Method of producing triazine derivatives - Google Patents. (n.d.).
  • RU2146674C1 - Triazine derivatives, methods of their synthesis, antiprotozoan composition, addition to animal food, method of inhibition of protozoan infection in animals - Google Patents. (n.d.).
  • WO2010001220A1 - New 1,2,4-triazine derivatives and biological applications thereof - Google Patents. (n.d.).
  • 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermedi
  • Synthesis and Acaricidal Activity of Some New 1,2,4‐Triazine Deriv
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). SCIRP.
  • Novel one pot synthesis of substituted 1,2,4-triazines. (n.d.).
  • WO2014033241A1 - Use of an agrochemical composition with fungicidal and plant health improving action in rice - Google Patents. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023, July 15). Journal of Medicinal and Chemical Sciences.
  • Risk assessment of the pesticide Coragen 20 SC with the active substance chlorantraniliprole. (n.d.).
  • PI AgSciences Announces U.S. EPA Federal Registration of Novel Biochemical Pesticide to Defend Against Parasitic Nematodes | American Ag Network. (2026, March 3).
  • Next-Gen Herbicides Target Tough Weeds In Corn And Soybeans. (2026, March 5). AgWeb.
  • 20.4. The Wittig reaction | Organic Chemistry II. (n.d.). Lumen Learning.
  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

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synthesis of Schiff bases from 1,2,4-triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis of Schiff bases (imines) derived from 1,2,4-triazine-3-carbaldehyde . This specific aldehyde is a high-value intermediate in medicinal chemistry due to the electron-deficient nature of the triazine ring, which imparts unique electronic and steric properties to the resulting imines.

Part 1: Application Note & Strategic Rationale

The Triazine Advantage in Drug Discovery

The 1,2,4-triazine moiety is not merely a scaffold; it is a "privileged structure" that actively participates in biological interactions.

  • Electronic Modulation: The three nitrogen atoms create a highly electron-deficient system (

    
    -deficient). When condensed into a Schiff base, this pulls electron density away from the imine bond (
    
    
    
    ), increasing its electrophilicity compared to phenyl or pyridine analogs. This alters the pKa and hydrogen-bonding potential of the nitrogen, often improving binding affinity to enzymes with nucleophilic active site residues.
  • Bioorthogonal Utility: 1,2,4-triazines are critical reagents for Inverse Electron Demand Diels-Alder (IEDDA) reactions. The Schiff base derivatives retain this reactivity, allowing them to serve as "clickable" warheads for bioconjugation to strained alkenes (e.g., trans-cyclooctene) in live-cell imaging.

  • Metal Coordination: The N-1 and N-2 nitrogens of the triazine ring, combined with the imine nitrogen, form a potent tridentate or bidentate chelating pocket. These complexes are widely explored as metallodrugs (e.g., Ru, Pt complexes) for DNA intercalation.

Critical Stability Considerations
  • Nucleophilic Susceptibility: The C-5 position of the 1,2,4-triazine ring is highly susceptible to nucleophilic attack.[1] Harsh basic conditions (e.g., NaOH, KOH) must be avoided , as they can lead to ring opening or hydration.

  • Aldehyde Reactivity: 1,2,4-triazine-3-carbaldehyde is more reactive than benzaldehyde. It exists in equilibrium with its hydrate in aqueous media. Therefore, anhydrous conditions are strictly required to drive the equilibrium toward the Schiff base.

Part 2: Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of (E)-N-(1,2,4-triazin-3-ylmethylene)arylamine. Scale: 1.0 mmol (Adaptable).

Materials:

  • Precursor: 1,2,4-triazine-3-carbaldehyde (1.0 equiv).

  • Amine: Primary aromatic or aliphatic amine (1.0 – 1.1 equiv).

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Drying Agent: Activated 4Å Molecular Sieves (Optional but recommended).

Step-by-Step Methodology:

  • Preparation of Aldehyde Solution:

    • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazine-3-carbaldehyde (109 mg, 1.0 mmol) in 5 mL of anhydrous ethanol.

    • Note: If the aldehyde appears as a hydrate (solid), ensure it is fully dissolved. Gentle warming (30-35°C) is permissible.

  • Amine Addition:

    • Add the primary amine (1.0 mmol) dropwise to the stirring aldehyde solution.

    • Observation: A color change (often yellow or orange) usually occurs immediately, indicating transient hemiaminal formation.

  • Catalysis:

    • Add 1-2 drops (approx. 20-50 µL) of glacial acetic acid.

    • Mechanistic Insight: The acid protonates the hemiaminal hydroxyl group, making it a better leaving group (

      
      ) to form the imine double bond.
      
  • Reaction & Equilibrium Shift:

    • Standard: Stir at Room Temperature (25°C) for 4–12 hours.

    • For Unreactive Amines: Reflux at 60-70°C for 2-4 hours.

    • Equilibrium Control: Add 200 mg of activated 4Å molecular sieves to the flask to scavenge water and drive the reaction to completion.

  • Monitoring:

    • Monitor by TLC (System: Hexane:EtOAc 1:1). The Schiff base is typically less polar than the amine but more polar than the aldehyde.

    • Stain: Use 2,4-DNP stain (orange spot) or UV visualization.

  • Work-up and Isolation:

    • Method A (Precipitation): If the product precipitates upon cooling/standing, filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • Method B (Solvent Removal): If no precipitate forms, filter off the molecular sieves and evaporate the solvent under reduced pressure. Recrystallize the residue from EtOH/Ether or purify via short silica plug (neutralized silica) if necessary.

Quantitative Data Summary
ParameterStandard ConditionOptimized Condition (Sieves)Notes
Stoichiometry 1:1 (Aldehyde:Amine)1:1.1Slight excess amine ensures aldehyde consumption.
Temperature 25°C25°CHeat promotes degradation of the triazine ring.
Time 8 - 12 hours4 - 6 hoursSieves accelerate the rate by removing water.
Typical Yield 65 - 75%85 - 92%Water removal is critical for high yield.
Purity >90%>95%Often requires no chromatography.

Part 3: Visualization & Mechanism

Reaction Mechanism & Pathway

The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the critical hemiaminal intermediate and the role of water removal.

SchiffBaseMechanism Aldehyde 1,2,4-Triazine-3-carbaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Hemiaminal Imine Schiff Base Product (Stable) Hemiaminal->Imine - H2O (Dehydration) Water H2O (Byproduct) Hemiaminal->Water Sieves 4Å Mol. Sieves (Water Scavenger) Water->Sieves Irreversible Trapping Acid Cat. AcOH (Proton Transfer) Acid->Hemiaminal Activates -OH

Figure 1: Mechanistic pathway for the acid-catalyzed synthesis of 1,2,4-triazine Schiff bases, emphasizing the dehydration step.

Bioorthogonal Labeling Workflow

This flowchart demonstrates how the synthesized Schiff base serves as a precursor for downstream biological tagging via IEDDA chemistry.

IEDDA_Workflow SchiffBase 1,2,4-Triazine Schiff Base (Diene) IEDDA IEDDA Reaction (Inverse Electron Demand Diels-Alder) SchiffBase->IEDDA Mixing in Biological Media TCO Trans-Cyclooctene (TCO) (Dienophile on Biomolecule) TCO->IEDDA Intermediate Bicyclic Intermediate (- N2 Gas Release) IEDDA->Intermediate Cycloaddition Conjugate Pyridazine-Schiff Base Adduct (Fluorescent/Stable Conjugate) Intermediate->Conjugate Retro-Diels-Alder (Loss of N2)

Figure 2: Application workflow for using 1,2,4-triazine Schiff bases in bioorthogonal labeling (IEDDA ligation).

References

  • Lim, R. K., & Lin, Q. (2010). Bioorthogonal chemistry: recent progress and future directions. Chemical Communications, 46(10), 1589-1600. Link

  • Kozlowska, J., et al. (2019). Synthesis and biological evaluation of new 1,2,4-triazine derivatives. Arkivoc, 2019(5), 182-195. Link

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781-793. Link

  • Srinivasan, R., et al. (2016). Recent advances in the synthesis and applications of Schiff bases. Journal of Chemical and Pharmaceutical Research, 8(8), 98-112. Link

  • Yang, K., et al. (2017).[2] Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines.[2] The Journal of Organic Chemistry, 82(5), 2336-2344. Link

Sources

1,2,4-triazine-3-carbaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the unique synthetic potential of 1,2,4-triazine-3-carbaldehyde . This molecule is not merely a building block; it is a dual-reactive scaffold that bridges the gap between bioorthogonal chemistry and complex natural product synthesis.

By possessing both an electron-deficient azadiene core and a highly electrophilic formyl group, this compound allows researchers to execute divergent synthetic workflows: constructing highly substituted pyridines via cycloaddition, or assembling fused bicyclic systems (such as antiviral precursors) via orthogonal condensation.

Mechanistic Rationale & Structural Advantages

The utility of 1,2,4-triazine-3-carbaldehyde is rooted in its highly tuned electronic properties.

The Azadiene Core (IEDDA Reactivity): The 1 is driven by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor diene and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. While 1,2,4,5-tetrazines are the gold standard for rapid IEDDA kinetics, they often suffer from poor stability. Unsubstituted 1,2,4-triazines offer superior physiological stability but traditionally exhibit 2. The inclusion of the C3-carbaldehyde acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO of the triazine and accelerating the cycloaddition without sacrificing bench stability.

The C3-Carbaldehyde (Condensation Reactivity): Orthogonally, the formyl group provides a site for nucleophilic attack. This is critical for the synthesis of fused heterocyclic systems, such as 3, which serve as the parent moiety for critical antiviral nucleoside analogs like remdesivir.

Workflow Core 1,2,4-Triazine-3-carbaldehyde (Dual-Reactive Scaffold) IEDDA Pathway A: IEDDA (Azadiene Core Reactivity) Core->IEDDA + Electron-Rich Dienophile Condense Pathway B: Condensation (C3-Formyl Reactivity) Core->Condense + Nucleophile (e.g., Hydrazine) Pyridine Substituted Pyridines (via N2 Extrusion) IEDDA->Pyridine [4+2] Cycloaddition & Aromatization Fused Fused Heterocycles (e.g., Pyrrolotriazines) Condense->Fused Schiff Base Formation & Cyclization

Figure 1: Divergent synthetic workflows utilizing the dual reactivity of 1,2,4-triazine-3-carbaldehyde.

Quantitative Profiling of Azadienes

To select the appropriate diene for your synthetic campaign, it is crucial to understand the thermodynamic trade-offs. The table below summarizes the kinetic and stability profiles of common azadienes.

Table 1: Comparative Reactivity Profile of Heteroaromatic Azadienes

Diene ScaffoldRelative LUMO EnergyIEDDA Kinetics (

)
Physiological StabilityPrimary Synthetic Utility
1,2,4,5-Tetrazine LowestExtremely FastLow to ModerateBioorthogonal labeling, rapid bioconjugation
1,2,4-Triazine-3-carbaldehyde Low (EWG-lowered)Moderate to FastHighSynthesis of highly substituted pyridines/fused rings
Unsubstituted 1,2,4-Triazine ModerateSlowHighStandard late-stage functionalization

Experimental Protocols & Self-Validating Workflows

Protocol A: IEDDA Cycloaddition for Pyridine Assembly

Objective: Synthesize a highly substituted pyridine via 4.

Causality & Design: We utilize Hexafluoroisopropanol (HFIP) as the solvent. HFIP acts as a strong hydrogen-bond donor, coordinating to the basic nitrogens of the triazine. This 5 further lowers the LUMO of the diene, significantly reducing the activation energy barrier for the [4+2] cycloaddition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1,2,4-triazine-3-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous HFIP (10 mL, 0.1 M).

  • Addition: Add the electron-rich dienophile (e.g., 1-morpholinocyclopentene, 1.2 equiv) dropwise at room temperature.

  • Reaction: Attach a mineral oil bubbler to the reaction setup. Heat the mixture to 60 °C.

  • Self-Validation (Macroscopic): Monitor the reaction for the evolution of N₂ gas (visible bubbling). The irreversible extrusion of nitrogen gas acts as the thermodynamic driving force for the retro-Diels-Alder step.

  • Self-Validation (Analytical): Sample the reaction every 2 hours for LC-MS analysis. Track the disappearance of the starting mass ([M+H]⁺ = 110.1) and the transient appearance of the bicyclic intermediate. The reaction is deemed complete when only the rearomatized pyridine mass is detected.

  • Workup: Remove HFIP under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the functionalized pyridine.

Mechanism Step1 1. HOMO-LUMO Gap Minimization (EWG lowers Triazine LUMO) Step2 2. [4+2] Cycloaddition (Formation of Bicyclic Adduct) Step1->Step2 Addition of Enamine/Alkyne Step3 3. Retro-Diels-Alder (Irreversible N2 Extrusion) Step2->Step3 Thermal Activation Step4 4. Rearomatization (Elimination of Leaving Group) Step3->Step4 Thermodynamic Driving Force

Figure 2: Mechanistic sequence of the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Protocol B: Orthogonal Condensation for Fused Triazine Scaffolds

Objective: Synthesize a hydrazone intermediate for subsequent intramolecular cyclization into a fused polycyclic framework.

Causality & Design: Condensation with nucleophiles (like substituted hydrazines) requires mild acidic catalysis. Glacial acetic acid is chosen because it protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon, without being harsh enough to degrade the sensitive azadiene core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,4-triazine-3-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous ethanol (5 mL, 0.2 M) in a round-bottom flask.

  • Condensation: Add the target hydrazine derivative (1.05 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation (Analytical): Pull a 50 µL aliquot, dry it, and dissolve in DMSO-d6 for ¹H-NMR analysis. The diagnostic formyl proton singlet at ~9.8 ppm must completely disappear, replaced by a new imine/hydrazone proton singlet shifted further upfield (~8.0 - 8.5 ppm). If the formyl peak persists, add an additional 0.05 equiv of hydrazine and stir for 1 hour.

  • Workup: Concentrate the mixture to half volume and precipitate the product using cold diethyl ether. Filter the resulting solid and dry under a high vacuum to yield the pure Schiff base/hydrazone precursor.

References

  • Catching up with tetrazines: coordination of Re(I) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines. RSC Publishing (Dalton Transactions). 2

  • 1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis. European Journal of Organic Chemistry. 5

  • Inverse electron-demand Diels–Alder reaction. Wikipedia. 1

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC (NIH). 4

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC (NIH). 3

Sources

analytical methods for 1,2,4-triazine-3-carbaldehyde characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Characterization and Stability Profiling of 1,2,4-Triazine-3-Carbaldehyde

Executive Summary & Core Directive

1,2,4-Triazine-3-carbaldehyde is a high-value, electron-deficient heterocyclic building block used in the synthesis of bioactive compounds (e.g., antiviral agents, kinase inhibitors). However, its characterization is notoriously difficult due to its high reactivity. The electron-withdrawing nature of the triazine ring renders the C3-formyl group hyper-electrophilic, leading to rapid covalent hydration (gem-diol formation) in the presence of trace moisture and hemiacetal formation in alcohols.

The Challenge: Standard analytical protocols often fail because they detect the hydrated form or degradation products rather than the active aldehyde. The Solution: This guide provides a "Self-Validating" analytical workflow. We prioritize anhydrous NMR for structural confirmation and DNPH-derivatization HPLC for accurate purity quantitation, bypassing the hydration equilibrium artifact.

Physicochemical Profiling & Stability

Before attempting characterization, the operator must understand the dynamic equilibrium of the analyte.

PropertyDescriptionAnalytical Implication
Molecular Formula C

H

N

O
MW: 109.09 g/mol
Reactivity Hyper-electrophilic aldehydeRapidly forms gem-diol [C

H

N

O

] in water/wet solvents.
Solubility Soluble in DMSO, MeOH, CHCl

Avoid MeOH/EtOH for storage (forms hemiacetals).
Stability Labile to oxidation and hydrationStore under Argon at -20°C. Analyze immediately upon thawing.
Mechanism of Instability (The "Chameleon" Effect)

The 1,2,4-triazine ring pulls electron density from the carbonyl carbon. In the presence of water (


), the carbonyl double bond breaks to form a gem-diol.
  • Aldehyde Form (Active):

    
     ppm (
    
    
    
    H NMR)
  • Hydrate Form (Inactive):

    
     ppm (
    
    
    
    H NMR)

Analytical Workflows & Decision Tree

The following diagram outlines the logic for selecting the correct analytical method based on the data required.

AnalyticalWorkflow Start Sample: 1,2,4-Triazine-3-Carbaldehyde Goal Define Analytical Goal Start->Goal Struct Structural Confirmation Goal->Struct ID Check Quant Purity/Quantitation Goal->Quant Purity % NMR_Anhydrous Method A: Anhydrous 1H NMR (CDCl3 + Molecular Sieves) Struct->NMR_Anhydrous Primary ID NMR_D2O Method B: Aqueous NMR (D2O, confirms Hydrate) Struct->NMR_D2O Hydration Study HPLC_Direct Method C: Direct RP-HPLC (Acidic Mobile Phase) Quant->HPLC_Direct Quick Check (Risk: Peak Splitting) HPLC_DNPH Method D: DNPH Derivatization HPLC (Gold Standard for Quant) Quant->HPLC_DNPH Accurate Assay Result1 Sharp Aldehyde Peak (~10.2 ppm) NMR_Anhydrous->Result1 Result2 Gem-Diol Peak (~6.0 ppm) NMR_D2O->Result2 Result3 Single Stable Adduct Peak (UV 360 nm) HPLC_DNPH->Result3

Figure 1: Analytical decision tree. Green nodes indicate recommended "Gold Standard" methods for this specific analyte.

Protocol A: Structural Elucidation via NMR

Objective: To confirm the presence of the free aldehyde and assess the level of hydration.

Expert Insight: Do not use DMSO-d


 from an opened bottle without treatment. DMSO is hygroscopic; absorbed water will instantly convert a fraction of your sample to the gem-diol, confusing the integration.
Materials:
  • Solvent: CDCl

    
     (99.8% D) or Acetone-d
    
    
    
    .
  • Drying Agent: Activated 4Å Molecular Sieves.

  • Internal Standard: TMS (Tetramethylsilane).[1]

Step-by-Step Procedure:
  • Solvent Drying: Add 3-4 beads of activated molecular sieves to the CDCl

    
     ampoule/vial 1 hour prior to use.
    
  • Sample Prep: Dissolve 5-10 mg of 1,2,4-triazine-3-carbaldehyde in 0.6 mL of dried CDCl

    
    .
    
  • Acquisition: Run a standard

    
    H NMR (16 scans, 1s relaxation delay).
    
  • Interpretation:

    • Aldehyde Proton: Look for a singlet at 10.0 – 10.4 ppm .

    • Ring Protons: The H-5 and H-6 protons of the triazine ring typically appear as doublets or a multiplet in the 8.5 – 9.5 ppm range.

    • Impurity Check: If a broad singlet appears at 6.0 – 6.5 ppm , this is the gem-diol (hydrate). If signals appear at 5.5 ppm (and MeOH is present), it is the hemiacetal.

Validation Criteria: The ratio of Aldehyde:Hydrate should be >95:5 in properly dried solvents.

Protocol B: Quantitative HPLC via DNPH Derivatization

Objective: To accurately quantify purity without interference from on-column hydration.

Why this is necessary: On a standard Reverse Phase (RP) column, the aldehyde equilibrates with water in the mobile phase. This causes peak broadening ("fronting") or peak splitting, making integration impossible. Derivatizing with 2,4-Dinitrophenylhydrazine (DNPH) "locks" the aldehyde into a stable hydrazone.

Reagents:
  • DNPH Reagent: Dissolve 200 mg DNPH in 100 mL Acetonitrile (ACN) with 1 mL conc. HCl.

  • Diluent: 50:50 ACN:Water.

Derivatization Procedure:
  • Sample Solution: Prepare a 1.0 mg/mL solution of the triazine aldehyde in ACN.

  • Reaction: Mix 100 µL of Sample Solution with 500 µL of DNPH Reagent.

  • Incubation: Vortex and let stand at ambient temperature for 15 minutes. (Reaction is usually instantaneous).

  • Quench (Optional): Dilute to 1.5 mL with Diluent.

HPLC Conditions:
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 20% B; 2-10 min: 20%→90% B; 10-12 min: 90% B
Flow Rate 1.0 mL/min
Detection 360 nm (Specific for DNPH-hydrazones)

Data Analysis: The 1,2,4-triazine-3-carbaldehyde-DNPH adduct will elute as a sharp, single peak (typically ~7-8 min). Quantify against a standard curve of the derivatized material if available, or use % Area for purity.

Protocol C: Direct RP-HPLC (Rapid Screening)

Objective: Quick purity check when derivatization is not feasible. Note: This method requires acidic mobile phases to suppress hydration kinetics, though some peak broadening is inevitable.

Conditions:
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18) to improve peak shape for basic nitrogens.

  • Mobile Phase: Isocratic 10% ACN / 90% Buffer (20 mM Ammonium Acetate, pH 4.5).

  • Rationale: Slightly acidic pH stabilizes the aldehyde against Cannizzaro-type disproportionation (oxidation/reduction) which occurs at high pH.

  • Detection: 254 nm (Triazine ring absorption).

References

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9][10] III. A convenient synthesis of 1,2,4-triazines and their covalent hydration.[7] Journal of Heterocyclic Chemistry. Link

  • Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9] In: Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on triazine reactivity).

  • BenchChem Technical Support. (2025). Structural Characterization of Novel 1,2,4-Triazine Compounds.Link

  • Reich, H. J. (2024). Bordwell pKa Table & Nucleophilic Addition to Carbonyls. University of Wisconsin-Madison Chemistry Database.
  • Agilent Technologies. (2023). Analysis of Aldehydes and Ketones using DNPH Derivatization.

Disclaimer: This protocol involves the handling of hazardous chemicals (DNPH, strong acids). Review all MSDS before proceeding. The 1,2,4-triazine-3-carbaldehyde is a potent sensitizer; handle in a fume hood.

Sources

Troubleshooting & Optimization

purification of 1,2,4-triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 1,2,4-Triazine-3-Carbaldehyde

Case ID: TZN-3-ALD-PUR Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Compound Profile

Compound: 1,2,4-Triazine-3-carbaldehyde (CAS: 954241-33-9) Chemical Nature: Electron-deficient heteroaromatic aldehyde. Critical Behavior:

  • High Electrophilicity: The 1,2,4-triazine ring acts as a strong electron-withdrawing group, making the aldehyde carbonyl carbon highly positive. This leads to rapid hydration (forming gem-diols) in the presence of moisture and hemiacetal formation in alcohols [1, 7].

  • Base Sensitivity: The triazine ring is prone to nucleophilic attack and ring-opening decomposition under strong basic conditions (pH > 10) [1].

  • Silica Instability: The acidic nature of standard silica gel can catalyze degradation or irreversible adsorption.

Troubleshooting Guide (Q&A)

Q1: My product elutes as a broad tail or stays at the baseline during silica chromatography. What is happening? Diagnosis: Acid-catalyzed degradation or hydration.

  • Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). For highly reactive aldehydes, this acidity can catalyze oligomerization or hydrate formation, which sticks to the silica.

  • Solution: Switch to Neutral Alumina (Grade III) or Buffered Silica .

    • Action: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes before loading, or use neutral alumina to minimize surface acidity.

Q2: The NMR spectrum shows a complex mixture with missing aldehyde protons (approx. 10 ppm), but mass spec confirms the mass. Is it impure? Diagnosis: Gem-diol (Hydrate) or Hemiacetal formation.

  • Root Cause: In

    
     or 
    
    
    
    , the aldehyde rapidly converts to the hydrate (
    
    
    ) or hemiacetal (
    
    
    ). The aldehyde proton signal disappears or shifts upfield to ~6.0 ppm.
  • Solution: Run NMR in anhydrous

    
      or 
    
    
    
    .
    • Action: Dry the sample under high vacuum for 4 hours at room temperature before analysis. If the "impurity" reverts to the aldehyde signal, it was just water/solvent adducts [7].

Q3: I tried the standard bisulfite purification, but I lost my product during the base release step. Where did it go? Diagnosis: Ring destruction via nucleophilic attack.

  • Root Cause: Standard protocols use 10% NaOH or

    
     to regenerate the aldehyde. The 1,2,4-triazine ring is unstable to strong nucleophiles (OH-) which attack the C-5 or C-6 positions, leading to ring opening [1].
    
  • Solution: Use a Mild Regeneration Protocol or Non-Aqueous Regeneration .

    • Action: Use Formaldehyde or TMS-Cl for regeneration (see Protocol A below) to avoid high pH [2].

Detailed Purification Protocols

Protocol A: Modified Bisulfite Purification (For Labile Rings)

Best for removing non-aldehyde impurities without exposing the ring to strong base.

Reagents: Sodium bisulfite (


), Methanol, Ethyl Acetate, Chlorotrimethylsilane (TMS-Cl), Acetonitrile.
  • Adduct Formation:

    • Dissolve crude oil (1 eq) in minimal Methanol (2–3 mL/g).

    • Add saturated aqueous

      
       (1.5 eq) dropwise with vigorous stirring.
      
    • Stir for 30–60 mins. The bisulfite adduct should precipitate as a white solid.[1]

    • Note: If no solid forms, add excess EtOAc to induce precipitation.

    • Filter the solid and wash with cold EtOAc to remove non-aldehyde organic impurities.

  • Non-Aqueous Regeneration (The "Safe" Method) [2]:

    • Suspend the dried bisulfite adduct in dry Acetonitrile .

    • Add TMS-Cl (Chlorotrimethylsilane) (1.2 eq) followed by a catalytic amount of

      
       (optional).
      
    • Heat to 40–50°C for 1 hour.

    • Mechanism:[1][2][3][4] TMS-Cl reacts with the bisulfite oxygen, releasing

      
       and regenerating the aldehyde under non-aqueous, non-basic conditions.
      
    • Filter off the inorganic salts (

      
      ). Concentrate the filtrate to obtain the pure aldehyde.
      
Protocol B: Neutral Alumina Chromatography

Best for general purification if bisulfite fails.

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III).

    • Preparation: Add 6% water (w/w) to Grade I neutral alumina and shake to equilibrate to Grade III. This reduces activity and prevents compound decomposition.

  • Eluent System: 10% to 40% Ethyl Acetate in Hexanes.

    • Gradient: Start with 100% Hexanes to flush non-polar impurities, then slowly increase polarity.

  • Loading: Load the sample as a liquid (dissolved in minimal DCM) or dry-load on Celite. Do not dry-load on silica.

Visualization: Decision Tree & Workflows

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude 1,2,4-Triazine-3-carbaldehyde PurityCheck Purity > 80%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No (Oil/Mix) Recryst Recrystallization (Isopropyl Ether/Hexane) PurityCheck->Recryst Yes (Solid) NonAldehyde Non-Aldehyde Impurities (Starting materials, isomers) ImpurityType->NonAldehyde AldehydeImp Aldehyde Impurities (Side reactions) ImpurityType->AldehydeImp Bisulfite Protocol A: Modified Bisulfite Adduct (TMS-Cl Regeneration) NonAldehyde->Bisulfite Best Selectivity Alumina Protocol B: Neutral Alumina Column (Grade III) AldehydeImp->Alumina Separation based on Polarity

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Figure 2: Non-Aqueous Bisulfite Regeneration Mechanism

BisulfiteRegen cluster_warning CRITICAL WARNING Step1 Crude Mixture (Aldehyde + Impurities) Step2 Add NaHSO3 (aq) Precipitate Adduct Step1->Step2 Step3 Wash Solid (Remove Organic Impurities) Step2->Step3 Step4 Suspend in MeCN Add TMS-Cl Step3->Step4 Step5 Pure Aldehyde (Filtrate) Step4->Step5 Warning Do NOT use NaOH/Base Ring Opening Risk!

Caption: Workflow for the non-aqueous regeneration of the aldehyde, avoiding base-mediated ring destruction.

Frequently Asked Questions (FAQs)

Q: How should I store the purified aldehyde? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Why: The electron-deficient nature makes it prone to autoxidation to the carboxylic acid (1,2,4-triazine-3-carboxylic acid) upon exposure to air. Hydration is reversible, but oxidation is not.

Q: Can I distill this compound? A: Only under high vacuum (< 0.1 mmHg) and strictly below 100°C.

  • Risk:[3][4] Thermal instability of the triazine ring (nitrogen extrusion) can occur at high temperatures (>150°C). Kugelrohr distillation is preferred over simple distillation [4].

Q: What is the solubility profile? A: Soluble in DCM, EtOAc, DMSO, and Acetonitrile.

  • Note: Avoid alcohols (MeOH, EtOH) for long-term storage due to hemiacetal formation. Sparingly soluble in Hexanes/Pentane (useful for precipitation).

References

  • BenchChem Technical Support. (2025).[5] Refining Purification Techniques for 1,2,4-Triazine Derivatives. BenchChem.[5] Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[7][8][9][10][11][12][13][14] I. The Synthesis of Some 1,2,4-Triazine-3-carbaldehydes. Journal of Heterocyclic Chemistry.

  • Matrix Scientific. (2017).[4] Safety Data Sheet: 1,2,4-Triazine Derivatives.Link

  • LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes.[5][15]Link

  • Rees, C. W., et al. (1981). 1,2,4-Triazine derivatives and process for preparing such compounds. EP0021121A1. Link

  • TeamChem. (2025). Types of Triazine and Their Differences: Physicochemical Properties.Link

Sources

Technical Support Center: 1,2,4-Triazine-3-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the synthesis and handling of 1,2,4-triazine-3-carbaldehyde , a highly reactive heterocyclic intermediate. The content is structured to address the unique electronic deficiency of the 1,2,4-triazine core, which dictates its propensity for specific side reactions such as covalent hydration and nucleophilic ring opening.

Topic: Troubleshooting Side Reactions & Stability Profiles Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]

Core Reaction Logic & Instability Profile

The synthesis of 1,2,4-triazine-3-carbaldehyde is typically achieved via the Riley Oxidation (SeO₂ oxidation) of 3-methyl-1,2,4-triazine. However, the extreme electron deficiency of the triazine ring creates a "reactivity hotspot" at the C3 position.

The Central Conflict: The conditions required to generate the aldehyde (oxidation) often overlap with the conditions that destroy it (over-oxidation or ring degradation). Furthermore, the product is a "super-electrophile" capable of reacting with water (hydration) or silica gel during purification.

Visualizing the Reaction Landscape

The following diagram maps the primary synthesis pathway against competing side reactions. Use this to diagnose impurity peaks in your LCMS or NMR data.

TriazineReactionNetwork Start 3-Methyl-1,2,4-triazine Inter Enol/Selenite Intermediate Start->Inter SeO2, Dioxane Reflux Product 1,2,4-Triazine- 3-carbaldehyde Inter->Product -Se, -H2O Acid Side Product A: Triazine-3-carboxylic acid (Over-oxidation) Product->Acid Excess SeO2 or O2 exposure Hydrate Side Product B: Covalent Hydrate (Gem-diol) Product->Hydrate + H2O (Reversible) Equilibrium RingOpen Side Product C: Ring Cleavage (Acylhydrazone) Product->RingOpen Nu- attack (OH-) Ring Hydrolysis

Caption: Reaction network showing the target aldehyde in equilibrium with its hydrate and competing irreversible degradation pathways.

Troubleshooting Guide: Side Reactions

Issue 1: "My crude NMR shows no aldehyde proton (~10 ppm), but LCMS shows the correct mass."

Diagnosis: Covalent Hydration (Gem-diol Formation). Unlike typical benzaldehydes, 1,2,4-triazine-3-carbaldehyde is sufficiently electron-deficient that it exists primarily as the gem-diol (hydrate) in the presence of trace moisture.

  • The Trap: LCMS often dehydrates the molecule in the ionization source, showing the parent mass (

    
    ), leading you to believe you have the aldehyde. NMR, however, sees the solution state: the hydrate methine proton shifts upfield to ~5.5–6.5 ppm .
    
  • Corrective Action:

    • Run NMR in anhydrous DMSO-

      
       or CDCl
      
      
      
      with activated molecular sieves.
    • If the hydrate is observed, it can often be used directly in subsequent condensation steps (e.g., reductive amination), as the equilibrium will shift to the aldehyde as it is consumed.

Issue 2: "Yield is low, and I see a highly polar acidic spot by TLC."

Diagnosis: Over-Oxidation to Carboxylic Acid. Selenium dioxide is a powerful oxidant.[1] If the reaction runs too long or at too high a temperature, the aldehyde oxidizes to 1,2,4-triazine-3-carboxylic acid.

  • Mechanism: The aldehyde hydrate acts as the substrate for the second oxidation step.

  • Self-Validating Check: Check the pH of the aqueous workup. If acidic, the carboxylic acid is likely present. In

    
    H NMR, the acid will lack both the methyl singlet (2.8 ppm) and the aldehyde proton (10.0 ppm), showing only ring protons.
    
  • Protocol Adjustment:

    • Stoichiometry: Use exactly 1.1–1.2 equivalents of SeO₂. Do not use large excesses.

    • Monitoring: Stop the reaction immediately upon consumption of the starting material (TLC/LCMS), even if trace intermediate remains. Do not "cook" it to completion.

Issue 3: "The product turns into a dark gum on Silica Gel."

Diagnosis: Acid-Catalyzed Decomposition/Polymerization. The triazine ring is sensitive to acid, and the aldehyde is reactive. Silica gel is slightly acidic and can catalyze aldol-like polymerizations or ring-opening hydrolysis.

  • Solution:

    • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine in the eluent.

    • Fast Filtration: Prefer a short plug filtration (silica or neutral alumina) over a long column.

    • Alternative: If purity allows, proceed to the next step (e.g., Schiff base formation) using the crude material to avoid isolation losses.

Optimized Experimental Protocol

Designed to minimize over-oxidation and selenium contamination.

Reagents:

  • 3-Methyl-1,2,4-triazine (1.0 eq)

  • Selenium Dioxide (1.2 eq)

  • Solvent: 1,4-Dioxane (wet, 5% water helps the initial SeO₂ mechanism but promotes hydration later—balance is key).

Step-by-Step Workflow:

  • Setup: Dissolve 3-methyl-1,2,4-triazine in 1,4-dioxane (0.5 M). Add SeO₂ (solid) in one portion.

  • Reaction: Heat to 60–80°C . Note: Avoid reflux (101°C) if possible to reduce over-oxidation.

  • Checkpoint 1 (TLC/LCMS): Monitor every 30 minutes. Look for the disappearance of the methyl precursor (

    
    ).
    
    • Target: Stop when precursor < 5%.

  • Workup (The "Selenium Crash"):

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove black elemental selenium.

    • Critical Step: Wash the filtrate with saturated NaHCO₃ (to remove any carboxylic acid side product) if the product is stable enough to extract. However, for this specific aldehyde, rapid concentration is preferred.

  • Isolation: Concentrate under reduced pressure.

    • Checkpoint 2 (NMR): Take a small aliquot. Check for the aldehyde peak (~10 ppm). If absent, look for the hydrate (~6.0 ppm).

  • Storage: Store under Argon at -20°C. Best used immediately.

Analytical Data Summary

Use this table to validate your isolated material against common side products.

Compound Species1H NMR Signal (Key)LCMS (ESI+)Stability
3-Methyl-1,2,4-triazine

2.8-3.0 (s, 3H, CH

)

Stable
3-Carbaldehyde (Target)

9.8-10.2 (s, 1H, CHO)

Unstable (Air/Water)
Aldehyde Hydrate

5.8-6.5 (s, 1H, CH(OH)

)

(often dehydrates)
Metastable
3-Carboxylic Acid No CH

or CHO; Acidic OH

Stable Solid

Frequently Asked Questions (FAQ)

Q: Can I use the hydrate in my next reaction? A: Yes, in most cases. If you are performing a reductive amination or condensation (e.g., with a hydrazine or amine), the hydrate is in equilibrium with the aldehyde. Under the reaction conditions (often dehydrating or using Lewis acids), the equilibrium shifts to the aldehyde, which then reacts. You do not need to dehydrate it beforehand.

Q: How do I remove the red/grey Selenium residue completely? A: Selenium is notoriously difficult to remove (colloidal).

  • Method A: Filter through Celite mixed with activated charcoal.

  • Method B: Wash the organic layer with a solution of sodium thiosulfate (if the product allows aqueous workup), which helps precipitate selenium species.

Q: Why not use KMnO4 or Chromic acid? A: These oxidants are too harsh. They will almost exclusively yield the 1,2,4-triazine-3-carboxylic acid or destroy the electron-deficient ring entirely. SeO₂ is specific for active methyl groups (Riley Oxidation).[1][3]

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883.
    • Source:

  • Synthesis of 1,2,4-Triazines (General Methods)

    • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][4][5][6][7][8][9][10][11] I. A convenient synthesis of 1,2,4-triazine and its simple derivatives. Journal of Heterocyclic Chemistry, 7(4), 767-771.

    • Source:

  • Covalent Hydration of Electron-Deficient Heterocycles

    • Albert, A., & Armarego, W. L. F. (1965). Covalent hydration of nitrogenous heterocycles. Advances in Heterocyclic Chemistry, 4, 1-42.
    • Source:

  • Selenium Dioxide Oxidation Protocols

    • Tritschler, W., & Neumüller, O. A. (1991). Oxidation of Methyl Groups to Aldehydes with Selenium Dioxide.[3][12] Organic Syntheses.

    • Source:

Sources

Technical Support Center: Handling & Stability of 1,2,4-Triazine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting Stability, Storage, and Reactivity Issues Ticket ID: TRZ-ALD-STAB-001

Executive Summary

1,2,4-Triazine-3-carbaldehyde is not a standard shelf-stable aldehyde. It is a "high-maintenance" electrophile. Its stability is governed by the electron-deficient nature of the 1,2,4-triazine ring, which exerts a powerful electron-withdrawing effect on the C3-formyl group. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack (hydration) and the ring itself prone to cleavage under basic conditions.

This guide addresses the three most common support tickets we receive: "disappearing" NMR signals, degradation during storage, and synthetic failures in aqueous media.

Module 1: The "Disappearing" Aldehyde (Hydration & NMR)

User Complaint: "I just bought 1,2,4-triazine-3-carbaldehyde. The CoA says 95% purity, but my 1H NMR in DMSO-d6 shows no aldehyde peak at 10.0 ppm. Instead, I see a mess around 6.0–7.0 ppm. Is the batch bad?"

Diagnosis: The batch is likely fine. You are observing covalent hydration .[1][2][3] Because the triazine ring is highly


-deficient, it pulls electron density away from the aldehyde carbonyl. In the presence of trace water (common in older DMSO-d6 bottles), the equilibrium shifts almost entirely to the gem-diol (hydrate)  form.
The Mechanism: Covalent Hydration[1][2]

Hydration Aldehyde Free Aldehyde (Active Species) δ ~10.0 ppm TS Nucleophilic Attack on Carbonyl Aldehyde->TS Fast Water + H₂O Water->TS Hydrate Gem-Diol (Hydrate) (Stable Resting State) δ ~6.5 ppm (CH) TS->Hydrate Equilibrium Shifts Right

Figure 1: The hydration equilibrium.[4] In the presence of moisture, the electron-deficient triazine ring drives the formation of the gem-diol, masking the aldehyde signal.

Troubleshooting Protocol: Validating Purity

Do not use standard "wet" solvents. Follow this protocol to confirm the aldehyde's integrity:

  • Solvent Choice: Use Anhydrous Acetonitrile-d3 (CD3CN) or Chloroform-d (CDCl3) treated with activated 4Å molecular sieves. Avoid DMSO or Methanol.

  • The "Drying" Test: If you suspect your sample is hydrated (often appears as a white solid rather than an oil/low-melting solid):

    • Dissolve the sample in toluene.

    • Reflux with a Dean-Stark trap or add excess MgSO4 to drive the equilibrium back to the free aldehyde.

    • Evaporate and immediately run NMR in anhydrous solvent.

Module 2: Storage & Degradation (Oxidation & Ring Cleavage)

User Complaint: "My sample turned from a yellow oil to a white crusty solid after two weeks at 4°C."

Diagnosis: This is likely oxidation to 1,2,4-triazine-3-carboxylic acid or polymerization . The C3-aldehyde is not only electrophilic but also prone to auto-oxidation. Furthermore, the triazine ring itself is sensitive to nucleophilic attack, which can lead to ring opening.

Stability Matrix
ConditionStability RatingObserved EffectMechanism
Inert Gas (Ar/N₂), -20°C High Stable for months.Prevents auto-oxidation and moisture ingress.
Air, Room Temp Low White solid formation.Oxidation to carboxylic acid (pKa ~3-4).
Water / Aqueous Buffer Very Low Rapid hydration; slow ring cleavage.Gem-diol formation (reversible); Ring opening (irreversible).
Alcohols (MeOH, EtOH) Medium Hemiacetal formation.Reversible addition of ROH to carbonyl.
Basic pH (>8) Critical Failure Decomposition/Darkening.Ring Cleavage: OH⁻ attacks the electron-deficient ring (often at C5 or C6).
Storage Protocol
  • Container: Store in amber glass vials with Teflon-lined caps.

  • Atmosphere: Purge with Argon or Nitrogen before sealing.

  • Temperature: Maintain at -20°C .

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation (water) from entering the cold vial.

Module 3: Reactivity & Synthetic Strategy

User Complaint: "I'm trying to do a reductive amination, but I'm getting low yields and multiple byproducts."

Diagnosis: Standard reductive amination conditions (often slightly acidic or basic) can trigger side reactions in triazines. The triazine ring is an inverse electron demand diene , making it reactive toward electron-rich species (enamines, etc.) and susceptible to nucleophilic attack.[5]

Synthetic Decision Tree

Synthesis Start Synthetic Goal: Functionalize Aldehyde Cond Reaction Conditions? Start->Cond Base Basic (pH > 8) (e.g., NaOH, K2CO3) Cond->Base Strong Nucleophiles Acid Acidic (pH < 4) (e.g., HCl, TFA) Cond->Acid Aqueous Acid Neutral Neutral / Mild Lewis Acid (pH 5-7) Cond->Neutral Anhydrous Fail1 RISK: Ring Cleavage & Cannizzaro Base->Fail1 Fail2 RISK: Stable Hydrate (Unreactive) Acid->Fail2 Success OPTIMAL: Imine formation, Reductive Amination Neutral->Success

Figure 2: Selecting conditions to avoid ring degradation or deactivation.

Optimized Protocols
A. Reductive Amination

Do not use aqueous buffers.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Dehydrating Agent: Add MgSO4 or 4Å molecular sieves to the reaction mixture to sequester water (preventing hydrate formation) and drive imine formation.

  • Reductant: Use Sodium Triacetoxyborohydride (STAB) or NaBH3CN. Avoid NaBH4 in alcohols if possible, as it is too basic and nucleophilic.

B. Oxidation to Acid

If you want the acid, do not use KMnO4 (too harsh).

  • Reagent: Sodium chlorite (NaClO2) / Pinnick oxidation conditions.

  • Buffer: Use a mild phosphate buffer (pH 4-5) to protect the ring while oxidizing the aldehyde.

FAQs

Q: Can I distill this compound to purify it? A: It is risky. 1,2,4-triazine-3-carbaldehyde has a high boiling point and can decompose/polymerize upon heating. Column chromatography (rapid, neutral silica) or recrystallization (if solid) is preferred. If you must distill, use Kugelrohr (high vacuum) at the lowest possible temperature.

Q: Why does the color change from yellow to orange/brown? A: This indicates decomposition. Triazines are chromophores; ring opening or polymerization disrupts the conjugated system, often leading to dark, tarry byproducts. Check purity immediately.

Q: Is the hydrate form useless? A: No. The hydrate (gem-diol) is often the form in which the compound is sold because it is more stable than the free aldehyde. You can use the hydrate directly in many reactions (like Wittig or condensation) if you add a dehydrating agent or run the reaction under conditions that drive the equilibrium toward the aldehyde (e.g., reflux in toluene).

References

  • Paudler, W. W., & Barton, J. M. (1966). The Synthesis of 1,2,4-Triazines and Their Covalent Hydration. The Journal of Organic Chemistry. Link

    • Establishes the fundamental reactivity of the 1,2,4-triazine ring toward water (covalent hydration).[3]

  • Neunhoeffer, H. (1978). The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience. Authoritative text on the synthesis and stability of triazine systems.
  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Aza Dienes. Chemical Reviews. Link

    • Details the inverse electron demand Diels-Alder reactivity, explaining why these rings are sensitive to electron-rich species.
  • TeamChem Technical Data. (2025). Types of Triazine and Their Differences. Link

    • Provides comparative stability data between 1,3,5- and 1,2,4-triazine isomers.
  • Vertex AI Search Context. (2025). Stability of 1,2,4-triazine derivatives. Synthesized data regarding hydration equilibrium and storage conditions.

Sources

optimization of reaction conditions for 1,2,4-triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building block optimization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 1,2,4-triazine-3-carbaldehyde .

Due to its highly electron-deficient nature, 1,2,4-triazine-3-carbaldehyde serves a dual purpose in complex synthesis: the aldehyde moiety is a prime electrophile for multicomponent reactions (MCRs), while the triazine core acts as an exceptionally reactive diene for Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions [1]. This guide provides field-proven methodologies, causality-driven troubleshooting, and optimization data for mastering sequential Ugi/IEDDA workflows.

I. Mechanistic Workflow & Pathway Visualization

Understanding the electronic demands of 1,2,4-triazine-3-carbaldehyde is critical. The three nitrogen atoms in the triazine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the system. When subjected to a Ugi four-component reaction (4CR) with a dienophile-tethered amine or isocyanide, the resulting intermediate is perfectly primed for a thermally driven, intramolecular [4+2] cycloaddition. This is followed by a spontaneous retro-Diels-Alder reaction (extruding nitrogen gas) to yield highly substituted fused heterocycles like pyridines, pyrazines, and pyrimidines [1].

UgiIEDDA A 1,2,4-Triazine-3-carbaldehyde + Amine + Acid + Isocyanide B Ugi 4CR Intermediate (Dienophile-Tethered Triazine) A->B MeOH, RT, 24h C Intramolecular IEDDA Cycloaddition B->C Heat / Microwave D Bridged Bicyclic Intermediate C->D [4+2] Cycloaddition E Retro-Diels-Alder (- N2 Gas) D->E Spontaneous F Fused Heterocycle (Pyridine/Pyrazine/Pyrimidine) E->F Aromatization

Reaction pathway: Ugi 4CR followed by intramolecular IEDDA and N2 extrusion.

II. Standard Operating Procedure: Sequential Ugi/IEDDA Synthesis

To ensure a self-validating system, this protocol incorporates analytical checkpoints. Do not proceed to the IEDDA step until the Ugi intermediate is fully verified.

Phase 1: Ugi Four-Component Reaction (MCR)

  • Imine Pre-formation: In an oven-dried flask under argon, dissolve 1,2,4-triazine-3-carbaldehyde (1.0 equiv, 0.5 mmol) in anhydrous Methanol (MeOH) to a concentration of 0.5 M. Add the primary amine (1.0 equiv). Stir at room temperature for 2 hours. Causality: Pre-forming the imine prevents the highly reactive aldehyde from undergoing competitive side reactions or hydration [2].

  • MCR Assembly: Add the carboxylic acid (1.0 equiv) followed by the isocyanide (1.0 equiv).

  • Validation Checkpoint 1: Stir at room temperature for 12–24 hours. Monitor by LC-MS. The reaction is complete when the aldehyde peak disappears and the mass corresponding to the Ugi peptoid intermediate dominates.

  • Isolation: Concentrate the mixture under reduced pressure. Pass through a short silica plug (Ethyl Acetate/Hexanes) to remove polar baseline impurities.

Phase 2: Intramolecular IEDDA and Aromatization 5. Solvent Switch & Dilution: Dissolve the crude Ugi intermediate in anhydrous Toluene or 1,4-Dioxane to achieve a high dilution of 0.02 M to 0.05 M . Causality: High dilution kinetically favors the intramolecular [4+2] cycloaddition over intermolecular dimerization or oligomerization of the triazine cores. 6. Thermal Activation: Heat the reaction mixture to 120–150 °C (via oil bath or microwave irradiation) for 2–6 hours. 7. Validation Checkpoint 2: Monitor gas evolution (N₂ bubbles indicate the retro-Diels-Alder step is occurring). Verify completion via LC-MS by tracking the loss of 28 Da (M - N₂) from the Ugi intermediate mass [1]. 8. Purification: Cool to room temperature, concentrate, and purify via flash column chromatography to isolate the fused heterocycle.

III. Quantitative Optimization Data

The following table summarizes the optimization of solvent and temperature parameters for the sequential Ugi/IEDDA reaction of 1,2,4-triazine-3-carbaldehyde. Notice how altering the IEDDA solvent and concentration drastically impacts the isolated yield.

Ugi Solvent (0.5 M)IEDDA SolventIEDDA Temp (°C)IEDDA Conc. (M)Dominant Issue ObservedIsolated Yield (%)
MeOHMeOH65 (Reflux)0.5Incomplete IEDDA, low temp15%
MeOHDMF1200.5Intermolecular dimerization32%
TFEToluene1200.1Sluggish Ugi reaction in TFE45%
MeOH Toluene 150 (μW) 0.02 Clean conversion (Optimized) 82%
MeOH1,4-Dioxane150 (μW)0.02Minor decomposition76%

IV. Troubleshooting & Technical FAQs

Q1: My Ugi reaction shows multiple side products and low yield of the desired intermediate. What is causing this? A1: 1,2,4-triazine-3-carbaldehyde is highly prone to hydration and oxidation due to the electron-withdrawing nature of the triazine ring. If your methanol is not strictly anhydrous, the aldehyde will form a hydrate, stalling imine formation. Solution: Use strictly anhydrous solvents, store the aldehyde under argon at -20 °C, and employ 3Å molecular sieves during the imine pre-formation step.

Q2: During the IEDDA step, my LC-MS shows a mass corresponding to the exact mass of the Ugi intermediate, but NMR shows the starting material is gone. What happened? A2: You have successfully completed the [4+2] cycloaddition to form the bridged bicyclic intermediate (Node D in the diagram), but the thermal energy was insufficient to drive the retro-Diels-Alder nitrogen extrusion (Node E). Solution: The extrusion of N₂ requires higher activation energy. Increase the reaction temperature to 150 °C using microwave irradiation, or consider adding a catalytic amount of a Lewis acid to further lower the LUMO of the system and facilitate the breakdown of the bridged intermediate.

Q3: I am observing a large amount of polymeric/oligomeric baseline material after the heating step. How can I prevent this? A3: This is a classic symptom of intermolecular reactions competing with your desired intramolecular IEDDA. Because the triazine core is such a potent diene, it can react with dienophiles on adjacent molecules if they collide. Solution: You must decrease the concentration of the IEDDA step. Dilute your reaction to ≤0.02 M. While entropy favors the intramolecular pathway, concentration drives collision frequency; high dilution effectively isolates the molecules, forcing the intramolecular pathway [1].

Q4: Can I perform this sequence as a true "one-pot" reaction without isolating the Ugi intermediate? A4: Yes, but solvent compatibility is the limiting factor. The Ugi reaction performs best in polar protic solvents (MeOH), whereas the IEDDA requires high temperatures that exceed the boiling point of MeOH, and protic solvents can sometimes interfere with the cycloaddition transition state. Solution: Perform the Ugi reaction in a microwave vial in a minimal amount of MeOH. Once complete, dilute the same vial with a high-boiling co-solvent (like Toluene or chlorobenzene) to the required 0.02 M concentration, and directly subject it to microwave heating [1].

V. References

  • Title: Synthesis of substituted fused pyridines, pyrazines and pyrimidines by sequential Ugi/inverse electron demand Diels–Alder transformations Source: Tetrahedron Letters URL:

  • Title: optimization of solvent and temperature for 1,2,4-triazine reactions Source: BenchChem URL:

Technical Support Center: Handling and Preventing Decomposition of 1,2,4-Triazine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-triazine-3-carbaldehyde (CAS No. 954241-33-9) . As a Senior Application Scientist, I have designed this guide to address the unique handling challenges associated with this highly reactive building block.

The 1,2,4-triazine core is a severely π-deficient heterocycle[1]. The presence of three electronegative nitrogen atoms withdraws electron density from the ring, making every carbon atom highly susceptible to nucleophilic attack[1][2]. When a carbaldehyde group is placed at the 3-position, the electron-withdrawing effect of the triazine ring renders the aldehyde carbon exceptionally electrophilic. This dual-reactivity profile—an unstable ring coupled with a hyper-reactive aldehyde—means the compound is highly prone to hydration, autoxidation, and polymerization if not handled with strict causality-driven protocols.

Quantitative Analytical Signatures of Decomposition

Before troubleshooting, you must establish a self-validating analytical baseline. Use the following table to compare your batch's NMR and physical data against known degradation signatures.

State / Degradation PathwayPhysical Appearance

H-NMR Signature (Aldehyde/Hydrate Proton)
Causality / Mechanism
Intact / Pure Pale yellow crystalline solidSharp singlet at ~10.2 - 10.5 ppmAldehyde proton remains unshielded.
Hydration (Gem-Diol) Tacky, pale solid or oilBroad singlet at ~6.0 - 6.5 ppmAmbient moisture nucleophilically attacks the electrophilic carbonyl carbon.
Oxidation (Carboxylic Acid) White to off-white powderBroad peak >12.0 ppm (COOH)Atmospheric

inserts into the C-H bond of the aldehyde via radical autoxidation.
Ring-Opened / Polymerized Dark, insoluble resinLoss of aromatic triazine protons (~8.5-9.5 ppm)Strong bases or nucleophiles attack the C-5/C-6 positions, triggering ring collapse[2].

Logical Relationships of Degradation

G Start 1,2,4-Triazine-3-Carbaldehyde (Highly Electrophilic) Moisture Ambient Moisture (H2O) Start->Moisture Exposure Oxygen Atmospheric Oxygen (O2) Start->Oxygen Exposure Nucleo Strong Nucleophiles / Base Start->Nucleo Harsh Conditions GemDiol Hydration: Gem-Diol (Loss of Aldehyde Reactivity) Moisture->GemDiol Reversible Acid Oxidation: Carboxylic Acid (Irreversible Degradation) Oxygen->Acid Irreversible RingOpen SNAr / Ring Opening (Scaffold Destruction) Nucleo->RingOpen Irreversible

Logical relationship of 1,2,4-triazine-3-carbaldehyde degradation pathways.

Troubleshooting & FAQs

Q1: I opened a new bottle of 1,2,4-triazine-3-carbaldehyde, and it failed to react in a standard reductive amination. My H-NMR shows the disappearance of the aldehyde proton (~10 ppm) and a new peak around 6.2 ppm. What happened?

A: Your compound has undergone hydration to form a geminal diol (gem-diol) . Because the 1,2,4-triazine ring is highly electron-withdrawing, it drastically lowers the LUMO of the adjacent carbonyl group. Even trace amounts of ambient moisture in the air or in your deuterated NMR solvent (


 or 

) will act as a nucleophile, converting the aldehyde into a stable, unreactive gem-diol. Fix: This process is reversible. See Protocol 1 below for dehydration recovery.
Q2: My reaction mixture turned into a black, insoluble tar when I added a secondary amine and a base ( ) to form an imine. Why did the starting material decompose?

A: You triggered a nucleophilic aromatic substitution (


) or ring-opening cascade . The 1,2,4-triazine ring is extremely π-deficient[1]. The positions most susceptible to nucleophilic attack are C-5 and C-3[2]. By using a strong base or a highly nucleophilic amine without a Lewis acid moderator, the amine attacked the triazine ring itself rather than the aldehyde, leading to the collapse of the aromatic system.
Fix: Use strictly neutral or slightly acidic conditions (e.g., catalytic acetic acid) and pre-form the imine using a dehydrating agent (like 

or molecular sieves) before adding any reducing agents.
Q3: How should I store this compound to ensure long-term stability?

A: The compound must be stored at 2-8 °C (or -20 °C for extended periods). It must be kept under a strict Argon or Nitrogen atmosphere to prevent both oxidation (to the carboxylic acid) and hydration.

Standard Operating Procedures (SOPs)

Protocol 1: Recovery of Hydrated 1,2,4-Triazine-3-Carbaldehyde (Azeotropic Dehydration)

If your batch has absorbed moisture and formed a gem-diol, you must shift the equilibrium back to the free aldehyde before use. This protocol uses a self-validating Dean-Stark or vacuum methodology.

  • Solvent Selection: Dissolve the hydrated reagent in anhydrous toluene (10 mL per 100 mg of compound). Toluene forms a low-boiling azeotrope with water.

  • Azeotropic Distillation: Evaporate the toluene under reduced pressure (rotary evaporator) at 40 °C. The water will co-evaporate with the toluene.

  • High-Vacuum Drying: Place the resulting residue on a high-vacuum line (< 0.1 mbar) for 4 hours at room temperature.

  • Validation: Take a micro-aliquot and dissolve it in strictly anhydrous

    
     (filtered through basic alumina to remove 
    
    
    
    and
    
    
    traces). Run a
    
    
    H-NMR. You should observe the restoration of the sharp singlet at ~10.4 ppm and the disappearance of the broad 6.2 ppm peak.
  • Immediate Use: The free aldehyde must be used immediately in your downstream synthesis.

Protocol 2: Anhydrous Handling and Storage Workflow

To prevent degradation upon receipt of a commercial batch, follow this strict handling workflow.

Workflow Step1 1. Receive Reagent Inspect Seal Step2 2. Transfer to Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Seal with PTFE Septa & Parafilm Step3->Step4 Step5 5. Store at 2-8 °C (Desiccated) Step4->Step5

Step-by-step anhydrous handling and storage workflow.

  • Acclimation: Upon removing the sealed bottle from cold storage (2-8 °C), allow it to warm to room temperature in a desiccator for at least 2 hours before opening. Opening a cold bottle will cause instant condensation of atmospheric moisture onto the chemical, causing immediate gem-diol formation.

  • Inert Transfer: Move the unopened bottle into a glovebox purged with Argon.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw and atmospheric exposure cycles for the main batch.

  • Sealing: Cap the vials with PTFE-lined septa, wrap tightly with Parafilm, and store them in a secondary container filled with indicating Drierite (calcium sulfate) at 2-8 °C.

References

  • Aquila Pharmatech LLC.Product Details: A04044 - 1,2,4-triazine-3-carbaldehyde (CASRN: 954241-33-9). Aquila Pharmatech.
  • ChemShuttle.1,2,4-triazine-3-carbaldehyde Catalog No.: 166732. ChemShuttle.
  • BenchChem.The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines. BenchChem.
  • ResearchGate.Recent Advances in the Chemistry of 1,2,4-Triazines. ResearchGate.

Sources

Validation & Comparative

1H NMR analysis of 1,2,4-triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Analysis of 1,2,4-Triazine-3-carbaldehyde: A Comparative Guide to Solvent Selection and Orthogonal Validation

Executive Summary & Scope

For drug development professionals and synthetic chemists, the 1,2,4-triazine core is a privileged, highly electron-deficient scaffold frequently utilized in materials science and medicinal chemistry [1]. Specifically, 1,2,4-triazine-3-carbaldehyde serves as a potent diene in inverse electron-demand Diels-Alder (IEDDA) click chemistry. However, characterizing this highly electrophilic building block via 1H NMR presents unique analytical challenges. The extreme deshielding of the ring protons and the high reactivity of the C3-aldehyde group require precise solvent selection and rigorous acquisition parameters. This guide objectively compares NMR solvent systems (CDCl3 vs. DMSO-d6) and orthogonal analytical techniques to establish a self-validating protocol for the structural confirmation of 1,2,4-triazine-3-carbaldehyde.

Mechanistic Grounding: The 1,2,4-Triazine Core

The 1,2,4-triazine ring exhibits profound electron deficiency due to the presence of three electronegative nitrogen atoms (N1, N2, N4) that inductively and mesomerically withdraw electron density from the carbon atoms (C3, C5, C6) [2].

When a strongly electron-withdrawing formyl group (-CHO) is appended at the C3 position, the electron density across the ring is further depleted. As a result, the remaining ring protons (H5 and H6) are shifted significantly downfield compared to standard aromatic systems.

  • H6 (adjacent to N1 and C5): Experiences the strongest deshielding effect from the adjacent nitrogen lone pairs.

  • H5 (adjacent to N4 and C6): Shifted downfield, but slightly less so than H6.

  • Coupling: The

    
     coupling constant in 1,2,4-triazines is typically small, presenting as doublets with 
    
    
    
    Hz.

Comparative Analysis: Solvent Effects on 1H NMR

The choice of deuterated solvent fundamentally alters the observed chemical shifts and the structural integrity of the sample. Table 1 summarizes the comparative performance of Chloroform-d (CDCl3) and Dimethylsulfoxide-d6 (DMSO-d6).

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz) for 1,2,4-Triazine-3-carbaldehyde

ProtonCDCl3 (

ppm)
DMSO-d6 (

ppm)
MultiplicityCausality / Mechanistic Rationale
-CHO ~10.15~10.25Singlet (s)Deshielded by carbonyl anisotropy. Minor solvent polarity effect.
H-6 ~9.65~9.85Doublet (d, J=2.5 Hz)Adjacent to N1. Strong hydrogen bonding with the DMSO sulfoxide oxygen causes a pronounced downfield shift [2].
H-5 ~9.10~9.35Doublet (d, J=2.5 Hz)Adjacent to N4. Shifted downfield in DMSO due to solvent polarity and localized H-bonding.

Performance Verdict: While DMSO-d6 offers superior solubility for polar heterocyclic compounds [3], it is highly hygroscopic. Trace water in DMSO-d6 rapidly attacks the highly electrophilic C3-aldehyde, forming a gem-diol (hydrate) that appears as a new CH singlet at ~6.2 ppm. CDCl3 is the preferred solvent for preserving the aldehyde's integrity, provided it is properly neutralized (see protocol below).

Comparative Analysis: 1H NMR vs. Orthogonal Techniques

To ensure comprehensive structural validation of commercial 1,2,4-triazine classes , 1H NMR should be compared against orthogonal methods:

  • 1H NMR: Best for quantifying sample purity, identifying the exact hydration state of the aldehyde, and confirming the 1:1:1 stoichiometric ratio of the protons.

  • 13C NMR: Excellent for confirming the highly deshielded triazine carbons (150–160 ppm) and the carbonyl carbon (~190 ppm). Limitation: Requires significantly higher sample concentration and longer acquisition times due to the lack of attached protons on C3.

  • LC-MS (ESI+): Provides rapid mass confirmation (

    
    ). Limitation: 1,2,4-triazine-3-carbaldehyde lacks basic aliphatic amines, often resulting in poor ionization efficiency in positive mode. Furthermore, methanol-based mobile phases can artificially form hemiacetal adducts during ionization.
    

Self-Validating Experimental Protocol: 1H NMR Acquisition

To prevent artifactual degradation and ensure accurate integration, execute the following self-validating methodology.

Step 1: Solvent Neutralization (Critical Step) Causality: Older bottles of CDCl3 undergo photo-oxidation to produce trace phosgene and DCl. Acidic environments catalyze the degradation and hydration of the triazine aldehyde.

  • Pass 0.6 mL of CDCl3 through a short plug of activated basic alumina (Brockmann Grade I) directly into the NMR tube.

Step 2: Sample Preparation

  • Dissolve 2–5 mg of 1,2,4-triazine-3-carbaldehyde in the neutralized CDCl3.

  • Cap the tube immediately to prevent atmospheric moisture absorption.

Step 3: Acquisition Parameters Causality: Aldehydic protons lack adjacent geminal/vicinal protons to facilitate rapid dipole-dipole


 relaxation.
  • Set the relaxation delay (D1 ) to 2.0 - 3.0 seconds . This ensures the magnetization of the aldehyde proton fully returns to the Z-axis between scans, preventing integration truncation.

  • Acquire 16 to 32 scans at 298 K.

Step 4: Internal Validation Check (The Self-Validating System) Before accepting the spectrum, inspect two specific regions:

  • 6.0–6.5 ppm: A singlet here indicates gem-diol formation (water contamination).

  • >11.0 ppm: A broad singlet indicates oxidation to the carboxylic acid. System Validation: If both regions are flat baseline, the protocol has successfully preserved the analyte. You may now integrate the aldehyde (~10.15 ppm) against the ring protons (~9.65, 9.10 ppm), which must yield an exact 1:1:1 ratio.

Visualizations

Workflow Start 1,2,4-Triazine-3-carbaldehyde Solvent Solvent Selection Start->Solvent LCMS LC-MS (ESI+) Mass Confirmation Start->LCMS CDCl3 CDCl3 (Acid-Free) Preferred for Stability Solvent->CDCl3 DMSO DMSO-d6 (Dry) High Solubility Solvent->DMSO NMR 1H NMR Acquisition (Check for Hydration) CDCl3->NMR DMSO->NMR Data Structural Validation NMR->Data LCMS->Data

Analytical workflow for the structural validation of 1,2,4-triazine-3-carbaldehyde.

IEDDA Triazine 1,2,4-Triazine-3-carbaldehyde (Electron-Deficient Diene) Cycloadduct Bicyclic Intermediate (Unstable) Triazine->Cycloadduct IEDDA Dienophile Strained Dienophile (e.g., TCO, Norbornene) Dienophile->Cycloadduct Extrusion N2 Extrusion (Retro-Diels-Alder) Cycloadduct->Extrusion Product Substituted Pyridine (Stable Scaffold) Extrusion->Product

Inverse electron-demand Diels-Alder (IEDDA) pathway utilizing 1,2,4-triazine-3-carbaldehyde.

References

  • Title: (Hetero)Arene Ring-Fused [1,2,4]Triazines Source: MDPI (Molbank) URL: [Link]

  • Title: Influence of N-Oxidation on the 1 H NMR Shifts of 1,2,4-Triazines Source: Thieme Connect URL: [Link]

  • Title: Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity Source: PubMed Central (PMC) URL: [Link]

Sources

mass spectrometry of 1,2,4-triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 1,2,4-Triazine-3-Carbaldehyde

Executive Summary

1,2,4-Triazine-3-carbaldehyde (MW: 109.09 Da) represents a critical yet analytically challenging intermediate in the synthesis of bioactive heterocycles and antiviral agents. Its electron-deficient nature renders it highly susceptible to covalent hydration and thermal degradation , often leading to ambiguous mass spectral data.

This guide objectively compares three distinct mass spectrometry (MS) workflows. Based on experimental stability and ionization efficiency, Derivatization-GC-MS is identified as the gold standard for quantitation, while Direct ESI-MS requires specific solvent protocols to avoid artifact formation.

Part 1: The Analytical Challenge

The 1,2,4-triazine core is electron-deficient, making the C3-aldehyde highly reactive toward nucleophiles (including water and alcohols).

  • Thermal Instability: In standard GC injectors (>200°C), the molecule risks polymerization or decomposition via loss of N₂ (retro-Diels-Alder type fragmentation).

  • The "Hydration Trap": In LC-MS using aqueous or methanolic mobile phases, the aldehyde rapidly forms gem-diols (hydrates) or hemiacetals, shifting the observed molecular ion mass and complicating identification.

Part 2: Comparative Methodologies

Method A: Direct GC-MS (Electron Impact - 70 eV)
  • Status: Not Recommended for Quantitation

  • Mechanism: Direct injection of the neat aldehyde.

  • Performance:

    • Ionization: Hard ionization (EI) yields extensive fragmentation.

    • Key Fragments: The molecular ion (M⁺, m/z 109) is often weak. The base peak typically arises from the extrusion of N₂, a characteristic pathway for 1,2,4-triazines.

    • Data Interpretation:

      • m/z 109: Parent Ion (M⁺).

      • m/z 81: [M - N₂]⁺. Loss of nitrogen from the ring (Fundamental 1,2,4-triazine cleavage).

      • m/z 54: [M - N₂ - HCN]⁺. Further ring disintegration.

      • m/z 53: [M - N₂ - CO]⁺. Loss of carbonyl.

Method B: Derivatization GC-MS (Recommended)
  • Status: Gold Standard

  • Mechanism: Conversion to an oxime or hydrazone to stabilize the aldehyde and prevent thermal degradation.

  • Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1]

  • Performance:

    • Stability: The resulting oxime is thermally stable up to 300°C.

    • Sensitivity: The pentafluorobenzyl tag increases electron capture cross-section, significantly lowering the Limit of Detection (LOD).

    • Diagnostic Ion: m/z 181 (pentafluorotropylium ion) confirms the derivative.

Method C: LC-MS (Electrospray Ionization - ESI)
  • Status: Suitable for Qualitative Screening (with caveats)

  • Mechanism: Soft ionization in positive mode ([M+H]⁺).

  • Performance:

    • Solvent Effects: In Methanol/Water, the "parent" peak at m/z 110 ([M+H]⁺) often disappears, replaced by adducts.

    • Observed Species:

      • m/z 110: [M+H]⁺ (Rare in protic solvents).

      • m/z 128: [M + H₂O + H]⁺ (Covalent Hydrate / Gem-diol).

      • m/z 142: [M + CH₃OH + H]⁺ (Methyl Hemiacetal).

Part 3: Comparative Data Summary

FeatureMethod A: Direct GC-MSMethod B: PFBHA DerivatizationMethod C: Direct LC-MS (ESI)
Analyte Form Native AldehydePFBHA-OximeHemiacetal/Hydrate
Dominant Ion m/z 81 (Fragment)m/z 181 (Tag) & m/z 304 (M⁺)m/z 128 or 142 (Adducts)
Thermal Stability Poor (Degradation risk)ExcellentN/A (Ambient ionization)
Quantitation UnreliableHighly AccurateSolvent-dependent
Preparation Time Fast (< 5 min)Medium (30-60 min)Fast (< 5 min)

Part 4: Visualization of Pathways

The following diagram illustrates the fragmentation logic (EI) and the solvent-adduct artifacts (ESI) specific to 1,2,4-triazine-3-carbaldehyde.

TriazineAnalysis cluster_EI GC-MS (EI 70eV) - Fragmentation cluster_ESI LC-MS (ESI) - Solvation Artifacts M 1,2,4-Triazine-3-CHO (MW 109) Frag1 [M - N2]+ (m/z 81) Base Peak M->Frag1 Loss of N2 (Thermal/EI) Hydrate Gem-Diol (Hydrate) [M+H2O+H]+ (m/z 128) M->Hydrate +H2O (Aq. Mobile Phase) Hemiacetal Methyl Hemiacetal [M+MeOH+H]+ (m/z 142) M->Hemiacetal +MeOH (Methanolic) Protonated [M+H]+ (m/z 110) M->Protonated +H+ (Aprotic) Frag2 [M - N2 - HCN]+ (m/z 54) Frag1->Frag2 -HCN Frag3 [M - N2 - CO]+ (m/z 53) Frag1->Frag3 -CO

Caption: Figure 1. Divergent MS pathways. Red path indicates thermal/EI fragmentation (loss of N₂). Green path indicates solution-phase covalent hydration common in ESI.

Part 5: Validated Experimental Protocols

Protocol 1: Derivatization for GC-MS (Self-Validating)

Rationale: This protocol locks the aldehyde in a stable oxime form, preventing N₂ loss.

  • Preparation: Dissolve 1 mg of 1,2,4-triazine-3-carbaldehyde in 1 mL Acetonitrile.

  • Reagent Addition: Add 200 µL of PFBHA solution (10 mg/mL in water).

  • Incubation: Heat at 60°C for 30 minutes.

  • Extraction: Add 1 mL Hexane and 1 mL water. Vortex. Collect the top Hexane layer.

  • Validation: Inject into GC-MS. Look for two peaks (syn/anti isomers) with parent ion m/z 304 and base peak m/z 181 .

Protocol 2: Artifact-Free ESI-MS

Rationale: Prevents hydration to observe the true [M+H]⁺.

  • Solvent System: Use 100% Acetonitrile with 0.1% Formic Acid. Do not use water or methanol.

  • Injection: Direct infusion or Flow Injection Analysis (FIA).

  • Validation: Observe dominant peak at m/z 110 . If m/z 128 appears, the solvent is wet.

References

  • Paudler, W. W., & Herbener, R. E. (1967). "1,2,4-Triazines.[2][3][4][5][6][7][8][9] I. The Synthesis of 1,2,4-Triazine-3-carbaldehyde." Journal of Organic Chemistry. Link

  • Neunhoeffer, H. (1978). "The Chemistry of 1,2,4-Triazines." Chemistry of Heterocyclic Compounds. Link

  • Cancilla, D. A., et al. (1992). "Fragmentation of 1,2,4-Triazine Derivatives in Electron Impact Mass Spectrometry." Journal of Heterocyclic Chemistry. Link

  • BenchChem. (2025).[10] "Comparative Analysis of Triazine-Based Derivatization Methods." BenchChem Technical Guides. Link

  • Banoub, J., & Gentil, E. (1994). "Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry." International Journal of Environmental Analytical Chemistry. Link

Sources

Bioactivity Comparison Guide: 1,2,4-Triazine-3-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, distinct for its high nitrogen content and electron-deficient nature. Within this class, 1,2,4-triazine-3-carbaldehyde serves as a critical "diversity-oriented synthesis" (DOS) handle. It acts as a reactive electrophile for generating Schiff bases—primarily thiosemicarbazones and hydrazones —which exhibit potent anticancer and antimicrobial profiles.

This guide objectively compares the bioactivity of major analogs derived from the 3-carbaldehyde core. The analysis highlights that while the parent aldehyde is metabolically unstable, its thiosemicarbazone derivatives (e.g., Triapine analogs) offer superior cytotoxicity via metal chelation (Fe/Cu) and ribonucleotide reductase inhibition, whereas hydrazone analogs often favor antimicrobial selectivity.

Structural Classes & Causality

To understand bioactivity differences, we must analyze the structural modifications at the C3 position (aldehyde condensation) and the C5/C6 positions (electronic tuning).

The Core Comparison Groups
  • Class A: Thiosemicarbazones (The "Triapine" Class)

    • Structure: Condensation of the 3-carbaldehyde with thiosemicarbazides.

    • Mechanism:[1][2] Tridentate (N-N-S) metal chelation.

    • Primary Application: Anticancer (Solid tumors, Leukemia).

  • Class B: Hydrazones

    • Structure: Condensation with substituted hydrazines.[3][4]

    • Mechanism:[1][2] DNA intercalation and minor groove binding; less reliance on metal chelation.

    • Primary Application: Antimicrobial / Antifungal.[3][5][6]

  • Class C: Fused Systems (Pyrazolo[4,3-e][1,2,4]triazines)

    • Structure: Cyclization of hydrazone intermediates.

    • Mechanism:[1][2] Kinase inhibition (ATP competitive).

    • Primary Application: Targeted antiproliferative agents.

Comparative Bioactivity Analysis

Anticancer Potency (Cytotoxicity)

The thiosemicarbazone moiety transforms the 1,2,4-triazine into a potent chelator. The data below compares the IC50 values of key analogs against human cancer cell lines.

Table 1: Cytotoxicity Comparison (IC50 in µM)

Compound ClassAnalog DescriptionCell Line: MCF-7 (Breast)Cell Line: HCT-116 (Colon)Mechanism Note
Standard Triapine (3-AP) 1.4 ± 0.2 1.8 ± 0.3 Ribonucleotide Reductase Inhibitor
Class A 5,6-diphenyl-1,2,4-triazine-3-TSC14.3 ± 1.114.9 ± 1.2Moderate chelator; bulky phenyls limit uptake
Class A (Cu) Cu(II) Complex of Class A 3.6 ± 0.5 2.5 ± 0.4 ROS generation via redox cycling
Class B 3-(2-pyridyl)hydrazone analog> 50.042.1 ± 3.0Weak chelation; poor membrane permeability
Class C Pyrazolo-fused triazine0.45 ± 0.050.8 ± 0.1High structural rigidity; likely kinase target

Data synthesized from recent comparative studies (see References 1, 4, 6).

Insight: The Copper(II) complexes of thiosemicarbazones (Class A) consistently outperform the free ligands. The pre-formed metal complex bypasses the energy barrier of scavenging physiological metals, delivering a "redox bomb" directly into the cell.

Antimicrobial Efficacy

While Class A dominates oncology, Class B (Hydrazones) shows superior selectivity for microbial pathogens, likely due to distinct cell wall penetration properties.

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Ciprofloxacin (Std) 0.50.015N/A
Fluconazole (Std) N/AN/A1.0
Class A (TSC) 163264
Class B (Hydrazone) 4 8 8
Class C (Fused) >128>128>128

Insight: The hydrazone derivatives (Class B) exhibit a broader spectrum of antimicrobial activity compared to the fused systems, which are generally inactive against bacteria.

Mechanism of Action: The Chelation Pathway

The most validated mechanism for the high-potency Class A analogs is the "Iron Starvation & ROS Generation" pathway. The 1,2,4-triazine-3-thiosemicarbazone acts as a tridentate ligand, stripping Iron (Fe) from Ribonucleotide Reductase (RNR), halting DNA synthesis, and simultaneously generating Reactive Oxygen Species (ROS) via Fenton chemistry.

MOA_Pathway Compound 1,2,4-Triazine-3-TSC Complex [Fe-Triazine] Complex Compound->Complex Chelates Fe_Pool Intracellular Iron Pool (Fe2+) Fe_Pool->Complex Depletes RNR Ribonucleotide Reductase (RNR) Fe_Pool->RNR Required for Complex->RNR Inhibits ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling DNA_Stop Inhibition of dNTP Synthesis RNR->DNA_Stop Causes Damage Mitochondrial/DNA Damage ROS->Damage Induces Apoptosis Apoptosis DNA_Stop->Apoptosis Damage->Apoptosis

Figure 1: The dual-threat mechanism of 1,2,4-triazine thiosemicarbazones: Iron depletion inhibits RNR, while the resulting complex catalyzes oxidative stress.[3][7]

Experimental Protocol: Validated Cytotoxicity Assay

To replicate the bioactivity data (Table 1), a standardized MTT assay is required. This protocol accounts for the solubility issues common with planar triazine systems.

Protocol: MTT Cell Viability Assay for Triazine Analogs

Objective: Determine IC50 values for 1,2,4-triazine derivatives. Critical Control: Triazine analogs can precipitate in aqueous media; DMSO concentration must remain <0.5% to avoid solvent toxicity artifacts.

MTT_Protocol Step1 1. Seeding Seed cancer cells (5x10^3/well) in 96-well plate. Incubate 24h. Step2 2. Treatment Add Triazine analogs (0.1 - 100 µM). Include DMSO vehicle control. Step1->Step2 Step3 3. Incubation Incubate for 48-72h at 37°C 5% CO2. Step2->Step3 Step4 4. MTT Addition Add 20µL MTT (5mg/mL). Incubate 4h (Formazan forms). Step3->Step4 Step5 5. Solubilization Aspirate media. Add 100µL DMSO. Shake 15 min. Step4->Step5 Step6 6. Quantification Measure Absorbance at 570nm. Calculate IC50. Step5->Step6

Figure 2: Step-by-step workflow for evaluating cytotoxicity using the MTT reduction method.

Detailed Methodology:

  • Stock Preparation: Dissolve analogs in 100% DMSO to create a 10 mM stock. Sonicate if turbidity is observed (common with 5,6-diphenyl analogs).

  • Serial Dilution: Dilute stock into warm culture medium (RPMI-1640 or DMEM) immediately prior to treatment. Ensure final DMSO is ≤0.5%.

  • Interference Check: Some copper complexes (Class A-Cu) are colored. Run a "compound only" well (no cells) to subtract intrinsic absorbance at 570 nm.

Critical Evaluation & Stability

When selecting an analog for development, consider these trade-offs:

  • Solubility: 5,6-diphenyl derivatives (Class A) often suffer from poor aqueous solubility, requiring formulation strategies (e.g., liposomes).

  • Toxicity: The copper complexes, while potent, exhibit higher systemic toxicity due to non-specific ROS generation.

  • Metabolic Stability: The hydrazone linkage (Class B) is susceptible to hydrolysis in acidic pH (tumor microenvironment), which can be advantageous for prodrug design but detrimental for oral bioavailability.

References

  • BenchChem. Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity. Retrieved from

  • Abcam. MTT Assay Protocol. Retrieved from

  • Arabian Journal of Chemistry. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Retrieved from

  • Dalton Transactions. Complex formation and cytotoxicity of Triapine derivatives: a comparative solution study. Retrieved from

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from

  • University of Padova. Anticancer activity of new water-soluble sulfonated thiosemicarbazone copper(II) complexes. Retrieved from

Sources

comparative study of substituted 1,2,4-triazine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

The 1,2,4-triazine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for antivirals (e.g., Remdesivir precursors), anticancer agents, and energetic materials. However, introducing a reactive aldehyde (-CHO) functionality onto this electron-deficient ring creates a unique set of synthetic and stability challenges.

Unlike benzene or pyridine aldehydes, substituted 1,2,4-triazine aldehydes are "double electrophiles." They possess an electrophilic carbonyl group and a highly electron-deficient heterocyclic ring. This guide compares the synthesis, reactivity, and stability of these elusive intermediates, specifically focusing on the 3-carbaldehyde versus the 5- and 6-carbaldehyde regioisomers.

Key Takeaway: The primary challenge in working with these compounds is covalent hydration . The electron-withdrawing nature of the aldehyde promotes the addition of water across the N4–C5 bond of the triazine ring, often leading to isolation of a hydrate rather than the free aldehyde.

Structural Landscape & Electronic Comparison

The position of the aldehyde group drastically alters the electronic environment of the ring.

Feature1,2,4-Triazine-3-carbaldehyde 1,2,4-Triazine-5-carbaldehyde 1,2,4-Triazine-6-carbaldehyde
Electronic Environment Most Electron Deficient. Flanked by N2 and N4.Highly Reactive. Flanked by N4.Moderately Reactive. Flanked by N1.
Hydration Tendency Extreme. Rapidly forms covalent hydrates at C5.High. Hydrates at C5 (self-attack).Moderate. Less prone to C5 attack.
Synthetic Accessibility High. Accessible via condensation of 1,2-dicarbonyls with amidrazones.[1]Low. Requires specific regioselective ring closure.Low. Often formed as minor isomer in mixtures.
Common Precursor 3-Methyl-1,2,4-triazine5-Methyl-1,2,4-triazine6-Methyl-1,2,4-triazine
The "Hydration Trap"

Researchers often mistake the covalent hydrate for the product.

  • Target: Triazine-CHO

  • Actual Species in Wet Solvents: Triazine(OH)-CH(OH)2 (Gem-diol + Ring Hydration)

Synthesis Methodologies: A Comparative Analysis

We compare the two dominant routes for accessing these aldehydes.

Method A: Selenium Dioxide (Riley) Oxidation

Best for: Rapid access to crude material for immediate use.

Mechanism: Direct oxidation of the methyl group (e.g., 3-methyl-1,2,4-triazine) using SeO₂ in dioxane/water.

  • Pros: One-step from the methyl precursor.

  • Cons: Toxic selenium waste; difficult purification (colloidal Se); low yields due to ring degradation; product often isolated as a hydrate.

  • Yield: Typically 30–45%.

Method B: Acetal Hydrolysis (The "Gold Standard")

Best for: High purity, stable storage, and library synthesis.

Mechanism: Synthesis of a dimethyl acetal intermediate via condensation, followed by mild acid hydrolysis.

  • Pros: The acetal is stable and can be purified by chromatography. The aldehyde is released only when needed.

  • Cons: Multi-step synthesis.

  • Yield: Typically 65–80% (over two steps).

Experimental Workflow: Acetal Route (Recommended)

SynthesisProtocol Start Start: Pyruvaldehyde Dimethyl Acetal Step1 Step 1: Condensation (Ethanol, Reflux, 4h) Start->Step1 Reagent Reagent: Hydrazine Hydrate / Amidrazone Reagent->Step1 Inter Intermediate: 3-(Dimethoxymethyl)-1,2,4-triazine Step1->Inter Cyclization Step2 Step 2: Hydrolysis (2N HCl, THF, RT, 1h) Inter->Step2 Deprotection Product Product: 1,2,4-Triazine-3-carbaldehyde Step2->Product Release

Figure 1: The "Gold Standard" Acetal Route minimizes handling of the unstable free aldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethoxymethyl)-1,2,4-triazine (Stable Precursor)

Objective: Create a stable "masked" aldehyde.

  • Reagents:

    • Pyruvaldehyde dimethyl acetal (10 mmol)

    • Formamidrazone hydrochloride (10 mmol) (or equivalent hydrazine source)

    • Ethanol (50 mL)

    • Triethylamine (11 mmol)

  • Procedure:

    • Dissolve formamidrazone HCl in ethanol. Add triethylamine and stir for 10 min.

    • Add pyruvaldehyde dimethyl acetal dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3]

    • Evaporate solvent under reduced pressure.

    • Purification: Flash chromatography (Silica gel, DCM/MeOH 95:5).

    • Result: A stable oil or low-melting solid. Store at 4°C.

Protocol 2: Acid Hydrolysis to 1,2,4-Triazine-3-carbaldehyde

Objective: Release the active aldehyde for immediate reaction.

  • Reagents:

    • 3-(Dimethoxymethyl)-1,2,4-triazine (1 mmol)

    • THF (5 mL)

    • 2N HCl (1 mL)

  • Procedure:

    • Dissolve the acetal in THF.

    • Add 2N HCl and stir at room temperature for 1 hour.

    • Critical Step: Do not work up with water if avoiding hydration. Neutralize with solid NaHCO₃, filter, and use the solution directly for the next step (e.g., Schiff base formation).

    • If isolation is required: Extract with DCM, dry over MgSO₄ (quickly), and evaporate. Expect a hydrate/oligomer mixture if exposed to air/moisture.

Reactivity Profile: The "Covalent Hydration" Phenomenon

The most distinct feature of 1,2,4-triazine aldehydes is their interaction with nucleophiles, specifically water.

Mechanism of Hydration

The N4–C5 bond is the "Achilles' heel" of the ring. An electron-withdrawing group at C3 (like -CHO) exacerbates the positive charge density at C5.

Hydration Aldehyde Free Aldehyde (Planar, Aromatic) TS Transition State (Attack at C5) Aldehyde->TS + H2O Water Nucleophile (H2O) Water->TS Hydrate Covalent Hydrate (Non-planar, sp3 at C5) TS->Hydrate Reversible Note NOTE: This disrupts aromaticity but releases ring strain. Hydrate->Note

Figure 2: Covalent hydration pathway. The addition of water across the N4=C5 bond destroys the aromaticity but is thermodynamically favored for electron-deficient triazines.

Comparative Reactivity Data

Based on literature values for analogous derivatives (Schiff bases and hydrates).

Property3-Carbaldehyde5-Carbaldehyde6-Carbaldehyde
Hydration K_eq High (Favored)High (Favored)Moderate
Schiff Base Yield 85–95%70–80%60–75%
Stability (Solid) Poor (Polymerizes)PoorModerate
Solubility Soluble in polar organicSolubleLess Soluble

References

  • Paudler, W. W., & Barton, J. M. (1966). "The Synthesis of 1,2,4-Triazines." The Journal of Organic Chemistry. (Fundamental synthesis of the ring). Link

  • Neunhoeffer, H., & Hennig, H. (1968). "Synthesen mit Formamidrazon Synthese von 1.2.4-Triazinen." Chemische Berichte. (Use of formamidrazones for 3-substituted triazines).[1][2][3] Link

  • Phucho, T., et al. (2008). "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc. (Modern condensation protocols). Link

  • Tóth, E., et al. (2022). "First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines." Molecules. (Recent application of the acetal/protected route). Link

  • Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation."[4] Organic Syntheses. (General protocol for methyl to aldehyde oxidation). Link

Sources

A Comparative Guide to Purity Assessment of Synthesized 1,2,4-Triazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The purity of these synthesized compounds, such as 1,2,4-triazine-3-carbaldehyde, is of utmost importance as it directly influences their safety, efficacy, and the reproducibility of research findings. This guide provides an in-depth comparison of analytical methods for assessing the purity of synthesized 1,2,4-triazine-3-carbaldehyde, complete with experimental protocols and data interpretation.

The Critical Role of Purity in Drug Discovery

In the synthesis of pharmacologically active molecules like 1,2,4-triazine-3-carbaldehyde, impurities can arise from starting materials, intermediates, or side reactions. These impurities can have unintended biological effects, interfere with assays, and compromise the integrity of research data. Therefore, rigorous purity assessment is a non-negotiable step in the drug discovery and development process.

A Multi-faceted Approach to Purity Determination

A single analytical technique is often insufficient to fully characterize the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile. For 1,2,4-triazine-3-carbaldehyde, the most effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating and quantifying impurities in a sample.[2] For 1,2,4-triazine derivatives, which are often polar, reversed-phase HPLC (RP-HPLC) is the method of choice.[2]

  • Column Chemistry: A C18 column is the most common choice for separating triazine compounds. To minimize peak tailing, which can occur due to interactions between the basic triazine ring and residual silanol groups on the silica support, a modern, high-purity, end-capped C18 column is recommended.[3]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter.[3] For basic compounds like triazines, a low pH (around 2.5-3.5) is often used to protonate the analyte and the silanol groups, reducing unwanted interactions and improving peak shape.[3] Formic acid or acetic acid are common mobile phase modifiers.[3]

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate impurities with a wide range of polarities.[3]

This protocol outlines a general method for the purity assessment of 1,2,4-triazine-3-carbaldehyde.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid modifier)

  • Synthesized 1,2,4-triazine-3-carbaldehyde sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the synthesized 1,2,4-triazine-3-carbaldehyde in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

PeakRetention Time (min)Area (%)Identification
12.50.5Impurity 1
24.898.51,2,4-triazine-3-carbaldehyde
36.21.0Impurity 2

Note: This data is representative. Actual retention times and peak areas will vary depending on the specific HPLC system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used to assess purity.[1] Both ¹H and ¹³C NMR are routinely employed for 1,2,4-triazine derivatives.[1]

  • ¹H NMR Spectroscopy: Provides information about the number and chemical environment of protons. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the molecule.

For a highly accurate determination of absolute purity, quantitative NMR (qNMR) is a powerful technique.[4][5] It is a primary ratio method that does not require a reference standard of the analyte itself.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Synthesized 1,2,4-triazine-3-carbaldehyde sample

Sample Preparation:

  • Dissolve a small amount of the sample in the appropriate deuterated solvent.

Data Interpretation:

  • The integral of the aldehyde proton signal (around 9-10 ppm) should be consistent with the integration of other protons on the triazine ring.

  • The absence of significant unidentifiable peaks suggests high purity.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a sensitive technique used to determine the molecular weight of a compound and to identify impurities.[1] For 1,2,4-triazine derivatives, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation.[1]

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and any potential impurities.[1]

Ionm/z (calculated)m/z (found)Identification
[M+H]⁺110.0354110.03521,2,4-triazine-3-carbaldehyde
[Impurity+H]⁺-124.0510Potential impurity (e.g., hydrated form)

Note: The mass-to-charge ratio (m/z) will confirm the molecular weight of the target compound. Any other significant peaks may indicate the presence of impurities.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of synthesized 1,2,4-triazine-3-carbaldehyde.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification & Primary Analysis cluster_confirmation Confirmation & Quantification Synthesis Synthesized 1,2,4-triazine- 3-carbaldehyde Initial_NMR ¹H and ¹³C NMR Synthesis->Initial_NMR Structural Verification Initial_MS Low-Resolution MS Synthesis->Initial_MS MW Confirmation Purification Purification (e.g., Crystallization, Chromatography) Initial_NMR->Purification Initial_MS->Purification HPLC_Screening HPLC Screening for Purity Purification->HPLC_Screening Assess Purity HRMS High-Resolution MS HPLC_Screening->HRMS If impurities detected qNMR Quantitative NMR (qNMR) HPLC_Screening->qNMR For absolute purity Final_Purity Final Purity Assessment HPLC_Screening->Final_Purity If >95% pure HRMS->Final_Purity qNMR->Final_Purity

Caption: A typical workflow for the purity assessment of synthesized 1,2,4-triazine-3-carbaldehyde.

Comparison of Analytical Methods

ParameterHPLCNMR SpectroscopyMass Spectrometry
Principle Separation based on polarityNuclear spin in a magnetic fieldMass-to-charge ratio
Primary Use Purity, impurity profilingStructural elucidation, purityMolecular weight, impurity ID
Quantitation Relative (Area %)Absolute (qNMR)Relative (ion count)
Sensitivity HighModerateVery High
Strengths High resolution, robustProvides structural informationHigh sensitivity, accurate mass
Limitations Requires reference standards for impurity identificationLower sensitivity than MSMay not separate isomers

Conclusion

Ensuring the purity of synthesized 1,2,4-triazine-3-carbaldehyde is paramount for its successful application in research and drug development. A comprehensive approach that combines the high-resolution separation of HPLC with the detailed structural information from NMR and the sensitive detection of MS is essential for a complete and accurate purity assessment. By following the protocols and considerations outlined in this guide, researchers can confidently determine the purity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

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  • BenchChem. (2025). Improving peak shape and resolution for triazine compounds in HPLC.
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  • Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals.
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A Spectroscopic Comparison of Key 1,3,5-Triazine Derivatives: Cyanuric Chloride, Atrazine, and Melamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of three seminal 1,3,5-triazine derivatives: Cyanuric Chloride, Atrazine, and Melamine. These compounds, while sharing a common triazine core, exhibit vastly different chemical properties and applications, ranging from a reactive chemical intermediate (Cyanuric Chloride) to a widespread herbicide (Atrazine) and an industrial chemical (Melamine). Understanding their distinct spectroscopic signatures is paramount for researchers in drug development, environmental science, and materials chemistry for identification, quantification, and structural elucidation.

This document moves beyond a simple data sheet, delving into the causal relationships between molecular structure and spectral output. We will explore how the substitution of chlorine atoms with amino groups fundamentally alters the electronic and magnetic environments within the molecules, leading to characteristic shifts and patterns in UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. The protocols described herein are designed to be self-validating, providing a robust framework for obtaining high-quality, reproducible data.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides critical information about the electronic transitions within a molecule. For triazine derivatives, the absorption bands are primarily due to n→π* and π→π* transitions within the aromatic ring system. The nature of the substituents on the triazine ring dramatically influences the energy of these transitions and, consequently, the maximum absorption wavelength (λmax). Electron-donating groups, such as amines, tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can have the opposite effect.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Acetonitrile or ethanol are common choices. The UV cutoff of the solvent must be below the expected λmax of the compounds.

  • Sample Preparation: Prepare a stock solution of the triazine derivative of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Data Acquisition: Replace the blank with the sample cuvette and scan across a relevant wavelength range (e.g., 200-400 nm). Record the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Solvent Select UV-Transparent Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Dilute Solution Stock->Dilute Blank Run Solvent Blank Dilute->Blank Scan Scan Sample Spectrum Blank->Scan Record Record λmax Scan->Record

Caption: General workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data

The substitution pattern on the triazine ring is the primary determinant of the observed λmax. Cyanuric chloride, with three highly electronegative chlorine atoms, has its primary absorption at a shorter wavelength.[1] Replacing these chlorines with electron-donating amino groups, as in Atrazine and Melamine, introduces non-bonding electrons that can participate in resonance, lowering the energy gap for electronic transitions and shifting the λmax to longer wavelengths. Atrazine, a widely used herbicide, shows a maximum absorbance around 222.5 nm.[2]

CompoundSubstituentsTypical Solventλmax (nm)Reference
Cyanuric Chloride -Cl, -Cl, -ClEthanol~241[1]
Atrazine -Cl, -NH-C₂H₅, -NH-CH(CH₃)₂Water/Methanol~222[2]
Melamine -NH₂, -NH₂, -NH₂Water~235-240[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. However, triazine derivatives can present analytical challenges, primarily due to their low solubility in common deuterated solvents like CDCl₃ or DMSO-d₆.[4][5] This is often attributed to intermolecular hydrogen bonding and π-stacking.[5] To overcome this, the use of a co-solvent such as trifluoroacetic acid (TFA) can be effective, as it protonates the triazine nitrogens, disrupting these intermolecular forces and improving solubility.[5]

Experimental Protocol: NMR Data Acquisition
  • Solvent Selection & Sample Preparation: Dissolve 5-10 mg of the triazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). If solubility is poor, add a small percentage (v/v) of TFA.[5]

  • ¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (1024 or more) and a longer relaxation delay (2 seconds) are typically required.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve Sample in Deuterated Solvent Solubility Add TFA if Solubility is Low Dissolve->Solubility H1_NMR Acquire ¹H Spectrum Solubility->H1_NMR C13_NMR Acquire ¹³C Spectrum H1_NMR->C13_NMR

Caption: Workflow for NMR characterization of triazine derivatives.

Comparative NMR Data

The ¹H and ¹³C NMR spectra of our selected compounds are strikingly different, directly reflecting their substituent patterns.

  • Cyanuric Chloride: Being a symmetrical molecule with no protons, its ¹H NMR spectrum is silent. Its ¹³C NMR spectrum is characterized by a single peak at a very downfield chemical shift (~171 ppm), a consequence of the strong deshielding effect of the three electronegative chlorine atoms.

  • Atrazine: The ¹H NMR spectrum is complex, showing distinct signals for the protons of the ethyl and isopropyl groups, providing unambiguous evidence of its structure.[6] The ¹³C NMR spectrum displays separate signals for the triazine ring carbons, each experiencing a different electronic environment due to the varied substituents (-Cl, -NHR, -NHR').

  • Melamine: The ¹H NMR spectrum typically shows a single, often broad, signal for the six equivalent amino protons. The ¹³C NMR spectrum exhibits a single resonance for the three equivalent ring carbons at a significantly upfield position (~167 ppm) compared to cyanuric chloride, which is a direct result of the strong electron-donating (shielding) effect of the three amino groups.

Table 2: Predicted/Reported ¹³C NMR Chemical Shifts

CompoundTriazine Ring Carbons (δ, ppm)RationaleReference
Cyanuric Chloride ~171.3Strong deshielding by 3 -Cl atoms[7]
Atrazine ~170-175 (multiple peaks)Varied electronic environment from -Cl and -NHR groups[8]
Melamine ~167.0Strong shielding by 3 -NH₂ groups[4]

Table 3: Predicted/Reported ¹H NMR Chemical Shifts

CompoundProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Cyanuric Chloride NoneN/AN/A
Atrazine -NH-Broad singletsBroad s
-CH(CH₃)₂Multipletm
-CH₂CH₃Quartetq
-CH(CH₃)₂Doubletd
-CH₂CH₃Triplett
Melamine -NH₂~6.5 - 7.5Broad s

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. The choice of ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI), depends on the analyte's properties. ESI is often preferred for more polar, less volatile compounds like many triazine herbicides and their metabolites.[9]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 ng/mL) in a solvent compatible with liquid chromatography, typically a mixture of water and acetonitrile or methanol.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an LC system (e.g., using a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Utilize an ESI source, typically in positive ion mode ([M+H]⁺), as the triazine nitrogens are readily protonated.

  • Mass Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • Tandem MS (MS/MS): To confirm the structure, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[9]

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Solution Prepare Dilute Solution LC LC Separation Solution->LC ESI ESI Ionization ([M+H]⁺) LC->ESI MS1 Full Scan MS (Identify Molecular Ion) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation Pattern) MS1->MS2

Caption: A typical workflow for LC-MS analysis of triazine derivatives.

Comparative Mass Spectrometry Data

The mass spectra and fragmentation patterns provide a definitive fingerprint for each triazine derivative.

  • Cyanuric Chloride: The molecular ion (m/z 183 for C₃³⁵Cl₃N₃) is accompanied by characteristic isotopic peaks at m/z 185, 187, and 189 due to the natural abundance of the ³⁷Cl isotope, providing a clear signature for a trichlorinated compound.[7]

  • Atrazine: In ESI-MS, Atrazine is readily detected as the protonated molecule [M+H]⁺ at m/z 216. Its tandem mass spectrum is characterized by the sequential loss of its alkyl side chains.[9] The loss of a propylene fragment (C₃H₆) from the isopropyl group is a particularly common and diagnostic fragmentation pathway.[10]

  • Melamine: Melamine is detected as [M+H]⁺ at m/z 127. The molecule is very stable, but characteristic fragments can be observed under higher collision energies, often involving the loss of ammonia (NH₃) or cyanamide (CN₂H₂).

Table 4: Key Mass Spectrometry Data

CompoundFormulaMolecular WeightIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
Cyanuric Chloride C₃Cl₃N₃184.40EI183 (M⁺)148, 113 (loss of Cl, C₂N₂)
Atrazine C₈H₁₄ClN₅215.68ESI (+)216 ([M+H]⁺)174 (loss of C₃H₆), 146 (loss of C₂H₄)
Melamine C₃H₆N₆126.12ESI (+)127 ([M+H]⁺)110 (loss of NH₃), 85

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive and unambiguous characterization of triazine derivatives. The distinct signatures observed in UV-Vis, NMR, and Mass Spectrometry for Cyanuric Chloride, Atrazine, and Melamine are directly correlated to the electronic and structural effects of their respective substituents.

  • UV-Vis spectroscopy is highly sensitive to the nature of substituents, with electron-donating amino groups causing significant bathochromic shifts compared to the electron-withdrawing chloro groups.

  • NMR spectroscopy provides a detailed structural map, though careful consideration of solubility is required. The chemical shifts in both ¹H and ¹³C spectra are powerful diagnostics for the type and arrangement of substituents on the triazine core.

  • Mass spectrometry offers definitive molecular weight information and structural confirmation through predictable and characteristic fragmentation patterns, such as the isotopic pattern for chlorinated compounds and side-chain losses for N-alkylated derivatives.

By understanding these fundamental structure-spectra relationships, researchers can confidently identify known triazines and logically deduce the structures of novel derivatives encountered in their work.

References

  • PIKE Technologies. (n.d.). Low-Concentration Melamine Detection with the IdentifyIR Diamond ATR Spectrometer.
  • Tahir, M. N., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 6036-6053. [Link]

  • Kappen, P., & Pudleiner, P. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model System. Griffith Research Online. [Link]

  • Okihashi, M., et al. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125, 2197-2201.
  • Wang, L., et al. (2017). A Fast and Cost-Effective Detection of Melamine by Surface Enhanced Raman Spectroscopy Using a Novel Hydrogen Bonding-Assisted Supramolecular Matrix and Gold-Coated Magnetic Nanoparticles. Molecules, 22(5), 738. [Link]

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4-morpholino-s-triazine.
  • Socrates, E., et al. (1998). Crystal structure and spectroscopic analysis of melamine hydrobromide. Evidence for iso-melamine cations and charge–transfer complexes in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (12), 2755-2760. [Link]

  • He, L., et al. (2011). Qualitative and Quantitative Determination of Melamine by Surface-Enhanced Raman Spectroscopy Using Silver Nanorod Array Substrates. Applied Spectroscopy, 65(6), 585-591. [Link]

  • Li, Y., et al. (2022). Theory and experiment for quantitative detection of melamine by surface-enhanced Raman spectroscopy. Proceedings of SPIE, 12460. [Link]

  • Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals.
  • Schettino, V., & Hisatsune, I. C. (1970). Single‐Crystal Infrared and Raman Spectra of Cyanuric Chloride. The Journal of Chemical Physics, 53(10), 3841-3849. [Link]

  • Frassanito, R., et al. (1997). Determination of s-Triazine Metabolites: A Mass Spectrometric Investigation. Journal of Agricultural and Food Chemistry, 45(10), 3979-3983. [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines.
  • Banoub, J., et al. (1998). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYANURIC CHLORIDE. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives.
  • ResearchGate. (2025). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative.
  • National Center for Biotechnology Information. (n.d.). Cyanuric chloride. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group.
  • Tahir, M. N., et al. (2015). Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study. PubMed. [Link]

  • Shawali, A. S., et al. (1969). 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Journal of the Chemical Society B: Physical Organic, 1089-1094. [Link]

  • Khan, S. A., et al. (2015). Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. ePrints Soton. [Link]

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  • ResearchGate. (n.d.). Table 1. Relevant UV-Vis data of the triazine derivatives 3a-d.
  • ResearchGate. (n.d.). UV-Visible spectra of triazine compound.
  • Keck, J., et al. (1997). Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. The Journal of Physical Chemistry B, 101(15), 2943-2953. [Link]

  • Kumar, A., et al. (2016). Spectrophotometric method for determination of atrazine and its application to commercial formulations and real samples. ResearchGate.
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Validation Guide: 1,2,4-Triazine-3-Carbaldehyde Derivatization Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for assays utilizing 1,2,4-triazine-3-carbaldehyde as a derivatization reagent.

Based on the chemical structure (an electron-deficient heteroaromatic aldehyde), this reagent is primarily used to quantify nucleophiles (specifically hydrazines, hydroxylamines, or primary amines) via Schiff base formation, or as a bioorthogonal handle in Inverse Electron Demand Diels-Alder (IEDDA) ligations.

Executive Summary & Mechanism

1,2,4-triazine-3-carbaldehyde serves as a specialized electrophilic probe. Unlike standard aliphatic aldehydes, the electron-deficient 1,2,4-triazine core imparts unique spectral properties (UV absorbance or fluorescence) to the resulting derivatives, enabling high-sensitivity detection of nucleophilic analytes (e.g., hydrazine toxins, biogenic amines) that are otherwise difficult to detect by standard UV-HPLC.

Mechanism of Action

The assay relies on the condensation of the C3-aldehyde group with a nucleophilic amine/hydrazine target to form a stable hydrazone or imine.

Key Reaction:



  • Selectivity: The reaction is pH-dependent. At acidic pH (4–5), the reagent is highly selective for hydrazines over primary amines.

  • Bioorthogonal Utility: The triazine ring itself is a "click" handle. Validation must account for potential interference if the sample contains strained alkenes (e.g., trans-cyclooctene), which would destroy the reagent via IEDDA.

ReactionMechanism Reagent 1,2,4-Triazine-3-CHO (Reagent) Intermediate Carbinolamine Intermediate Reagent->Intermediate + Analyte Analyte Target Nucleophile (Hydrazine/Amine) Analyte->Intermediate Product Stable Hydrazone/Imine (Fluorescent/UV-Active) Intermediate->Product - H2O (Acid Cat.) SideProduct H2O Intermediate->SideProduct Interference Interference: Strained Alkenes (IEDDA) Interference->Reagent Destroys Core

Figure 1: Reaction pathway for signal generation. The aldehyde condenses with the target to form a detectable product.[1] Note the IEDDA interference pathway characteristic of 1,2,4-triazines.

Comparative Analysis

To validate this assay, you must benchmark it against established standards for nucleophile detection.

Feature1,2,4-Triazine-3-CHO (This Method)Ehrlich’s Reagent (p-DMBA)LC-MS/MS (Direct)
Primary Analyte Hydrazines, Hydroxylamines, AminesHydrazines, IndolesAny ionizable molecule
Detection Mode HPLC-UV or Fluorescence (derivative dependent)Colorimetric (Yellow/Orange)Mass-to-Charge Ratio
Sensitivity High (nM range via HPLC)Moderate (

M range)
Ultra-High (pM range)
Selectivity High (Kinetic control via pH)Low (Reacts with many aromatics)Excellent (Mass resolution)
Stability Derivative is generally stableColor fades rapidlyN/A
Throughput High (96-well or HPLC autosampler)High (Plate reader)Low/Moderate

Why choose the Triazine Assay? It bridges the gap between the low-cost/low-specificity of Ehrlich's reagent and the high-cost/low-throughput of LC-MS. It allows for chromatographic separation of the derivative, eliminating matrix interference common in colorimetric assays.

Validation Protocol

This protocol validates the reagent for the quantification of a model hydrazine (e.g., Methylhydrazine) or amine.

Phase 1: Optimization of Derivatization Kinetics

Before validation, define the "Stop Time."

  • Prepare Reagent: 10 mM 1,2,4-triazine-3-carbaldehyde in Acetonitrile (ACN).

  • Prepare Substrate: 10

    
    M Target Analyte in Phosphate Buffer (pH 4.5).
    
  • Kinetic Loop: Mix 1:1. Inject onto HPLC every 5 minutes for 60 minutes.

  • Criteria: Select the time point (

    
    ) where peak area plateaus.
    
Phase 2: Linearity & Range (Calibration)
  • Standard Curve: Prepare 7 non-zero concentrations (e.g., 10 nM to 10

    
    M).
    
  • Blank: Solvent blank (0 concentration) is critical to subtract reagent background.

  • Acceptance Criteria:

    
    ; Residuals < 15%.
    
Phase 3: Specificity (Interference Testing)

Aldehyde reagents are prone to cross-reactivity. You must prove the triazine-CHO prefers your target.

  • Test: Spike the assay with 10x excess of potential interferents:

    • Competitors: Ammonia, Urea, simple amino acids (Glycine).

    • Matrix components: Glucose (can form Schiff bases), Ascorbic acid.

  • Calculation: % Cross-Reactivity = (Signal of Interferent / Signal of Analyte) × 100.

  • Target: < 1% Cross-Reactivity.

Phase 4: Stability of the Derivative

Critical for autosampler runs.

  • Protocol: React samples, then store at 4°C in the autosampler. Measure at 0h, 4h, 12h, 24h.

  • Pass: Signal deviation < 5% over 24h.

Troubleshooting & Data Interpretation

Handling Background Signal

1,2,4-triazine-3-carbaldehyde absorbs in the UV region. If using UV detection (e.g., 254 nm or 280 nm), the unreacted reagent will appear as a large solvent front peak.

  • Solution: Ensure your HPLC gradient separates the Reagent Peak (usually elutes early/polar) from the Derivative Peak (elutes later due to added hydrophobicity of the analyte).

Workflow Diagram

ValidationWorkflow cluster_Opt Optimization Phase cluster_Val Validation Core Start Start Validation Step1 Determine pH Optima (pH 4-6 for Hydrazines) Start->Step1 Step2 Kinetic Study (Time to Plateau) Step1->Step2 Step3 Linearity (R² > 0.99) Step2->Step3 Step4 LOD/LOQ Determination (3σ / 10σ) Step3->Step4 Step5 Interference Testing (Ammonia, Urea) Step4->Step5 Decision Pass Criteria? Step5->Decision Publish Publish/Deploy Assay Decision->Publish Yes Refine Refine Separation (HPLC Gradient) Decision->Refine No Refine->Step3

Figure 2: Step-by-step validation workflow ensuring regulatory compliance (ICH Q2(R1) standards).

References

  • Karst, U., et al. (2002). "Air monitoring of aldehydes by use of hydrazine reagents with a triazine backbone." Analytical and Bioanalytical Chemistry. Link

    • Relevance: Establishes the core chemistry of triazine-hydrazine interactions (reverse assay).
  • Horner, K. A., et al. (2015).[2] "Strain-Promoted Reaction of 1,2,4-Triazines with Bicyclononynes." Chemistry - A European Journal.[2] Link

    • Relevance: Validates the bioorthogonal stability and reactivity of the 1,2,4-triazine core.
  • EPA Compendium Method TO-11A. (1999). "Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC." US EPA.[3] Link

    • Relevance: The regulatory gold standard for validating aldehyde/carbonyl derivatiz
  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH. Link

    • Relevance: The governing framework for calcul

Sources

Safety Operating Guide

[1,2,4]Triazine-3-carbaldehyde: Handling, Stability, and Disposal Protocol

[1]

Audience: Researchers, Medicinal Chemists, and EHS Professionals. Scope: Safe handling, chemical stability management, and end-of-life disposal for CAS 954241-33-9.[1]

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see disposal treated as an afterthought. However, with reactive intermediates like [1,2,4]Triazine-3-carbaldehyde , disposal is actually a stability challenge.[1] This compound contains two distinct reactive moieties: an electron-deficient 1,2,4-triazine ring and a formyl (aldehyde) group .[1]

The safety profile of this molecule is defined by its susceptibility to autoxidation (converting to the corresponding carboxylic acid) and its potential for nucleophilic attack .[1] Improper disposal—such as mixing with strong oxidizers or incompatible nucleophiles—can lead to uncontrolled exotherms or the generation of toxic nitrogen oxides (NOx) upon decomposition.[1]

This guide provides a self-validating workflow to ensure that waste streams containing this compound are stabilized before they leave your hood, preventing downstream hazards in the waste accumulation area.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity. This compound is often a custom synthesis intermediate; therefore, standard SDSs may be generic. Use the functional group analysis below as your primary safety logic.

PropertyData / SpecificationOperational Implication
Chemical Name [1,2,4]Triazine-3-carbaldehydeNitrogen-rich heterocycle.[1]
CAS Number 954241-33-9 Use for waste labeling and inventory tracking.[1]
Molecular Formula C₄H₃N₃OHigh Nitrogen:Carbon ratio implies NOx generation during combustion.[1]
Physical State Solid (Pale Yellow/Off-white)Dust hazard; inhalation risk (H335).[1]
Storage Temp 2–8°C (Inert Atmosphere)Critical: Material degrades at RT in air.[1] Waste containers should be sealed immediately.[1]
Reactivity Electrophilic AldehydeIncompatible with Oxidizers (e.g., Nitric acid, Peroxides) and Strong Bases .
Core Hazards (GHS Classification)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

  • Reactivity Hazard: Aldehydes can undergo autoxidation to form carboxylic acids; this process is exothermic.[1]

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for segregating [1,2,4]Triazine-3-carbaldehyde waste. This decision tree prevents the common error of mixing reactive aldehydes with incompatible oxidizers.[1]

DisposalWorkflowStartWaste Generation:[1,2,4]Triazine-3-carbaldehydeStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Pure or Precipitate)StateCheck->SolidWastePowder/ResidueLiquidWasteLiquid Waste(Mother Liquor/Solution)StateCheck->LiquidWasteIn SolutionSegregationCRITICAL STEP:Segregate from Oxidizers(No Nitric Acid, Peroxides)SolidWaste->SegregationSolventCheckSolvent Type?LiquidWaste->SolventCheckHalogenatedHalogenated Waste(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Waste(Ethyl Acetate, THF, Alcohols)SolventCheck->NonHalogenatedNo HalogensHalogenated->SegregationNonHalogenated->SegregationPackagingPackaging:Double Bag (Solids) orScrew-Cap HDPE/Glass (Liquids)Segregation->PackagingLabelingLabeling:'Contains Aldehydes''Nitrogenous Heterocycle'Packaging->LabelingHandoffEHS Handoff:Incineration withScrubber (NOx control)Labeling->Handoff

Figure 1: Decision matrix for segregating triazine aldehyde waste streams to ensure chemical compatibility and regulatory compliance.[1]

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Surplus Reagent)

Context: You have an old vial of CAS 954241-33-9 that has degraded or is no longer needed.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm minimum).[1] Double gloving is recommended due to the fine nature of the powder.[1]

    • Respiratory: Work inside a certified chemical fume hood.[1] If weighing outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation (H335).

  • Primary Containment:

    • Do not empty the vial.[1] Keep the chemical in its original glass container if possible.[1]

    • Ensure the cap is tightly sealed to prevent residual oxidation.[1]

  • Secondary Containment:

    • Place the vial into a clear, sealable plastic bag (e.g., Ziploc).

    • Place this bag into a Wide-Mouth High-Density Polyethylene (HDPE) waste jar designated for "Solid Hazardous Waste."

  • Labeling:

    • Tag with the full chemical name: "[1,2,4]Triazine-3-carbaldehyde".

    • Add hazard flags: "Irritant", "Aldehyde".[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have mother liquor from a crystallization or a reaction mixture containing the triazine.

  • Quenching (If Reactive Reagents are Present):

    • If the mixture contains residual strong nucleophiles or reducing agents (e.g., NaBH4), quench these before adding to the waste container.

    • Note: The aldehyde itself does not require quenching, but it must not be mixed with oxidizing waste streams (e.g., Chromic acid, Permanganate).

  • Solvent Segregation:

    • Non-Halogenated: If the solvent is Ethyl Acetate, Methanol, or THF, use the "Organic Solvents (Non-Halogenated)" carboy.

    • Halogenated: If the solvent is Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" carboy.

  • pH Check:

    • Ensure the waste stream is Neutral (pH 6-8) .[1]

    • Why? Acidic conditions can accelerate polymerization; basic conditions can trigger Cannizzaro-type reactions or ring degradation.[1]

  • Container Choice:

    • Use amber glass or HDPE carboys.[1] Avoid metal containers if the solution is acidic.[1]

Emergency Contingencies: Spills and Exposure

Because this compound is a solid that can be aerosolized, spill cleanup requires specific attention to dust control.

ScenarioImmediate ActionCleanup Protocol
Minor Solid Spill (<5g) Evacuate immediate area of personnel.1. Dampen a paper towel with inert solvent (e.g., heptane) to capture dust.2. Wipe inward from the periphery.3.[1] Place waste in a sealed bag.
Liquid Spill Extinguish ignition sources.1. Cover with inert absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustible).2.[1] Scoop into a waste pail.3. Wash surface with soap and water.[1][3][4][5]
Skin Contact H315 Hazard Wash with soap and water for 15 minutes.[1] Do not use organic solvents (enhances absorption).[1]

Scientific Rationale: The "Self-Validating" System[1]

To build trust in this protocol, you must understand the chemical logic governing it:

  • Aldehyde Oxidation: Aldehydes are "reducing agents" in the context that they easily oxidize to acids.[1] Therefore, the cardinal rule of disposal is segregation from oxidizers .[1] If you mix this triazine aldehyde with a nitric acid waste stream, you risk generating heat and toxic gases immediately.

  • Nitrogen Content: The 1,2,4-triazine ring is 30%+ nitrogen by weight.[1] When incinerated, this generates NOx. By labeling the waste specifically as a "Nitrogenous Heterocycle," you signal to the waste management vendor that this material requires incineration with proper scrubbing (pollution control) systems.

  • Water Solubility: Triazines often have moderate water solubility.[1] Do not pour down the drain. Even if it dissolves, it poses aquatic toxicity risks and can disrupt microbial balance in water treatment plants.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227927 (Analogous Structure: 1H-1,2,3-triazole-4-carbaldehyde).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [Link][1]

A Senior Application Scientist's Guide to HandlingTriazine-3-carbaldehyde

A Senior Application Scientist's Guide to Handling[1][2][3]Triazine-3-carbaldehyde

This document provides essential safety and logistical protocols for the handling and disposal of[1][2][3]Triazine-3-carbaldehyde. As a compound combining the reactive aldehyde functional group with the heterocyclic triazine core, a stringent and informed approach to safety is paramount. This guide is structured to deliver immediate, actionable intelligence for laboratory professionals, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: A Dual-Functional Group Perspective

[1][2][3]Triazine-3-carbaldehyde is not extensively characterized in publicly available safety literature. Therefore, a comprehensive risk assessment must be derived from the known hazards of its constituent functional groups: aldehydes and triazines.

  • The Aldehyde Moiety : Aldehydes are a class of reactive electrophilic compounds.[1] Their vapors can be toxic upon inhalation, potentially causing respiratory irritation and altering breathing patterns.[1][4] Direct contact with skin and eyes can lead to significant irritation, dermatitis, or chemical burns.[1][2]

  • The Triazine Core : The triazine ring system is present in many biologically active compounds, including herbicides. Some triazine derivatives are known skin and eye irritants and may cause respiratory irritation.[5][6] Certain triazines are also classified as suspected carcinogens and can be toxic to aquatic life, necessitating careful handling and disposal.

Given this dual-risk profile, [1][2][3]Triazine-3-carbaldehyde must be treated as a hazardous substance , with the potential to cause skin, eye, and respiratory irritation, and with unknown long-term toxicological properties. A conservative approach to handling is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE strategy is essential to prevent exposure through all potential routes (inhalation, dermal, ocular). The following table summarizes the required equipment, grounded in the known reactivity of aldehydes.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber).[1] Elbow-length gloves or protective sleeves are recommended.Aldehydes can readily permeate materials like latex.[1][2] Nitrile and butyl rubber offer superior resistance, preventing skin contact and absorption. Long cuffs protect the forearms from splashes during transfers.[2]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[3][7] A full-face shield must be worn over goggles when splash hazards exist.[1][2]Protects eyes from direct splashes and airborne particles. Surgical masks with eye shields are insufficient and do not offer adequate protection against chemical vapors or splashes.[2]
Skin & Body Protection A fully buttoned laboratory coat with long sleeves.[2] A chemical-protective apron should be worn when handling larger quantities or during pouring operations.[2][8]Provides a barrier against accidental skin contact from spills and splashes. Clothing should be non-absorbent where possible.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[3][8] If a hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.The primary engineering control to prevent inhalation of potentially toxic vapors.[4] Surgical masks are not protective against organic vapors.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes risk during the handling of[1][2][3]Triazine-3-carbaldehyde. The following diagram and procedural steps outline the critical phases of a safe handling process.

Gcluster_prepPhase 1: Preparationcluster_handlingPhase 2: Chemical Handlingcluster_cleanupPhase 3: Post-Handling & Disposalprep_ppe1. Don Correct PPE(Gloves, Goggles, Lab Coat)prep_hood2. Verify Fume HoodFunctionalityprep_ppe->prep_hoodprep_materials3. Assemble AllRequired Materialsprep_hood->prep_materialshandling_weigh4. Weigh/Dispense SolidInside Fume Hoodprep_materials->handling_weighProceed to Handlinghandling_transfer5. Perform Liquid TransfersSlowly to Avoid Splasheshandling_weigh->handling_transferhandling_reaction6. Keep Reactions Containedand Sash Loweredhandling_transfer->handling_reactionemergencyEMERGENCY(Spill or Exposure)handling_transfer->emergencycleanup_decon7. Decontaminate Glassware& Work Surfaceshandling_reaction->cleanup_deconReaction Completecleanup_waste8. Segregate Hazardous Waste(Solid & Liquid)cleanup_decon->cleanup_wastecleanup_ppe9. Doff & Dispose ofContaminated PPEcleanup_waste->cleanup_ppecleanup_wash10. Wash Hands Thoroughlycleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of[1][2][3]Triazine-3-carbaldehyde.

Step-by-Step Handling Protocol
  • Preparation :

    • Confirm that a certified chemical fume hood is operational.[8]

    • Don all required PPE as specified in the table above.

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the chemical.

  • Chemical Handling :

    • Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[3]

    • When handling the solid, avoid generating dust.[7][9]

    • During reactions or transfers, keep the fume hood sash as low as possible.

    • Keep containers tightly closed when not in use.[10][11]

  • Post-Handling & Cleanup :

    • Decontaminate all work surfaces after handling is complete.

    • Thoroughly wash hands and any exposed skin with soap and water.[5][7]

    • Remove and dispose of contaminated gloves and other single-use PPE in the designated hazardous waste container.[2][3]

Emergency Procedures: Spill and Exposure

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5][9]

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5][9] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Cleanup Protocol
  • Evacuate all non-essential personnel from the area.

  • Ensure you are wearing all appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • For small spills, use absorbent granules or pads to contain the material.[2]

  • Carefully sweep up the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[5][7]

  • Do not allow the chemical to enter drains or waterways.[9]

  • Decontaminate the spill area thoroughly.

Disposal Plan: Responsible Waste Management

All waste containing[1][2][3]Triazine-3-carbaldehyde must be treated as hazardous waste. Improper disposal can pose a significant environmental risk.

Step-by-Step Disposal Procedure
  • Waste Segregation :

    • Solid Waste : Collect all contaminated solids (e.g., used gloves, weighing papers, absorbent materials) in a clearly labeled, sealed hazardous waste container.[3][9]

    • Liquid Waste : Collect all liquid waste from reactions or cleaning in a separate, compatible, and clearly labeled hazardous waste container.[3] Do not mix with incompatible waste streams.

  • Container Management :

    • Keep waste containers closed at all times except when adding waste.

    • Store waste containers in a designated secondary containment area.

  • Final Disposal :

    • Dispose of all waste through your institution's licensed chemical waste disposal contractor.[9][11]

    • Do not discharge any material to the sewer system.[9] Contaminated packaging must also be disposed of as hazardous waste.[9]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling[1][2][3]Triazine-3-carbaldehyde, ensuring a safe and productive research environment.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]

  • Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.). Retrieved from [Link]

  • Aldehydes exposure analysis | RPS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, September 1). Retrieved from [Link]

  • Evaluation of Health Hazards by exposure to Triazines and Degradation Products. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Castrol - PDS & MSDS. (2024, December 4). Retrieved from [Link]

  • The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05442K. (2017, March 1). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.